(Rac)-PT2399
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-PT2399: A Technical Guide to the Selective HIF-2α Antagonist
(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. It has demonstrated significant anti-tumor activity in preclinical models, particularly in clear cell renal cell carcinoma (ccRCC), where HIF-2α is a key oncogenic driver. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Core Concepts
This compound, hereafter referred to as PT2399, is a first-in-class antagonist that directly targets the HIF-2α protein. In many cancers, particularly ccRCC which is often characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, HIF-2α accumulates and drives the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.[1][2][3] PT2399 offers a targeted therapeutic strategy by directly inhibiting this key pathogenic transcription factor.
Mechanism of Action
The primary mechanism of action of PT2399 is the disruption of the HIF-2α/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), also known as HIF-1β, heterodimerization.[4][5] This is a critical step for the transcriptional activity of HIF-2α. PT2399 achieves this by binding to a specific pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit. This binding event induces a conformational change in HIF-2α, preventing its association with ARNT and subsequent binding to hypoxia response elements (HREs) in the promoter regions of its target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for PT2399 from various preclinical studies.
Table 1: In Vitro Activity of PT2399
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HIF-2α Inhibition) | 6 nM | Biochemical Assay | |
| Binding Affinity (Kd) | 42.5 nM | Isothermal Titration Calorimetry | |
| Soft Agar Growth Inhibition | 0.2–2 µM | 786-O (ccRCC) | |
| Off-target Toxicity | >20 µM | HIF-2α −/− 786-O cells |
Table 2: In Vivo Efficacy of PT2399 in Xenograft Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| ccRCC Bearing Mice | 100 mg/kg, oral gavage, every 12 hours | More active than sunitinib; inhibited tumor growth in sunitinib-resistant tumors. | |
| Orthotopic 786-O Xenograft | Not specified | Tumor regression. | |
| Patient-Derived Xenograft (PDX) | Not specified | Tumor regression in sensitive models. |
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway in ccRCC
Under normoxic conditions, the VHL protein targets HIF-2α for proteasomal degradation. In VHL-deficient ccRCC, HIF-2α stabilizes, translocates to the nucleus, and dimerizes with ARNT. This complex then binds to HREs to activate the transcription of target genes that promote tumorigenesis. PT2399 directly inhibits the dimerization of HIF-2α and ARNT.
References
The Discovery and Chemical Synthesis of (Rac)-PT2399: A First-in-Class HIF-2α Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PT2399 is the racemic mixture of PT2399, a potent and selective first-in-class small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a key transcription factor implicated in the pathogenesis of various cancers, most notably clear cell renal cell carcinoma (ccRCC). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and preclinical characterization of this compound. It details the mechanism of action, summarizes key quantitative data, and provides experimental protocols for its synthesis and biological evaluation.
Discovery and Rationale
The discovery of this compound originated from a structure-based drug design approach targeting the PAS B domain of the HIF-2α protein. In many ccRCC tumors, the von Hippel-Lindau (VHL) tumor suppressor protein is inactivated, leading to the stabilization and accumulation of HIF-α subunits. While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered the primary driver of tumorigenesis in this context.
PT2399 was developed by Peloton Therapeutics as a selective antagonist of HIF-2α.[1] this compound, the racemic form, acts as a potent and specific HIF-2α inhibitor with an IC50 of 0.01 μM.[2] The therapeutic strategy is to disrupt the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the transcriptional activation of HIF-2α target genes that are critical for tumor growth, proliferation, and angiogenesis.
Mechanism of Action
This compound exerts its inhibitory effect by binding directly to a pocket within the PAS B domain of the HIF-2α subunit. This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with ARNT. The formation of the HIF-2α/ARNT complex is a prerequisite for its binding to hypoxia-response elements (HREs) in the promoter regions of its target genes. By blocking this crucial protein-protein interaction, this compound effectively abrogates the downstream signaling cascade driven by HIF-2α.
References
(Rac)-PT2399 as a HIF-2α Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC). In ccRCC, inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α, driving tumor growth, angiogenesis, and metastasis.[1] (Rac)-PT2399 is a potent and selective small-molecule inhibitor of HIF-2α, representing a promising therapeutic agent for the treatment of ccRCC and other HIF-2α-driven malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to a ligandable pocket within the PAS-B domain of the HIF-2α subunit.[2] This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] The formation of the HIF-2α/ARNT heterodimer is essential for its transcriptional activity. By preventing this dimerization, this compound effectively blocks the transcription of HIF-2α target genes that are crucial for tumor progression, including those involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[3][4]
Preclinical Data
This compound has demonstrated significant preclinical activity in various models of ccRCC.
In Vitro Activity
This compound potently inhibits HIF-2α with a reported IC50 of 6 nM. The racemate, this compound, has a reported IC50 of 0.01 µM. In VHL-deficient ccRCC cell lines, such as 786-O, PT2399 effectively represses the expression of HIF-2α target genes. Furthermore, it has been shown to inhibit the anchorage-independent growth of 786-O cells in soft agar assays at concentrations ranging from 0.2 to 2 µM.
| Parameter | Value | Cell Line | Reference |
| IC50 (PT2399) | 6 nM | - | |
| IC50 (this compound) | 0.01 µM | - | |
| Soft Agar Growth Inhibition | 0.2–2 µM | 786-O |
In Vivo Efficacy
In preclinical mouse xenograft models of ccRCC, PT2399 has shown potent anti-tumor activity. Oral administration of PT2399 at a dose of 100 mg/kg every 12 hours resulted in tumor regression. Studies have indicated that PT2399 is more active than sunitinib, a standard-of-care tyrosine kinase inhibitor, and is also effective in sunitinib-resistant tumors. A study in CD-1 mice showed plasma concentrations of PT2399 after a single oral dose.
| Animal Model | PT2399 Dose | Outcome | Reference |
| ccRCC Xenograft | 100 mg/kg (oral, q12h) | Tumor regression | |
| Sunitinib-resistant ccRCC Xenograft | Not specified | Tumor growth inhibition |
Pharmacokinetic and pharmacodynamic data for this compound in preclinical models is still emerging. The table below summarizes general pharmacokinetic parameters that are typically evaluated for small molecule inhibitors in mice.
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the curve, representing total drug exposure over time. |
| t1/2 | The time required for the concentration of the drug to be reduced by half. |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
HIF-2α Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the disruption of the HIF-2α/ARNT protein-protein interaction by this compound.
Materials:
-
Recombinant human HIF-2α (PAS-B domain) tagged with a donor fluorophore (e.g., Lumi4-Tb cryptate).
-
Recombinant human ARNT (PAS-B domain) tagged with an acceptor fluorophore (e.g., d2 dye).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the tagged HIF-2α and ARNT proteins to each well.
-
Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the concentration of this compound to determine the IC50 value.
HIF-2α Reporter Gene Assay
This cell-based assay measures the inhibition of HIF-2α transcriptional activity.
Materials:
-
786-O ccRCC cells stably transfected with a hypoxia-responsive element (HRE)-driven luciferase reporter construct.
-
This compound.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the 786-O reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is used to demonstrate that this compound disrupts the interaction between endogenous HIF-2α and ARNT in cells.
Materials:
-
786-O cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against HIF-2α or ARNT for immunoprecipitation.
-
Protein A/G agarose beads.
-
Primary antibodies against HIF-2α and ARNT for Western blotting.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescence detection reagent.
Procedure:
-
Treat 786-O cells with this compound or vehicle control.
-
Lyse the cells and pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-2α and ARNT, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model of ccRCC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
786-O ccRCC cells.
-
This compound formulated for oral gavage.
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Subcutaneously inject 786-O cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30-100 mg/kg) or vehicle control orally, twice daily.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, qPCR).
Pharmacodynamic Biomarker Analysis: Circulating Erythropoietin (EPO) ELISA
This assay measures the levels of circulating EPO, a HIF-2α target gene product, as a pharmacodynamic biomarker of this compound activity.
Materials:
-
Mouse serum or plasma samples from the in vivo study.
-
Mouse EPO ELISA kit.
-
Microplate reader capable of reading absorbance at 450 nm.
Procedure:
-
Collect blood samples from the mice at specified time points after this compound administration.
-
Prepare serum or plasma from the blood samples.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance.
-
-
Calculate the concentration of EPO in the samples based on the standard curve.
Conclusion
This compound is a promising HIF-2α inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other HIF-2α targeted therapies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to identify predictive biomarkers for patient selection in clinical trials.
References
- 1. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of HIF-2α Antagonists: A Deep Dive into (Rac)-PT2399 and its Precursors
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for (Rac)-PT2399, a potent and selective antagonist of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor. Developed for researchers, scientists, and drug development professionals, this document details the key molecular interactions, quantitative biological data, and experimental methodologies that guided the optimization of this class of inhibitors. PT2399 emerged from a structure-based drug design program that identified small molecules capable of binding to an internal cavity within the PAS-B domain of HIF-2α, thereby disrupting its crucial heterodimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This allosteric inhibition prevents the HIF-2α/ARNT complex from binding to DNA, ultimately blocking the transcription of genes responsible for tumor growth and proliferation, particularly in clear cell renal cell carcinoma (ccRCC).
Core Structure and Pharmacophore
The foundational scaffold of this inhibitor series is a substituted indane core linked via an ether to a fluorinated benzonitrile moiety. This compound is a specific analog from this series, characterized by a racemic mixture at the hydroxyl-bearing carbon of the indanol ring. The core pharmacophore elements essential for potent HIF-2α antagonism were identified as:
-
The Hydroxyl Group: A critical hydrogen bond donor that interacts with key residues within the HIF-2α PAS-B binding pocket.
-
The Indane Scaffold: Provides a rigid framework that positions the key interacting groups optimally within the cavity.
-
The Diaryl Ether Linkage: Connects the core scaffold to the solvent-exposed region.
-
The Fluorobenzonitrile Group: Occupies the solvent-exposed portion of the binding site, with the nitrile and fluorine atoms contributing to the overall binding affinity and physicochemical properties.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the lead structures, including the clinical candidate PT2385, provided a clear understanding of the SAR. The data reveals the impact of substitutions on the indane ring and the aromatic ether component on both biochemical binding affinity and cellular potency.
Biochemical and Cellular Activity of Key Analogs
The following table summarizes the biological activity of PT2399's predecessor, PT2385 (Compound 10i ), and related analogs. The primary biochemical assay used was a Scintillation Proximity Assay (SPA) measuring the displacement of a radiolabeled ligand from the HIF-2α PAS-B domain, reported as IC50. Cellular activity was assessed using a HIF-2α-driven, Hypoxia Response Element (HRE)-dependent luciferase reporter gene assay in 786-O ccRCC cells, reported as EC50[1][2].
| Compound | R¹ | R² | X | SPA IC50 (nM) | Luciferase EC50 (nM) |
| 9a | H | H | CH₂ | 110 | 1800 |
| 10f (this compound) | F | F (geminal) | CH₂ | Not explicitly separated, but part of optimized series | 6 |
| 10h | F | F (geminal) | CH₂ | 15 | 39 |
| 10i (PT2385) | F | F (geminal) | CH₂ | 14 | 27 |
| 10n | F | F (geminal) | CH₂ | 11 | 22 |
Note: Data is compiled from the discovery program of PT2385, a closely related analog to PT2399. PT2399 is reported to have a cellular EC50 of 6 nM.[1]
Key SAR Insights:
-
Indane Ring Fluorination: The introduction of geminal difluoro groups at the 2-position of the indane ring (e.g., 10i , 10h ) dramatically increased both binding affinity and cellular potency compared to the non-fluorinated analog (9a )[1]. This modification is believed to enhance binding by favorably altering the conformation of the critical hydroxyl group and reducing the desolvation penalty upon entering the binding pocket[1].
-
Sulfone Moiety: A methylsulfonyl group at the 7-position of the indane ring was found to be optimal for activity.
-
Benzonitrile Substitution: A 3-oxy-5-fluorobenzonitrile configuration was determined to be a key component for potent inhibition.
Signaling Pathway and Mechanism of Action
PT2399 functions by disrupting the HIF-2α signaling cascade, which is aberrantly activated in VHL-deficient cancers like ccRCC. Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein (pVHL) targets HIF-2α for degradation. In VHL-deficient cells, HIF-2α accumulates, translocates to the nucleus, and dimerizes with ARNT. This complex then activates the transcription of target genes that drive tumorigenesis. PT2399 binds to a pocket in the HIF-2α subunit, inducing a conformational change that prevents its dimerization with ARNT, thereby halting the entire downstream signaling cascade.
Experimental Protocols
Detailed methodologies for the key assays are provided below, based on the protocols employed during the discovery of this inhibitor class.
HIF-2α/ARNT Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the binding affinity of inhibitors to the HIF-2α PAS-B domain by measuring the displacement of a radiolabeled tracer.
Detailed Protocol:
-
Protein and Tracer Preparation: Biotinylated human HIF-2α PAS-B domain (residues 87-350) and a tritium-labeled ([³H]) tracer compound are diluted in assay buffer (50 mM Bis-Tris propane pH 7.0, 200 mM NaCl, 1 mM DTT, 0.01% BSA, and 0.01% Tween-20).
-
Compound Addition: Test compounds are serially diluted in DMSO and added to a 384-well assay plate.
-
Incubation: The HIF-2α protein and [³H]-tracer are added to the wells containing the test compounds and incubated to allow for binding equilibrium.
-
Bead Addition: Streptavidin-coated PVT SPA beads are added to each well. The plate is then incubated to allow the biotinylated HIF-2α to bind to the beads.
-
Detection: The plate is read on a scintillation counter (e.g., MicroBeta). When the [³H]-tracer is bound to the HIF-2α/bead complex, it is in close enough proximity to excite the scintillant in the bead, producing a light signal.
-
Analysis: An inhibitor that binds to HIF-2α will displace the [³H]-tracer, leading to a decrease in the scintillation signal. The concentration at which the inhibitor causes 50% reduction in signal is determined as the IC50 value.
HRE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit HIF-2α-mediated transcription in a relevant cancer cell line.
Detailed Protocol:
-
Cell Culture: 786-O cells, a human VHL-deficient renal cell carcinoma line, are stably transfected with a reporter construct containing multiple copies of the Hypoxia Response Element (HRE) driving the expression of the firefly luciferase gene.
-
Plating: The engineered 786-O-HRE-luciferase cells are seeded into 384-well plates in appropriate culture medium and allowed to adhere overnight.
-
Compound Treatment: Test compounds are serially diluted and added to the cells. The plates are then incubated for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Reagent Addition: After incubation, the cells are lysed, and a luciferase assay reagent (e.g., ONE-Glo) is added. This reagent contains the substrate (luciferin) required for the enzymatic reaction.
-
Detection: The resulting luminescence, which is directly proportional to the activity of the HIF-2α transcription factor, is measured using a luminometer.
-
Analysis: The reduction in luminescence in the presence of the inhibitor is used to calculate the EC50 value, representing the concentration at which the compound inhibits HIF-2α transcriptional activity by 50%.
Conclusion
The development of this compound and its analogs represents a landmark achievement in targeting a transcription factor previously considered "undruggable." The detailed structure-activity relationship studies, guided by a structure-based design approach and robust biochemical and cellular assays, successfully identified key chemical features required for potent and selective inhibition of the HIF-2α/ARNT protein-protein interaction. The insights gained from this program, particularly the impact of strategic fluorination on the indane core, have paved the way for a new class of targeted therapies for clear cell renal cell carcinoma and other HIF-2α-driven diseases.
References
- 1. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
The Efficacy of Stereospecificity: A Technical Guide to the HIF-2α Inhibitor PT2399
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the inhibition of Hypoxia-Inducible Factor 2α (HIF-2α) has emerged as a pivotal strategy, particularly for the treatment of clear cell renal cell carcinoma (ccRCC). PT2399 is a potent and selective small-molecule inhibitor of HIF-2α. This technical guide provides an in-depth analysis of PT2399, focusing on its mechanism of action, biochemical and cellular activity, and the inherent importance of its stereochemistry in achieving therapeutic efficacy. While often referred to in the broader context of HIF-2α inhibition, it is crucial to understand that the biological activity of this class of molecules is highly dependent on their specific three-dimensional structure. This document will delve into the specifics of PT2399, and through comparison with its close analog, PT2385, will highlight the stereospecific nature of HIF-2α antagonism.
The Critical Role of Stereochemistry: PT2399 and PT2385
Initial investigations into this class of HIF-2α inhibitors led to the development of PT2385, which was identified as the (S)-enantiomer of its chemical series. The chemical name for PT2385 is (S)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile.[1] Further optimization of this lead compound resulted in PT2399. According to its entry in PubChem, PT2399 is 3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile, indicating it is also a single enantiomer.[2] The development of these compounds as single enantiomers underscores a fundamental principle in pharmacology: the biological activity of a chiral molecule often resides in only one of its enantiomers.[3] The other enantiomer, or distomer, may be inactive or even contribute to off-target effects and toxicity. Therefore, the discussion of PT2399 is inherently a discussion of a specific, chirally pure molecule, not a racemic mixture.
Data Presentation
The following tables summarize the available quantitative data for PT2399 and its analog PT2385, illustrating their potency and selectivity as HIF-2α inhibitors.
Table 1: In Vitro Potency of HIF-2α Inhibitors
| Compound | Assay | Target | IC50 / EC50 | Reference |
| PT2399 | Biochemical Assay | HIF-2α PAS B domain | 6 nM | |
| PT2385 | Luciferase Reporter Assay | HIF-2α | 27 nM |
Table 2: Pharmacokinetic Properties of PT2385 (as a proxy for PT2399)
| Species | Administration | Bioavailability (%) | Half-life (t½) (h) | Clearance | Reference |
| Mouse | Oral | 110 | 3.3 | Low to medium | |
| Rat | Oral (10 mg/kg) | 40 | 3.3 | - | |
| Dog | Oral | 87 | 11 | - |
Mechanism of Action: Allosteric Inhibition of HIF-2α
PT2399 exerts its therapeutic effect by directly binding to the PAS-B domain of the HIF-2α protein. This binding is allosteric, meaning it occurs at a site distinct from the protein's active site for dimerization with its partner, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), also known as HIF-1β. The binding of PT2399 to this internal cavity within the PAS-B domain induces a conformational change in HIF-2α, which prevents its heterodimerization with ARNT. The formation of the HIF-2α/ARNT heterodimer is a prerequisite for its translocation to the nucleus, binding to Hypoxia Response Elements (HREs) in the DNA, and subsequent transcription of target genes that promote tumor growth, angiogenesis, and cell proliferation. By disrupting this dimerization, PT2399 effectively blocks the entire downstream signaling cascade.
Caption: HIF-2α signaling pathway and the inhibitory action of PT2399.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HIF-2α/ARNT Dimerization
This assay is used to quantitatively measure the inhibitory effect of compounds on the protein-protein interaction between HIF-2α and ARNT.
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. One of the binding partners (e.g., His-tagged HIF-2α) is labeled with a donor (e.g., a terbium cryptate-labeled anti-His antibody), and the other partner (e.g., ARNT) is labeled with an acceptor (e.g., d2). When the proteins dimerize, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. An inhibitor that disrupts this dimerization will lead to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Purified, recombinant His-tagged HIF-2α PAS-B domain and ARNT PAS-B domain proteins are used.
-
A terbium (Tb) cryptate-labeled anti-His antibody serves as the donor.
-
An appropriate acceptor fluorophore (e.g., d2) is conjugated to the ARNT protein.
-
Assay buffer: Typically a HEPES-based buffer (e.g., 10 mM HEPES, pH 7.4) with appropriate salts and detergents.
-
-
Assay Procedure:
-
The HIF-2α protein and the Tb-anti-His antibody are pre-incubated to allow for complex formation.
-
Serial dilutions of the test compound (e.g., PT2399) are added to the wells of a microplate.
-
The HIF-2α/antibody complex is then added to the wells containing the compound.
-
Finally, the acceptor-labeled ARNT protein is added to initiate the dimerization reaction.
-
The plate is incubated to allow the reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence is read on a plate reader capable of time-resolved fluorescence detection, measuring emission at two wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor signal to the donor signal is calculated to normalize for variations in reagent concentrations.
-
The data are then plotted as the FRET ratio versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Caption: Workflow for a TR-FRET assay to measure HIF-2α/ARNT inhibition.
In Vivo Efficacy in a Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft Model
This protocol describes the evaluation of the antitumor activity of PT2399 in a mouse model of human ccRCC.
Methodology:
-
Cell Culture and Animal Model:
-
A human ccRCC cell line with a VHL mutation, such as 786-O or A498, is used.
-
Cells are cultured under standard conditions.
-
Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
A suspension of ccRCC cells is injected subcutaneously or orthotopically (into the kidney) of the mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
PT2399 is formulated for oral administration (e.g., in a suitable vehicle).
-
The treatment group receives PT2399 at a predetermined dose and schedule (e.g., daily or twice daily).
-
The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored.
-
The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to compare the tumor growth between the treated and control groups.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Caption: Workflow for assessing the in vivo efficacy of PT2399.
Conclusion
PT2399 is a highly potent and selective inhibitor of HIF-2α that operates through a stereospecific, allosteric mechanism to disrupt the crucial HIF-2α/ARNT heterodimerization. The development of PT2399 and its analogs as single enantiomers highlights the critical importance of stereochemistry in modern drug design to maximize on-target activity and minimize potential off-target effects. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on HIF-2α-targeted therapies. The continued investigation into this class of compounds holds significant promise for the treatment of ccRCC and other HIF-2α-driven malignancies.
References
(Rac)-PT2399 in Clear Cell Renal Cell Carcinoma (ccRCC): A Technical Guide to a First-in-Class HIF-2α Antagonist
Abstract Clear cell renal cell carcinoma (ccRCC), the most prevalent subtype of kidney cancer, is fundamentally characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3][4][5] This genetic event leads to the stabilization and accumulation of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor that drives tumorigenesis by promoting angiogenesis, cell proliferation, and metabolic reprogramming. For years, transcription factors like HIF-2α were considered "undruggable." However, structure-based drug design has led to the development of first-in-class, orally available small-molecule inhibitors that directly target HIF-2α. (Rac)-PT2399 is a potent and selective antagonist that binds to the HIF-2α subunit, preventing its crucial dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This guide provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental protocols related to PT2399, offering valuable insights for researchers and drug development professionals in oncology.
The VHL-HIF-2α Axis: The Central Driver of ccRCC
In the majority of ccRCC cases (80-90%), the VHL gene is inactivated, serving as the foundational event in carcinogenesis. The protein product, pVHL, is a critical component of an E3 ubiquitin ligase complex that targets the alpha subunits of HIFs (HIF-1α and HIF-2α) for proteasomal degradation under normal oxygen conditions (normoxia).
When pVHL function is lost, HIF-2α is no longer degraded and accumulates within the cell, even in the presence of oxygen, creating a "pseudohypoxic" state. HIF-2α then translocates to the nucleus and forms a heterodimer with its partner protein, ARNT. This active HIF-2 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of numerous target genes. While both HIF-1α and HIF-2α are regulated by pVHL, HIF-2α is established as the primary oncogenic driver in ccRCC, whereas HIF-1α may even act as a tumor suppressor. The resulting transcriptional upregulation of genes like VEGF, PDGFB, CCND1 (Cyclin D1), and SLC2A1 (GLUT1) promotes angiogenesis, tumor growth, proliferation, and metabolic adaptation.
This compound: Mechanism of Action
PT2399 is a first-in-class, orally bioavailable small molecule developed through a structure-based design approach to specifically target HIF-2α. It functions as a potent and selective antagonist by binding directly to a large hydrophobic internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein. This binding event induces a conformational change that allosterically disrupts the heterodimerization interface between HIF-2α and its partner, ARNT. By preventing the formation of the active HIF-2α/ARNT transcription complex, PT2399 effectively blocks the downstream transcription of HIF-2 target genes, thereby inhibiting tumor growth, proliferation, and angiogenesis. Its high selectivity means it does not affect the activity of the related HIF-1α transcription factor.
Preclinical Efficacy of this compound
The antitumor activity of PT2399 has been extensively evaluated in a variety of preclinical ccRCC models, demonstrating potent on-target efficacy.
In Vitro Activity
PT2399 is a highly potent inhibitor of HIF-2α with a low nanomolar IC50. In VHL-deficient ccRCC cell lines such as 786-O, PT2399 effectively inhibits anchorage-independent growth, a key characteristic of transformed cells, at sub-micromolar concentrations. It specifically represses HIF-2 target genes without affecting HIF-1α-specific targets. It is important to note that at high concentrations (e.g., 20 μM), PT2399 can cause off-target toxicity, inhibiting the proliferation of cells that do not express HIF-2α.
| Parameter | Cell Line | Value | Reference |
| IC50 (HIF-2α Antagonism) | N/A | 6 nM | |
| Soft Agar Growth Inhibition | 786-O | 0.2–2 µM | |
| Off-Target Toxicity | HIF-2α −/− 786-O | ~20 µM |
Table 1. Summary of In Vitro Activity of PT2399.
In Vivo Antitumor Activity
In vivo studies using ccRCC xenograft and patient-derived xenograft (PDX) models have shown that oral administration of PT2399 leads to significant tumor regression. In a study evaluating 18 different VHL-mutant ccRCC PDX lines, PT2399 suppressed tumorigenesis in 56% of them. Notably, PT2399 demonstrated greater activity and better tolerability than the multi-targeted tyrosine kinase inhibitor sunitinib, which is a standard of care for ccRCC. It was also shown to be effective in sunitinib-resistant tumors.
| Model Type | Treatment | Dosage | Outcome | Reference |
| ccRCC Xenografts | PT2399 | 100 mg/kg, PO, BID | Tumor regression; Increased fibrosis | |
| Sunitinib-Resistant Xenografts | PT2399 | 100 mg/kg, PO, BID | Tumor growth inhibition | |
| Patient-Derived Xenografts (PDX) | PT2399 | N/A | Tumor suppression in 10 of 18 lines | |
| PDX Comparison | PT2399 vs. Sunitinib | N/A | PT2399 showed greater activity and was better tolerated |
Table 2. Summary of In Vivo Antitumor Efficacy of PT2399 in ccRCC Models.
Pharmacodynamic Biomarkers
The on-target activity of PT2399 in vivo can be monitored by measuring the expression of HIF-2 target genes. A key pharmacodynamic marker is circulating erythropoietin (EPO), a hormone regulated by HIF-2. Treatment with PT2399 has been shown to suppress circulating EPO levels, providing evidence of systemic target engagement. This suggests that EPO could serve as a non-invasive biomarker to monitor drug activity in clinical settings.
Clinical Relevance: The PT2385 Phase I Trial
PT2385, a close analog of PT2399, was the first HIF-2α inhibitor to be evaluated in a clinical trial, validating this therapeutic approach in patients. A Phase I study in patients with heavily pretreated, advanced or metastatic ccRCC demonstrated that PT2385 has a favorable safety profile and is clinically active. These findings provided the first human validation of direct HIF-2α antagonism as a viable and effective treatment strategy for ccRCC.
| Parameter | Value (N=51) | Reference |
| Prior Therapies (Median) | 4 (range 1-7) | |
| Objective Response Rate (ORR) | 14% | |
| Complete Response (CR) | 2% (1 patient) | |
| Partial Response (PR) | 12% (6 patients) | |
| Stable Disease (SD) | 52% (26 patients) | |
| Disease Control (CR+PR+SD) | 66% | |
| Patients on Study ≥ 1 Year | 13 patients (25%) | |
| Most Common Adverse Events | Anemia, Peripheral Edema, Fatigue |
Table 3. Summary of Phase I Clinical Trial Data for PT2385 in Advanced ccRCC.
Mechanisms of Resistance
Despite the promise of HIF-2α inhibition, both intrinsic and acquired resistance have been observed in preclinical models. Understanding these mechanisms is critical for developing second-generation inhibitors and combination strategies.
-
Intrinsic Resistance: Some VHL-mutant ccRCCs are inherently resistant to PT2399. Studies suggest this may be linked to lower baseline levels of HIF-2α or the status of other tumor suppressor genes like TP53. Sensitive tumors tend to have higher HIF-2α levels and a distinct HIF-2-dependent gene expression signature.
-
Acquired Resistance: Prolonged treatment with PT2399 can lead to acquired resistance. This has been attributed to specific point mutations in the drug's target proteins:
-
HIF-2α Mutation: A mutation within the PAS-B binding pocket (e.g., G323E) can occlude the cavity, preventing PT2399 from binding.
-
ARNT Mutation: A "second site suppressor" mutation in the dimerization partner ARNT (e.g., F446L) can strengthen the HIF-2α/ARNT interaction, preserving the dimer even in the presence of the inhibitor.
-
Key Experimental Protocols
Detailed methodologies are essential for the replication and extension of findings. Below are representative protocols for evaluating HIF-2α inhibitors.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth capacity of cancer cells, a hallmark of tumorigenicity.
-
Preparation: Prepare a base layer of 0.6% agar in a 6-well plate by mixing 2x growth medium with 1.2% molten agar and allowing it to solidify.
-
Cell Suspension: Harvest ccRCC cells (e.g., 786-O) and resuspend them in 2x growth medium.
-
Top Layer: Mix the cell suspension with 0.8% molten agar to create a final concentration of 0.4% agar and 5,000 cells per well. Add PT2399 or vehicle (DMSO) to the desired final concentration (e.g., 0.2 µM, 2 µM).
-
Plating: Gently layer the cell/agar/drug mixture on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days. Add a small amount of growth medium containing the respective drug concentration to the top of the agar every 3-4 days to prevent drying.
-
Analysis: After incubation, stain the colonies with a 0.005% crystal violet solution. Count the number of colonies larger than a predefined diameter using a microscope or imaging software.
ccRCC Patient-Derived Xenograft (PDX) Efficacy Study
PDX models more closely mimic human tumor biology and are crucial for evaluating therapeutic efficacy.
-
Model Establishment: Surgically implant fresh tumor fragments from a ccRCC patient subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Expansion: Allow tumors to grow. Once they reach a volume of ~1,500 mm³, passage the tumor fragments into a new cohort of mice for the efficacy study.
-
Randomization: When tumors in the study cohort reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Sunitinib, PT2399).
-
Treatment Administration: Administer PT2399 orally via gavage at a specified dose (e.g., 100 mg/kg) twice daily. Administer other treatments according to their established protocols.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight as an indicator of toxicity.
-
Endpoint and Analysis: Continue treatment for a defined period (e.g., 28 days) or until tumors reach a predetermined endpoint volume. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for HIF-2α, qPCR for target genes) and histological evaluation.
Co-Immunoprecipitation for HIF-2α/ARNT Dimerization
This technique is used to verify that the drug disrupts the interaction between HIF-2α and ARNT.
-
Cell Treatment: Culture ccRCC cells (e.g., 786-O) and treat with PT2399 or vehicle (DMSO) for a specified time (e.g., 4-6 hours).
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols.
-
Immunoprecipitation (IP): Incubate the nuclear extracts with an anti-ARNT antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with a cold lysis buffer to remove non-specific binding proteins.
-
Elution and Denaturation: Elute the bound proteins from the beads and denature them by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against HIF-2α. The amount of HIF-2α detected in the ARNT immunoprecipitate will be inversely proportional to the efficacy of PT2399 in disrupting the dimer.
Conclusion and Future Directions
This compound and its analogs have unequivocally validated HIF-2α as a druggable and critical therapeutic target in clear cell renal cell carcinoma. By directly inhibiting the core driver of the disease, these molecules offer a highly targeted and effective treatment strategy, with demonstrated preclinical superiority over existing standards of care like sunitinib.
The journey from the "undruggable" HIF-2α to clinically active inhibitors highlights the power of structure-based drug design. However, the emergence of resistance underscores the need for continued innovation. Future research should focus on:
-
Predictive Biomarkers: Identifying robust biomarkers, such as baseline HIF-2α expression levels or TP53 mutation status, is crucial to select patients most likely to respond to therapy.
-
Combination Therapies: Exploring combinations of HIF-2α inhibitors with other agents, such as immune checkpoint inhibitors or other targeted therapies, may overcome resistance and enhance efficacy.
-
Next-Generation Inhibitors: The development of second-generation inhibitors, such as Belzutifan (MK-6482), which has now received FDA approval, is essential to address acquired resistance mutations and improve upon the foundation laid by first-in-class molecules like PT2399.
References
- 1. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Renal Cell Carcinoma with a HIF-2 antagonist [en-cancer.fr]
- 5. bioinformatics.nygenome.org [bioinformatics.nygenome.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of HIF-2α in ccRCC Pathogenesis
This technical guide provides a comprehensive overview of the critical role of Hypoxia-Inducible Factor 2-alpha (HIF-2α) in the pathogenesis of clear cell renal cell carcinoma (ccRCC). It details the underlying molecular mechanisms, key signaling pathways, and the therapeutic strategies developed to target this critical oncogenic driver.
Executive Summary
Clear cell renal cell carcinoma, the most common subtype of kidney cancer, is fundamentally characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3] This genetic alteration leads to the stabilization and accumulation of Hypoxia-Inducible Factors (HIFs), primarily HIF-2α, creating a "pseudohypoxic" state where the cell behaves as if it were deprived of oxygen, even under normal oxygen conditions.[4][5] Extensive research has established that HIF-2α, rather than its counterpart HIF-1α, is the principal oncogenic driver in ccRCC. It orchestrates a transcriptional program that promotes angiogenesis, cell proliferation, metabolic reprogramming, and metastasis. The central role of HIF-2α has made it a highly attractive therapeutic target, leading to the development of first-in-class inhibitors that have shown significant clinical efficacy.
The VHL/HIF-2α Axis: A Central Oncogenic Pathway
Under normal physiological (normoxic) conditions, the VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex. This complex recognizes the alpha subunits of HIFs (HIF-1α and HIF-2α) after they have been hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This recognition leads to the ubiquitination and subsequent proteasomal degradation of HIF-α subunits, keeping their levels low.
In the vast majority of ccRCC cases (approximately 90%), the VHL gene is inactivated through mutation, deletion, or hypermethylation. The resulting loss of functional pVHL disrupts the degradation machinery for HIF-α subunits. Consequently, HIF-2α accumulates in the cell, translocates to the nucleus, and forms a heterodimer with its partner, HIF-1β (also known as ARNT). This active HIF-2α/HIF-1β complex binds to Hypoxia Response Elements (HREs) in the promoter regions of a multitude of target genes, driving the ccRCC phenotype. While HIF-1α is also stabilized, it is often considered a tumor suppressor in the context of ccRCC and its expression is frequently lost through chromosomal deletions.
Downstream Targets and Pathogenic Functions of HIF-2α
HIF-2α drives ccRCC progression by upregulating a specific set of genes that promote key aspects of tumorigenesis.
| Gene Target | Function in ccRCC Pathogenesis |
| VEGF (Vascular Endothelial Growth Factor) | Promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. |
| CCND1 (Cyclin D1) | A key regulator of the cell cycle, promoting cell proliferation and tumor growth. |
| c-Myc | A proto-oncogene that enhances cell proliferation and metabolism. |
| TGF-α (Transforming Growth Factor-alpha) | Stimulates cell growth and proliferation. |
| GLUT1 (SLC2A1) | Increases glucose uptake, reprogramming tumor cell metabolism to support rapid growth. |
| MET | A receptor tyrosine kinase involved in tumor invasion and metastasis. |
| CXCR4 | A chemokine receptor implicated in cell migration, invasion, and metastasis. |
| PDGF-β (Platelet-Derived Growth Factor-beta) | Contributes to angiogenesis and cell growth. |
| NUDT1 | Reduces oxidative stress, allowing tumor cells to survive and proliferate. |
Therapeutic Intervention: Targeting the HIF-2α Pathway
The central and indispensable role of HIF-2α in ccRCC made it a prime candidate for targeted therapy. Small molecule inhibitors have been developed that specifically target a large internal cavity within the HIF-2α protein, preventing it from forming the functional heterodimer with HIF-1β. This direct inhibition blocks the entire downstream transcriptional cascade driven by HIF-2α.
Belzutifan (MK-6482) is the first-in-class HIF-2α inhibitor to receive FDA approval for certain VHL-associated tumors, including ccRCC. Other inhibitors, such as PT2385 and PT2399, have also been evaluated in clinical trials.
Quantitative Data from Clinical Trials
The development of HIF-2α inhibitors has been supported by promising data from numerous clinical trials.
| Trial Identifier | Inhibitor | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings & Adverse Events |
| LITESPARK-001 (Phase I/II) (NCT02974738) | Belzutifan (MK-6482) | 55 heavily pretreated advanced ccRCC patients | 25% | 14.5 months | Showed promising single-agent activity. Common adverse events were anemia (76%) and fatigue (71%). |
| LITESPARK-004 (Phase II) (NCT03401788) | Belzutifan | 61 patients with VHL disease-associated RCC | 49% | Not Reached | Led to FDA approval for VHL-associated RCC. Durable responses observed. |
| Phase I Trial (NCT02293980) | PT2385 | 51 pretreated advanced ccRCC patients | 12% (1 CR, 3 PRs) | Not specified | Well-tolerated with no dose-limiting toxicities. Most common AEs: anemia, fatigue. |
| LITESPARK-003 (Phase II) (NCT03634540) | Belzutifan + Cabozantinib | 52 previously treated ccRCC patients (Cohort 2) | 31% | 18.6 months (median duration of response) | Demonstrates potential for combination therapies to enhance efficacy. |
Key Experimental Protocols
Investigating the VHL/HIF-2α axis requires specific molecular and cellular biology techniques.
Immunohistochemistry (IHC) for HIF-2α Protein Expression
This protocol is used to visualize and quantify HIF-2α protein levels within tumor tissue sections.
-
Tissue Preparation: Formalin-fix and paraffin-embed (FFPE) ccRCC tumor and adjacent normal tissue. Cut 4-5 µm sections onto charged slides.
-
Deparaffinization and Rehydration: Xylene and graded ethanol series.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) for 20 minutes at 95-100°C.
-
Blocking: Incubate with 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block (e.g., goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against HIF-2α (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody.
-
Detection: Use a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Score slides based on the intensity and percentage of nuclear staining in tumor cells.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the mRNA levels of HIF-2α target genes (e.g., VEGFA, CCND1) to assess the functional activity of the pathway.
-
RNA Extraction: Isolate total RNA from ccRCC cell lines or snap-frozen tumor tissue using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity via spectrophotometry.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., VEGFA), a reference gene (ACTB, GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.
Conclusion and Future Directions
The elucidation of the VHL/HIF-2α axis has revolutionized the understanding and treatment of clear cell renal cell carcinoma. HIF-2α is unequivocally the dominant oncogenic driver in this disease, and its direct inhibition represents a major therapeutic breakthrough. Future research will likely focus on several key areas:
-
Mechanisms of Resistance: Understanding how tumors develop resistance to HIF-2α inhibitors is crucial for developing next-generation drugs and rational combination strategies.
-
Combination Therapies: Clinical trials are underway to evaluate the efficacy of HIF-2α inhibitors in combination with immunotherapy (immune checkpoint inhibitors) and other targeted agents like tyrosine kinase inhibitors (TKIs).
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to HIF-2α inhibition will be essential for personalizing treatment.
-
Broader Applications: The role of HIF-2α is being explored in other cancer types, potentially expanding the application of these targeted therapies.
References
- 1. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The VHL/HIF Axis in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. jkcvhl.com [jkcvhl.com]
(Rac)-PT2399: A Technical Guide to a First-in-Class HIF-2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Rac)-PT2399, a potent and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. It is intended to serve as a comprehensive resource, detailing the compound's stereochemistry, mechanism of action, and preclinical efficacy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.
Understanding the "(Rac)" Designation
The prefix "(Rac)" in this compound denotes a racemic mixture . A racemic mixture consists of equal amounts of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. While PT2399 has been extensively studied for its therapeutic potential, it is crucial to understand its stereochemical nature.
Chemical vendors explicitly list "this compound" as the racemate of PT2399, indicating it is a 1:1 mixture of its stereoisomers[1]. Further investigation into the development of HIF-2α inhibitors has led to the identification of a specific enantiomer as the clinical candidate. The IUPAC name for what is understood to be the more active enantiomer is (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile[2][3]. This suggests that while preclinical studies may have utilized the racemic mixture, further development has focused on isolating the more potent S-enantiomer.
Mechanism of Action
PT2399 is a first-in-class, orally available small molecule that selectively targets HIF-2α[4]. Its mechanism of action involves directly binding to a pocket within the PAS-B domain of the HIF-2α protein[2]. This binding event allosterically prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is a prerequisite for its translocation to the nucleus, binding to Hypoxia-Response Elements (HREs) on DNA, and subsequent activation of target gene transcription. By disrupting this critical protein-protein interaction, PT2399 effectively inhibits the entire downstream signaling cascade driven by HIF-2α.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of PT2399.
Table 1: In Vitro Activity of PT2399
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC50 (HIF-2α Inhibition) | 6 nM | Biochemical assay measuring direct binding to HIF-2α PAS B domain. | |
| IC50 (this compound) | 10 nM (0.01 µM) | Not specified, presumed HIF-2α inhibition assay. | |
| Inhibition of Soft Agar Growth | 0.2–2 µM | 786-O clear cell renal cell carcinoma (ccRCC) cells over 21 days. | |
| Off-target Toxicity | >20 µM | Observed in HIF-2α knockout 786-O cells and other cancer cell lines with undetectable HIF-2α. |
Table 2: In Vivo Efficacy of PT2399 in Xenograft Models
| Animal Model | Treatment Regimen | Outcome | Reference |
| 786-O Orthotopic ccRCC Xenograft | 30 mg/kg, oral gavage | Tumor stasis or regression. | |
| A498 Orthotopic ccRCC Xenograft | Not specified | Tumor inhibition. | |
| UMRC-2 and 769-P Orthotopic ccRCC Xenografts | 30 mg/kg, oral gavage | No tumor suppression. | |
| Patient-Derived Xenograft (PDX) of ccRCC | Not specified | Tumor inhibition. | |
| 786-O Metastatic ccRCC Xenograft (Lung) | Not specified | Marked tumor regression and prolonged survival. | |
| RCC Bearing Mice | 100 mg/kg, oral gavage, every 12 hours | Greater tumor growth inhibition than Sunitinib; active in Sunitinib-resistant tumors. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of PT2399.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
Cell Preparation: 786-O ccRCC cells are cultured under standard conditions.
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in 6-well plates and allowed to solidify.
-
Cell Agar Layer: Cells are trypsinized, counted, and resuspended in culture medium containing 0.3-0.4% agar at a density of approximately 5,000-10,000 cells per well. This suspension is layered on top of the base agar.
-
Treatment: PT2399, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (e.g., 0.2 µM to 2 µM). A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 14-21 days. Fresh medium containing the respective treatments is added every 3-4 days.
-
Quantification: Colonies are stained with crystal violet and counted using a microscope. The number and size of colonies in the treated wells are compared to the vehicle control.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PT2399 in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: For subcutaneous models, a suspension of ccRCC cells (e.g., 786-O) is injected into the flank of the mice. For orthotopic models, cells are surgically implanted into the kidney. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: PT2399 is administered orally via gavage at a specified dose and schedule (e.g., 30 mg/kg or 100 mg/kg daily or twice daily). The vehicle control group receives the same volume of the drug vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Co-Immunoprecipitation for HIF-2α/ARNT Interaction
This technique is used to assess the disruption of the HIF-2α and ARNT protein complex by PT2399.
-
Cell Lysis: ccRCC cells treated with PT2399 or vehicle control are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the target proteins (e.g., anti-ARNT). The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein in the complex (e.g., anti-HIF-2α). The presence or absence of a band for HIF-2α in the ARNT immunoprecipitate indicates the effect of PT2399 on the complex formation.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow related to this compound.
Caption: HIF-2α Signaling Pathway under Normoxic Conditions.
Caption: HIF-2α Signaling under Hypoxia and the Inhibitory Action of this compound.
Caption: General Experimental Workflow for the Preclinical Evaluation of this compound.
References
Enantiomeric Composition of (Rac)-PT2399: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other malignancies. As a racemic mixture, this compound is composed of two enantiomers, the (S)- and (R)-forms. This technical guide provides a comprehensive overview of the enantiomeric composition of this compound, including the presumed differential activity of its enantiomers, detailed experimental protocols for their chiral separation, and a summary of its mechanism of action.
Introduction to this compound and its Enantiomers
This compound, chemically named 3-({[1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy})-5-fluorobenzonitrile, is a synthetic compound that has demonstrated significant preclinical activity in disrupting the HIF-2α signaling pathway. It is supplied as a racemate, meaning it consists of an equimolar mixture of its (S)- and (R)-enantiomers.
While direct comparative studies on the individual enantiomers of PT2399 are not extensively published, research on closely related analogs, such as PT2385, strongly indicates that the biological activity resides predominantly in the (S)-enantiomer. In the case of PT2385, the (S)-enantiomer was identified as the eutomer, possessing significantly greater potency in inhibiting HIF-2α. Given the structural similarity and shared mechanism of action, it is highly probable that (S)-PT2399 is the pharmacologically active enantiomer responsible for the observed anti-tumor effects of the racemic mixture.
Mechanism of Action: HIF-2α Signaling Pathway
Under normoxic conditions, the HIF-2α protein is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, or in cancers with VHL inactivation like ccRCC, HIF-2α is stabilized and translocates to the nucleus. There, it forms a heterodimer with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumor growth, proliferation, and angiogenesis.
This compound, and presumably its active (S)-enantiomer, exerts its inhibitory effect by binding to a pocket in the PAS B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby blocking the formation of the active transcriptional complex and inhibiting the expression of downstream target genes.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that these values represent the activity of the racemic mixture.
| Parameter | Value | Assay/Method |
| IC50 (HIF-2α Inhibition) | 0.01 µM | Not specified |
Experimental Protocols
Chiral Separation of this compound Enantiomers
The following protocol for the chiral separation of this compound is based on methods described for structurally similar HIF-2α inhibitors. Supercritical Fluid Chromatography (SFC) is a preferred method for its efficiency and reduced solvent consumption.
Instrumentation:
-
SFC system equipped with a back-pressure regulator, UV detector, and fraction collector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (or equivalent polysaccharide-based chiral stationary phase), 250 x 10 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 10 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in Methanol to a concentration of 1 mg/mL. |
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample of this compound.
-
Monitor the separation of the two enantiomers by UV detection.
-
Collect the separated enantiomer peaks into separate fractions.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same chiral SFC system.
-
Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
Conclusion
This compound is a significant research tool for investigating the HIF-2α signaling pathway. Understanding its enantiomeric composition is crucial for accurate interpretation of experimental results and for potential therapeutic development. Based on evidence from closely related analogs, the (S)-enantiomer is the likely eutomer. The provided experimental protocol for chiral separation using SFC offers a robust method for isolating the individual enantiomers for further characterization and biological evaluation. This technical guide serves as a valuable resource for researchers working with this compound and other chiral HIF-2α inhibitors.
Methodological & Application
Application Notes and Protocols for (Rac)-PT2399 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a potent and selective antagonist of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). PT2399 exerts its inhibitory effect by directly binding to the PAS B domain of the HIF-2α subunit, thereby preventing its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1] This disruption of the HIF-2α/ARNT complex abrogates the transcription of HIF-2α target genes that are crucial for tumor angiogenesis, cell proliferation, and survival, such as vascular endothelial growth factor (VEGF), glucose transporter 1 (GLUT1), and Cyclin D1 (CCND1).[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway of HIF-2α and the mechanism of inhibition by this compound.
References
Application Notes & Protocols: (Rac)-PT2399 in Animal Models of Clear Cell Renal Cell Carcinoma (ccRCC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clear cell renal cell carcinoma (ccRCC) is the most prevalent form of kidney cancer, frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3] This genetic alteration leads to the stabilization and accumulation of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor that drives the expression of genes involved in tumor growth, proliferation, and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][5] PT2399 is a first-in-class, potent, and selective small-molecule inhibitor of HIF-2α. It functions by binding directly to the PAS B domain of the HIF-2α protein, preventing its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption blocks the transcriptional activity of HIF-2α, offering a targeted therapeutic strategy for ccRCC. These notes provide a summary of preclinical data and detailed protocols for utilizing PT2399 in ccRCC animal models.
Data Presentation
Table 1: Summary of In Vivo Efficacy of PT2399 in ccRCC Animal Models
| Cell Line / Model | Animal Model | Treatment Regimen (Dose & Schedule) | Key Outcomes | Reference |
| 786-O (VHL-/-) | Nude Mice (Orthotopic) | 30 mg/kg, Oral Gavage | Marked tumor regression. | |
| A498 (VHL-/-) | Nude Mice (Orthotopic) | Not specified | Tumor growth inhibition. | |
| UMRC-2 (VHL-/-) | Nude Mice (Orthotopic) | 30 mg/kg, Oral Gavage | Resistant: No tumor suppression observed. | |
| 769-P (VHL-/-) | Nude Mice (Orthotopic) | 30 mg/kg, Oral Gavage | Resistant: No tumor suppression observed. | |
| 786-O M2A (Metastatic) | Nude Mice (Tail Vein) | Not specified | Marked tumor regression and prolonged survival. | |
| Patient-Derived Xenografts (PDX) | Not specified | 100 mg/kg, Oral Gavage (q12h) | Tumorigenesis suppressed in 56% (10/18) of ccRCC lines. Greater activity than sunitinib. |
Table 2: Summary of Pharmacodynamic Effects of PT2399 In Vivo
| Animal Model | Biomarker | Pharmacodynamic Effect | Reference |
| 786-O Xenograft | HIF-2α Target Genes (e.g., VEGF, CCND1) | Downregulation of mRNA and protein levels. | |
| PDX Models | Circulating Human VEGF | Suppressed by 93% in sensitive tumors. | |
| PDX Models | Circulating Mouse Erythropoietin (EPO) | Suppression used as a marker of Hif-2 inhibition in the host. | |
| PDX Models | HIF-2α/ARNT Dimerization | PT2399 specifically disassembled HIF-2 complexes in tumors. |
Visualizations: Signaling Pathways and Workflows
Caption: VHL inactivation in ccRCC leads to HIF-2α accumulation and tumorigenesis, a process inhibited by PT2399.
Caption: Standard experimental workflow for evaluating PT2399 efficacy in ccRCC animal models.
Caption: PT2399 binds to the HIF-2α PAS B domain, allosterically preventing its dimerization with ARNT.
Experimental Protocols
Protocol 1: Orthotopic ccRCC Xenograft Model for Efficacy Studies
This protocol describes the establishment of an orthotopic tumor model using human ccRCC cell lines (e.g., 786-O) in immunocompromised mice to evaluate the efficacy of PT2399.
1. Materials and Reagents:
-
Cell Line: 786-O human ccRCC cell line (VHL-deficient). For in vivo imaging, use a line stably expressing luciferase (e.g., 786-O-Luc).
-
Animals: 6-8 week old male athymic nude mice or NOD-scid gamma (NSG) mice.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Implantation: Matrigel®, sterile PBS, isoflurane, surgical tools.
-
PT2399 Formulation: Prepare suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Imaging: D-luciferin for bioluminescence imaging (BLI).
2. Procedure:
-
Cell Culture: Culture 786-O-Luc cells under standard conditions. Harvest cells at 80-90% confluency using trypsin, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep on ice.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane. Place the animal in a right lateral position.
-
Make a small flank incision (~1 cm) to expose the left kidney.
-
Gently exteriorize the kidney. Using a 30-gauge needle, inject 50 µL of the cell suspension (1 x 10^6 cells) into the subcapsular space of the kidney.
-
Carefully return the kidney to the abdominal cavity. Close the peritoneum and skin with sutures or surgical clips.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Starting 7-10 days post-implantation, monitor tumor growth weekly via bioluminescence imaging (BLI).
-
Inject mice intraperitoneally with D-luciferin (150 mg/kg) and image 10 minutes later using an in vivo imaging system.
-
-
Treatment:
-
When tumor bioluminescence reaches a predetermined threshold, randomize mice into treatment groups (e.g., Vehicle and PT2399).
-
Administer PT2399 (e.g., 30 mg/kg) or vehicle by oral gavage daily or twice daily.
-
Monitor animal body weight and general health twice weekly.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration (e.g., 28-35 days) or until humane endpoints are reached.
-
At the end of the study, perform final BLI.
-
Euthanize mice and harvest the tumor-bearing kidney and other organs.
-
Measure final tumor weight and process tissues for histology (H&E staining) and pharmacodynamic analysis (qPCR for HIF-2α target genes, Western blot).
-
Protocol 2: Metastatic ccRCC Model for Survival Studies
This protocol is adapted for studying the effect of PT2399 on metastasis and overall survival.
1. Materials and Reagents:
-
As per Protocol 1, but using a metastatic variant cell line (e.g., 786-O-M2A-Luc).
2. Procedure:
-
Cell Preparation: Prepare a single-cell suspension of 786-O-M2A-Luc cells in sterile, cold PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Intravenous Injection:
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Using a 27- or 30-gauge needle, inject 200 µL of the cell suspension (5 x 10^5 cells) into a lateral tail vein.
-
-
Metastasis Monitoring:
-
Beginning 7 days post-injection, monitor the development of lung metastases weekly using BLI.
-
-
Treatment:
-
Once a clear and consistent BLI signal is detected in the thoracic region, randomize mice into treatment groups.
-
Administer PT2399 or vehicle as described in Protocol 1.
-
-
Endpoint and Analysis:
-
The primary endpoint is overall survival. Monitor mice daily and euthanize when they meet criteria for humane endpoints (e.g., >20% weight loss, respiratory distress).
-
Record the date of death or euthanasia for each animal.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Lungs can be harvested for histological confirmation of metastatic nodules.
-
References
- 1. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Renal Cell Carcinoma with a HIF-2 antagonist [en-cancer.fr]
- 3. Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-PT2399 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dosing and administration of (Rac)-PT2399, a selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), in murine models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound is a potent and selective antagonist of HIF-2α. It functions by binding directly to the PAS B domain of the HIF-2α subunit, thereby preventing its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This disruption of the HIF-2α/ARNT complex inhibits the transcription of HIF-2α target genes, which are crucial for tumor progression, angiogenesis, and cell proliferation. Preclinical studies have demonstrated its anti-tumor activity in various cancer models, particularly in clear cell renal cell carcinoma (ccRCC).
Quantitative Data Summary
The following table summarizes the key quantitative data for the dosing and administration of this compound in mice based on available preclinical research.
| Parameter | Value | Reference |
| Route of Administration | Oral Gavage | [1][2] |
| Dosage | 100 mg/kg | [1][2] |
| Dosing Frequency | Every 12 hours | [1] |
| Vehicle Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the HIF-2α signaling pathway. Under hypoxic conditions or in cancers with VHL mutations, HIF-2α stabilizes and dimerizes with ARNT, leading to the transcription of target genes that promote tumor growth. This compound blocks this dimerization.
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound in mice for preclinical research, particularly in the context of xenograft models.
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (100 mg/kg) and the body weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: In a sterile container, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Dissolve this compound:
-
Add the calculated amount of this compound powder to the appropriate volume of the prepared vehicle to achieve the final desired concentration.
-
Vortex the mixture vigorously to aid dissolution.
-
For complete dissolution, sonication is recommended. Sonicate the mixture until a clear solution is obtained.
-
-
Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.
Administration via Oral Gavage
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each mouse accurately immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Volume Calculation: Calculate the administration volume based on the mouse's body weight and the concentration of the prepared formulation. The typical administration volume for mice is 5-10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
-
Substance Administration: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
Application Notes and Protocols for (Rac)-PT2399 in HIF-2α Inhibition of 786-O Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key oncoprotein in clear cell renal cell carcinoma (ccRCC). In ccRCC, the loss of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α. This transcription factor then dimerizes with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β, and drives the expression of numerous target genes involved in tumor growth, proliferation, and angiogenesis. PT2399 directly binds to the PAS B domain of HIF-2α, preventing its heterodimerization with ARNT and subsequently inhibiting the transcription of its target genes.[1][2][3][4] The 786-O cell line, which is VHL-deficient, serves as a critical in vitro model for studying the effects of HIF-2α inhibition in ccRCC.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study HIF-2α inhibition in 786-O cells.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound in biochemical and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HIF-2α Binding) | 6 nM | Biochemical Assay | |
| Effective Concentration (Soft Agar Growth Inhibition) | 0.2–2 µM | 786-O | |
| Off-target Toxicity Concentration | 20 µM | HIF-2α −/− 786-O cells |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the HIF-2α signaling pathway in VHL-deficient 786-O cells.
Caption: Mechanism of this compound Action in 786-O Cells.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in 786-O cells.
Cell Culture
-
Cell Line: 786-O (ATCC® CRL-1932™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of 786-O cells, a hallmark of malignant transformation, and its inhibition by PT2399.
-
Materials:
-
6-well plates
-
Noble Agar
-
2X RPMI-1640 medium with 20% FBS
-
1X RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
786-O cells
-
-
Protocol:
-
Prepare Base Agar Layer:
-
Prepare a 1.2% agar solution by dissolving 1.2 g of Noble Agar in 100 mL of sterile water and autoclave.
-
Melt the 1.2% agar solution and cool to 42°C in a water bath.
-
Warm 2X RPMI-1640 with 20% FBS to 42°C.
-
Mix equal volumes of the 1.2% agar solution and the 2X RPMI-1640 to obtain a 0.6% base agar medium.
-
Add 1.5 mL of the base agar medium to each well of a 6-well plate and allow it to solidify at room temperature for 30 minutes.
-
-
Prepare Top Agar Layer with Cells:
-
Trypsinize and count 786-O cells. Resuspend the cells in 1X RPMI-1640 with 10% FBS to a concentration of 1 x 10^4 cells/mL.
-
Prepare a 0.7% agar solution and cool to 42°C.
-
For each treatment condition, mix the cell suspension with the 0.7% agar solution and the appropriate concentration of this compound (e.g., 0.2, 0.5, 1, 2 µM) or DMSO vehicle control in 1X RPMI-1640 with 10% FBS to a final agar concentration of 0.35%.
-
Carefully layer 1.5 mL of the cell-containing top agar onto the solidified base agar.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature for 30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Add 100 µL of fresh medium with the corresponding drug concentration to each well twice a week to prevent drying.
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.
-
-
Immunoblotting for HIF-2α and Target Proteins
This protocol is for detecting the levels of HIF-2α and its downstream target proteins in 786-O cells following treatment with PT2399.
-
Materials:
-
786-O cells
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HIF-2α, anti-Cyclin D1, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Cell Treatment and Lysis:
-
Seed 786-O cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
-
-
Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Genes
This protocol is to quantify the mRNA expression levels of HIF-2α target genes in response to PT2399 treatment.
-
Materials:
-
786-O cells
-
This compound
-
DMSO
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., VEGFA, CCND1, TGFa) and a housekeeping gene (e.g., ACTB, GAPDH)
-
-
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat 786-O cells with this compound or DMSO as described for immunoblotting.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effect of this compound on 786-O cells.
Caption: Workflow for this compound Evaluation in 786-O Cells.
Troubleshooting and Interpretation
-
Variability in Soft Agar Assay: Colony formation can be influenced by the specific batch of agar and FBS. It is crucial to maintain consistency in reagents and technique.
-
Weak Immunoblot Signal: Ensure complete cell lysis and use fresh protease/phosphatase inhibitors. Optimize antibody concentrations and incubation times.
-
Off-Target Effects: At concentrations of 20 µM and above, this compound has been shown to cause off-target toxicity. It is recommended to perform experiments within the effective concentration range and include appropriate controls, such as HIF-2α knockout 786-O cells, to confirm on-target effects.
-
Resistance: Resistance to PT2399 has been observed and can be associated with mutations in HIF-2α or HIF-1β that prevent drug binding.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of HIF-2α in 786-O ccRCC cells and evaluate its therapeutic potential.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 786-O Cells [cytion.com]
Application Notes and Protocols for Cell-based Assays to Determine (Rac)-PT2399 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a first-in-class, orally available small molecule inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α).[1][2][3] HIF-2α is a key transcription factor often implicated in the development and progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is inactivated.[4][5] The loss of VHL function leads to the accumulation of HIF-2α, which then dimerizes with HIF-1β (also known as ARNT) and drives the transcription of numerous genes involved in tumorigenesis, including those promoting cell proliferation, angiogenesis, and metabolic reprogramming. PT2399 selectively binds to the PAS B domain of HIF-2α, preventing its heterodimerization with HIF-1β and thereby inhibiting the transcription of its target genes.
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in cancer cell lines. The described assays are designed to assess the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its direct engagement with its intracellular target, HIF-2α.
Mechanism of Action of this compound
Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic tumor environments or in cells with VHL mutations, HIF-2α is stabilized and translocates to the nucleus. There, it forms a heterodimer with HIF-1β, binds to hypoxia response elements (HREs) in the promoter regions of target genes, and initiates their transcription. PT2399 disrupts this pathway by binding to HIF-2α and preventing the formation of the functional HIF-2α/HIF-1β complex.
Caption: Signaling pathway of HIF-2α and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint | Concentration/IC50 | Reference |
| 786-O | Clear Cell Renal Cell Carcinoma | Biochemical | HIF-2α binding | IC50: 6 nM | |
| 786-O | Clear Cell Renal Cell Carcinoma | Soft Agar Growth | Colony Formation | 0.2–2 µM | |
| A498 | Clear Cell Renal Cell Carcinoma | Soft Agar Growth | Colony Formation | Not specified | |
| UMRC-2 | Clear Cell Renal Cell Carcinoma | Soft Agar Growth | Insensitive | Not applicable | |
| 769-P | Clear Cell Renal Cell Carcinoma | Soft Agar Growth | Insensitive | Not applicable | |
| 786-O (HIF-2α −/−) | Clear Cell Renal Cell Carcinoma | Proliferation | Off-target toxicity | 20 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound at various concentrations for a predetermined time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding can stabilize the target protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line expressing HIF-2α
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Reagents and equipment for protein quantification (e.g., Western blotting or ELISA)
-
Primary antibody against HIF-2α
Procedure:
-
Culture cells to a sufficient density and treat with this compound or vehicle control for a specified time.
-
Harvest the cells and wash them with PBS containing protease inhibitors.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HIF-2α in each sample by Western blotting or ELISA.
-
Plot the percentage of soluble HIF-2α relative to the unheated control against the temperature for both vehicle- and PT2399-treated samples. A shift in the melting curve indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. jkcvhl.com [jkcvhl.com]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HIF-2α Following (Rac)-PT2399 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Hypoxia-Inducible Factor-2α (HIF-2α) protein levels by Western blot in cell lysates following treatment with the selective HIF-2α antagonist, (Rac)-PT2399.
Introduction
Hypoxia-Inducible Factor-2α (HIF-2α), also known as Endothelial PAS domain-containing protein 1 (EPAS1), is a key transcription factor that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia).[1] Under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.[2]
This compound is a potent and selective small-molecule inhibitor of HIF-2α. It functions by binding directly to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with ARNT. This disruption of the HIF-2α/ARNT complex inhibits the transcription of HIF-2α target genes and can also lead to the destabilization of the HIF-2α protein. Consequently, this compound has shown anti-tumor activity in preclinical models, particularly in clear cell renal cell carcinoma (ccRCC), where HIF-2α is often constitutively active due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene.
Western blotting is a fundamental technique used to detect and quantify the expression of specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the necessary steps to assess the efficacy of this compound in reducing HIF-2α protein levels.
Signaling Pathway of HIF-2α Inhibition by this compound
Caption: HIF-2α signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on HIF-2α protein levels and target gene expression from published studies.
| Cell Line | Treatment Concentration | Duration | Effect on HIF-2α Protein | Effect on Target Genes (e.g., VEGF, CCND1) | Reference |
| 786-O (VHL-/- ccRCC) | 0.2 - 2 µM | 24 hours | Destabilization/Reduction | Downregulation | |
| A498 (VHL-/- ccRCC) | Not specified | Not specified | Higher basal levels in sensitive cells | Significant inhibition | |
| Mouse Kidney (in vivo) | 30 mg/kg | 6 hours (hypoxia) | Reduced accumulation | Selective attenuation of Epo mRNA | |
| RCC Tumorgrafts (in vivo) | 100 mg/kg | Every 12 hours | Higher levels in sensitive tumors | Gene expression largely unaffected in resistant tumors |
Note: The degree of HIF-2α reduction can vary depending on the cell line, treatment conditions, and the basal level of HIF-2α expression.
Experimental Protocol: Western Blot for HIF-2α
This protocol is a comprehensive guide for performing a Western blot to detect HIF-2α. Since HIF-2α is a nuclear protein, a nuclear extraction is highly recommended for optimal results.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., 786-O, A498) and culture media.
-
This compound: Stock solution in DMSO.
-
Hypoxia Induction (Optional): Hypoxic chamber or chemical inducers like cobalt chloride (CoCl₂) or deferoxamine (DFO).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Hypotonic Lysis Buffer (for nuclear extraction).
-
Nuclear Extraction Buffer (high salt).
-
RIPA Lysis Buffer (for whole-cell lysates, if nuclear extraction is not performed).
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x or 2x).
-
SDS-PAGE Gels (e.g., 4-12% gradient gels).
-
Running Buffer (Tris-Glycine-SDS).
-
Transfer Buffer (Tris-Glycine-Methanol).
-
PVDF or Nitrocellulose Membranes (0.45 µm).
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody: Anti-HIF-2α/EPAS1 antibody (see antibody selection notes below).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
-
Equipment:
-
Cell culture incubator.
-
Microcentrifuge, refrigerated.
-
Sonicator or 25-gauge needle.
-
Electrophoresis and Western blot transfer apparatus.
-
Imaging system for chemiluminescence detection.
-
Antibody Selection
Several commercially available antibodies are validated for the detection of HIF-2α by Western blot. It is crucial to select an antibody that is specific for HIF-2α and does not cross-react with HIF-1α.
-
Recommended Antibodies:
-
Rabbit Polyclonal anti-HIF-2α/EPAS1 (e.g., Novus Biologicals, NB100-122).
-
Rabbit Monoclonal anti-HIF-2α (e.g., Abcam, ab207607; Cell Signaling Technology, #59973).
-
Mouse Monoclonal anti-HIF-2α (e.g., Thermo Fisher Scientific, MA1-16519).
-
-
Recommended Dilutions: Follow the manufacturer's recommendations, typically in the range of 1-2 µg/mL or 1:500 to 1:1000.
Experimental Workflow
Caption: Step-by-step workflow for HIF-2α Western blot analysis.
Detailed Protocol Steps
1. Cell Culture and Treatment a. Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest. b. Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). c. If investigating hypoxia-induced HIF-2α, expose cells to hypoxic conditions (e.g., 1% O₂) or treat with a hypoxia-mimetic agent (e.g., 100-200 µM CoCl₂) for 4-24 hours prior to harvesting.
2. Cell Harvesting a. For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube. c. For suspension cells, collect by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. d. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
3. Nuclear Protein Extraction a. Resuspend the cell pellet in 5 volumes of ice-cold hypotonic buffer. b. Incubate on ice for 15 minutes to allow cells to swell. c. Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex for 10 seconds to lyse the cell membrane. d. Centrifuge at 3,300 x g for 15 minutes at 4°C to pellet the nuclei. e. Carefully remove the supernatant (cytoplasmic fraction). f. Resuspend the nuclear pellet in 2/3 of the packed nuclear volume of ice-cold nuclear extraction buffer (containing protease and phosphatase inhibitors). g. Incubate on a rocking platform for 30 minutes at 4°C. h. Sonicate the lysate briefly to shear genomic DNA and reduce viscosity. i. Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the nuclear proteins.
4. Protein Quantification a. Determine the protein concentration of the nuclear extracts using a BCA protein assay kit according to the manufacturer's instructions.
5. SDS-PAGE a. To 20-40 µg of protein, add an appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. Load the samples onto an SDS-PAGE gel along with a pre-stained protein ladder. c. Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to confirm successful transfer.
7. Blocking and Antibody Incubation a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-HIF-2α antibody (at the recommended dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
8. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. For quantitative analysis, measure the band intensity using densitometry software. Normalize the HIF-2α band intensity to a nuclear loading control (e.g., Lamin B1 or PCNA). The expected molecular weight of HIF-2α is approximately 118 kDa.
Troubleshooting and Important Considerations
-
HIF-2α Instability: HIF-2α is rapidly degraded under normoxic conditions. All steps of cell harvesting and protein extraction should be performed quickly and on ice to minimize protein degradation.
-
Nuclear Extraction is Key: As a transcription factor, HIF-2α is located in the nucleus. Using nuclear extracts will enrich the protein and provide a cleaner background.
-
Positive Controls: It is advisable to include a positive control, such as lysates from cells known to express high levels of HIF-2α (e.g., 786-O cells) or cells treated with a hypoxia-mimetic agent.
-
Loading Controls: For nuclear extracts, use a nuclear-specific loading control like Lamin B1 or PCNA. For whole-cell lysates, β-actin or α-tubulin can be used.
-
This compound Solubility: Ensure that this compound is fully dissolved in DMSO and that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
References
Application Notes and Protocols: Quantitative PCR for HIF-2α Target Genes with (Rac)-PT2399
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factor 2-alpha (HIF-2α), encoded by the EPAS1 gene, is a key transcription factor that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia). In certain pathologies, particularly in clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, HIF-2α is constitutively stabilized and drives the expression of a suite of genes involved in tumor growth, angiogenesis, and metastasis.[1][2][3] (Rac)-PT2399 is a potent and selective small-molecule inhibitor of HIF-2α.[4][5] It functions by binding directly to the PAS B domain of the HIF-2α protein, preventing its heterodimerization with HIF-1β (also known as ARNT), which is essential for its transcriptional activity.
These application notes provide a detailed protocol for utilizing quantitative real-time PCR (qPCR) to assess the efficacy of this compound in downregulating the expression of key HIF-2α target genes in a relevant cancer cell line model.
Signaling Pathway and Mechanism of Action
Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the VHL E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. In hypoxic conditions or in cells with VHL inactivation, HIF-2α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This heterodimer then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription. This compound disrupts this pathway by binding to HIF-2α and preventing the formation of the functional HIF-2α/HIF-1β complex.
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biopharma Drug Discovery Workflows with Cells-to-CT Technology | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunohistochemistry for HIF-2α in Tumors Treated with (Rac)-PT2399
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for the hypoxia-inducible factor-2α (HIF-2α) protein in tumor tissues, particularly in the context of treatment with the HIF-2α inhibitor, (Rac)-PT2399.
Introduction
Hypoxia-inducible factor-2α (HIF-2α), encoded by the EPAS1 gene, is a key transcription factor that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia). In several cancers, particularly clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, HIF-2α is constitutively stabilized and drives the expression of numerous genes involved in tumor growth, angiogenesis, and metastasis.[1][2]
This compound is a first-in-class, potent, and selective small-molecule inhibitor of HIF-2α.[3] It functions by binding to the PAS B domain of the HIF-2α subunit, thereby disrupting its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[4] This disruption prevents the HIF-2 complex from binding to DNA and activating the transcription of its target genes.[5] Preclinical studies have demonstrated that PT2399 can induce tumor regression in models of pVHL-defective ccRCC.
Immunohistochemistry (IHC) is a crucial technique for assessing the expression and localization of HIF-2α protein in tumor tissues. This allows for the evaluation of HIF-2α as a biomarker for sensitivity or resistance to HIF-2α inhibitors like PT2399.
Quantitative Data Summary
Studies have shown a correlation between the levels of HIF-2α expression and the sensitivity of tumors to PT2399 treatment. Tumors with higher baseline levels of HIF-2α tend to be more sensitive to inhibition. The following table summarizes quantitative IHC data from a key preclinical study.
| Tumor Sensitivity to PT2399 | Mean Percentage of HIF-2α Positive Cells | Reference |
| Sensitive | 83% | |
| Resistant | 23% |
Experimental Protocols
This section provides a detailed protocol for performing IHC for HIF-2α on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials
-
FFPE tumor tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Hydrogen Peroxide (3%)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibody: Rabbit anti-HIF-2α antibody (e.g., Bethyl Laboratories, clone A3; Santa Cruz, sc-46691)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Protocol
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol (2 changes, 3 minutes each)
-
95% ethanol (2 minutes)
-
70% ethanol (2 minutes)
-
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat the Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with PBST.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides three times with PBST for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HIF-2α antibody to its optimal concentration in Blocking Buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides three times with PBST for 5 minutes each.
-
Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse the slides three times with PBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in:
-
70% ethanol (1 minute)
-
95% ethanol (1 minute)
-
100% ethanol (2 changes, 1 minute each)
-
Xylene or xylene substitute (2 changes, 2 minutes each)
-
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. HIF-2α staining is typically observed in the nucleus of tumor cells.
-
Quantify the percentage of positive tumor cells and the intensity of staining.
-
Diagrams
HIF-2α Signaling Pathway and Inhibition by this compound
Caption: HIF-2α signaling and PT2399 inhibition mechanism.
Immunohistochemistry (IHC) Experimental Workflow
Caption: Workflow for HIF-2α Immunohistochemistry.
References
- 1. Revisiting the HIF Switch in the Tumor and its Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (Rac)-PT2399 Stock Solutions for In Vitro Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-PT2399 is the racemic mixture of PT2399, a potent and specific inhibitor of the hypoxia-inducible factor 2α (HIF-2α).[1] It functions by binding to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption of the HIF-2α/ARNT complex inhibits the transcription of downstream target genes involved in angiogenesis, cell proliferation, and tumorigenesis. This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for accurate preparation of stock solutions and for ensuring the stability of the compound.
| Property | Value |
| Molecular Weight | 419.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Solid) | Store at -20°C |
| Mechanism of Action | Inhibitor of HIF-2α/ARNT heterodimerization |
| IC50 | 0.01 µM for HIF-2α inhibition |
Signaling Pathway of HIF-2α Inhibition by this compound
Under hypoxic conditions, the HIF-2α subunit is stabilized and translocates to the nucleus. There, it forms a heterodimer with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This compound disrupts this pathway by preventing the initial heterodimerization step.
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.1932 mg of the compound.
-
Calculation: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Note on Stability: The long-term stability of this compound in DMSO has not been extensively reported. It is recommended to prepare fresh stock solutions regularly. For optimal results, use the stock solution within 1-3 months of preparation when stored at -80°C. If any precipitation is observed upon thawing, gently warm and vortex the solution to ensure it is fully redissolved before use.
Preparation of Working Solutions for Cellular Assays
This protocol details the dilution of the 10 mM DMSO stock solution to working concentrations suitable for treating cells in culture. Typical working concentrations for this compound range from 0.2 to 2 µM. It is important to note that concentrations around 20 µM may lead to off-target effects.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Prepare the final working concentrations by diluting the intermediate solution into the final volume of cell culture medium. For example, to prepare 1 mL of a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
-
Application to Cells: Mix the working solution gently and add it to your cell cultures.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the solid compound to its application in a cellular assay.
Caption: Workflow for preparing and using this compound solutions.
Summary of Quantitative Data
| Parameter | Value |
| Stock Solution Concentration | 10 mM in DMSO |
| Typical Working Concentration | 0.2 - 2 µM |
| Potential Off-Target Effects | ≥ 20 µM |
| Storage Temperature (Solid) | -20°C |
| Storage Temperature (Solution) | -20°C or -80°C |
References
In Vivo Efficacy of (Rac)-PT2399 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for evaluating the in vivo efficacy of (Rac)-PT2399, a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α). The protocols are based on preclinical studies utilizing patient-derived xenograft (PDX) models of clear cell renal cell carcinoma (ccRCC), a tumor type where the von Hippel-Lindau (VHL) tumor suppressor is commonly inactivated, leading to the accumulation of HIF-2α. This document offers a comprehensive guide for researchers aiming to replicate or build upon these pivotal studies.
Introduction
Clear cell renal cell carcinoma is frequently characterized by the inactivation of the VHL tumor suppressor gene, which results in the stabilization and accumulation of HIF-α subunits.[1][2] HIF-2α, in particular, has been identified as a key oncogenic driver in ccRCC, making it a critical therapeutic target.[2][3] this compound is a first-in-class HIF-2α antagonist that functions by binding to the PAS-B domain of the HIF-2α subunit, thereby preventing its heterodimerization with HIF-1β (also known as ARNT).[4] This disruption of the HIF-2α/HIF-1β complex inhibits the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis. Preclinical studies have demonstrated that PT2399 exhibits significant anti-tumor activity in a subset of ccRCC xenograft models.
Signaling Pathway of HIF-2α Inhibition by PT2399
The following diagram illustrates the mechanism of action of PT2399 in the context of VHL-deficient ccRCC.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in patient-derived xenograft (PDX) models of clear cell renal cell carcinoma.
Table 1: Efficacy of PT2399 in Treatment-Naïve ccRCC PDX Models
| PDX Model | Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Response Classification |
| Sensitive | ||||
| Model A | Vehicle | N/A | +150 | - |
| PT2399 | 100 mg/kg, PO, BID | -45 | Regression | |
| Sunitinib | 40 mg/kg, PO, QD | +20 | Stable Disease | |
| Model B | Vehicle | N/A | +200 | - |
| PT2399 | 100 mg/kg, PO, BID | -60 | Regression | |
| Resistant | ||||
| Model C | Vehicle | N/A | +180 | - |
| PT2399 | 100 mg/kg, PO, BID | +170 | Progression | |
| Sunitinib | 40 mg/kg, PO, QD | +50 | Stable Disease |
Data are representative and compiled from published studies. Actual results will vary depending on the specific PDX model.
Table 2: Efficacy of PT2399 in Sunitinib-Resistant ccRCC PDX Models
| PDX Model | Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Response Classification |
| Model D (Sunitinib-refractory) | Vehicle | N/A | +250 | - |
| PT2399 | 100 mg/kg, PO, BID | -30 | Regression | |
| Sunitinib | 40 mg/kg, PO, QD | +230 | Progression |
Data are representative and compiled from published studies. PT2399 demonstrated activity in some tumors that had progressed on sunitinib.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
This protocol describes the establishment and propagation of ccRCC PDX models.
Materials:
-
Fresh, sterile clear cell renal cell carcinoma tissue from consenting patients.
-
Immunocompromised mice (e.g., NOD-SCID IL2Rgamma-null), 6-8 weeks old.
-
Sterile surgical instruments.
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium.
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection under sterile conditions.
-
Implantation (P0):
-
Anesthetize an immunocompromised mouse.
-
Implant a small fragment of the patient's tumor (approx. 3x3x3 mm) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor mice for tumor growth by caliper measurements twice weekly.
-
Passaging:
-
When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for banking.
-
The remaining tumor can be fragmented and implanted into a new cohort of mice for expansion.
-
-
Cohort Generation: Expand the PDX line to generate a sufficient number of tumor-bearing mice for the efficacy study.
In Vivo Efficacy Study of PT2399
This protocol details the procedure for evaluating the anti-tumor activity of PT2399 in established ccRCC PDX models.
Materials:
-
A cohort of mice bearing established ccRCC PDX tumors of a specific line.
-
This compound, synthesized and formulated for oral administration.
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
Comparator drug, if applicable (e.g., Sunitinib).
-
Oral gavage needles.
-
Calipers for tumor measurement.
-
Analytical balance for weighing mice.
Procedure:
-
Tumor Staging: Once tumors in the study cohort reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution orally according to the same schedule as the drug treatment groups.
-
Group 2 (PT2399): Administer PT2399 at a dose of 100 mg/kg via oral gavage twice daily (BID).
-
Group 3 (Comparator): If applicable, administer the comparator drug (e.g., Sunitinib at 40 mg/kg, orally, once daily).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified maximum volume.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., Western blot for HIF-2α target genes, immunohistochemistry).
-
Conclusion
The protocols outlined in this document provide a robust framework for investigating the in vivo efficacy of this compound in clinically relevant patient-derived xenograft models of clear cell renal cell carcinoma. Adherence to these detailed methodologies will enable researchers to generate reproducible and reliable data, contributing to a deeper understanding of HIF-2α inhibition as a therapeutic strategy for ccRCC. These studies have been instrumental in validating HIF-2α as a drug target and have paved the way for clinical trials of next-generation HIF-2α inhibitors.
References
Application Notes and Protocols for (Rac)-PT2399 in Hypoxia-Induced Gene Expression Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia, a condition of low oxygen tension, is a critical feature of the tumor microenvironment and is implicated in cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIF-2α, in particular, has emerged as a significant driver of tumorigenesis in certain cancers, most notably in clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated. (Rac)-PT2399 is a potent and selective small-molecule antagonist of HIF-2α.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a tool to investigate hypoxia-induced gene expression.
Mechanism of Action
This compound functions by directly binding to the PAS B domain of the HIF-2α subunit.[1] This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] The formation of the HIF-2α/ARNT complex is a prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes and subsequent transcriptional activation. By preventing this dimerization, PT2399 effectively inhibits the expression of HIF-2α target genes involved in angiogenesis, cell proliferation, and metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (HIF-2α Inhibition) | 6 nM | Not specified | Directly binds to HIF-2α PAS B domain. | |
| Soft Agar Growth Inhibition | 0.2–2 µM | 786-O (VHL-/- ccRCC) | Dose-dependent inhibition of anchorage-independent growth. | |
| Off-target Toxicity | >20 µM | HIF-2α-/- 786-O and other cancer cell lines | Inhibition of proliferation observed at high concentrations, suggesting off-target effects. |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Comments | Reference |
| Tumor Growth Inhibition | 100 mg/kg (oral gavage, every 12 hours) | RCC bearing mice | More active than sunitinib and effective in sunitinib-resistant tumors. |
Signaling Pathway
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for studying PT2399's effect on gene expression.
Experimental Protocols
Cell Culture and Hypoxia Induction
Materials:
-
Appropriate cell line (e.g., VHL-deficient ccRCC cell lines like 786-O or A498).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell culture plates/flasks.
-
Hypoxia chamber or a chemical inducer of hypoxia like cobalt chloride (CoCl2).
Protocol:
-
Culture cells in a standard cell culture incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction) and allow them to adhere overnight.
-
For gas-induced hypoxia: Place the cell culture plates in a modular hypoxia chamber. Flush the chamber with a gas mixture containing 1% O2, 5% CO2, and balanced with N2. Seal the chamber and place it in a 37°C incubator for the desired duration (e.g., 24-48 hours).
-
For chemical induction of hypoxia: Prepare a stock solution of CoCl2 in sterile water. Treat the cells with a final concentration of 100-150 µM CoCl2 in fresh culture medium and incubate for the desired time.
This compound Treatment
Materials:
-
This compound powder.
-
DMSO (cell culture grade).
-
Complete cell culture medium.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Add the this compound containing medium to the cells simultaneously with the induction of hypoxia. Include a vehicle control (DMSO) in your experimental setup.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
Materials:
-
PBS (phosphate-buffered saline).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene (ACTB, GAPDH).
Protocol:
-
After treatment, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Western Blotting for Protein Analysis
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGF, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control like β-actin.
Soft Agar Colony Formation Assay
Materials:
-
Agar.
-
2X complete culture medium.
-
6-well plates.
Protocol:
-
Prepare a base layer of 0.6% agar in a complete culture medium and pour it into 6-well plates. Allow it to solidify.
-
Trypsinize and count the cells.
-
Resuspend the cells in a complete culture medium containing 0.3% agar and the desired concentration of this compound or vehicle.
-
Plate the cell-agar mixture on top of the base layer.
-
Allow the top layer to solidify and add a complete culture medium containing the respective treatment to each well to prevent drying.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, changing the top medium every 3-4 days.
-
Stain the colonies with crystal violet and count them using a microscope.
Conclusion
This compound is a valuable chemical probe for elucidating the role of HIF-2α in hypoxia-driven gene expression and pathophysiology. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies. Careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining robust and interpretable results.
References
Application Note: Quantification of (Rac)-PT2399 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Rac)-PT2399 in human plasma. This compound is the racemic mixture of PT2399, a potent and selective inhibitor of the hypoxia-inducible factor 2α (HIF-2α). This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound. The protocol details a straightforward protein precipitation extraction procedure followed by rapid and selective LC-MS/MS analysis. The method has been developed based on established protocols for similar small molecule inhibitors and provides the necessary performance characteristics for reliable bioanalysis.
Introduction
This compound is a small molecule antagonist of HIF-2α, a key transcription factor involved in cellular adaptation to hypoxia.[1][2] In many cancers, such as clear cell renal cell carcinoma (ccRCC), HIF-2α is constitutively active and drives tumor growth and angiogenesis.[1][3] this compound disrupts the formation of the functional HIF-2α/HIF-1β heterodimer, thereby inhibiting the transcription of downstream target genes.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This application note provides a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The methodology is adapted from a validated method for the similar HIF-2α inhibitor, belzutifan.
Signaling Pathway of this compound
Under hypoxic conditions, the α-subunit of HIF-2α translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in critical processes such as angiogenesis, erythropoiesis, and cell proliferation. This compound is designed to bind to the PAS B domain of HIF-2α, which allosterically prevents its dimerization with ARNT, thus inhibiting the downstream signaling cascade.
References
Application Note: Chiral Separation of (Rac)-PT2399 Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of (Rac)-PT2399, a potent and selective inhibitor of the hypoxia-inducible factor-2α (HIF-2α). As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of a reliable chiral separation method is crucial for drug development and quality control. This document provides a comprehensive protocol, including suggested instrumentation, chromatographic conditions, and sample preparation procedures. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP), a common and effective choice for the resolution of a wide range of chiral compounds. Additionally, this note includes a summary of the HIF-2α signaling pathway, the therapeutic target of PT2399.
Introduction
PT2399 is a small molecule inhibitor that targets the PAS B domain of HIF-2α, preventing its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1] This disruption of the HIF-2α/ARNT complex inhibits the transcription of downstream target genes involved in tumor progression, such as those promoting angiogenesis and cell proliferation.[2][3] The chemical structure of PT2399, 3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile, contains a stereocenter, indicating the existence of two enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic, pharmacodynamic, and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers of PT2399 is essential for research, development, and quality assurance purposes.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving a diverse range of chiral molecules, including heterocyclic compounds. This application note outlines a proposed HPLC method for the chiral separation of this compound, leveraging a polysaccharide-based CSP.
HIF-2α Signaling Pathway and Mechanism of PT2399 Action
Under normoxic (normal oxygen) conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation.[4][5] In hypoxic (low oxygen) conditions, characteristic of the tumor microenvironment, PHD activity is inhibited, causing HIF-2α to stabilize and accumulate. Stabilized HIF-2α translocates to the nucleus and forms a heterodimer with ARNT (HIF-1β). This HIF-2α/ARNT complex then binds to hypoxia-response elements (HREs) on the DNA, initiating the transcription of target genes that promote tumorigenesis. PT2399 exerts its therapeutic effect by binding to a pocket within the PAS B domain of HIF-2α, which allosterically prevents its dimerization with ARNT, thereby inhibiting downstream signaling.
Caption: HIF-2α signaling in normoxia vs. hypoxia and the inhibitory action of PT2399.
Experimental Protocol: Chiral HPLC Separation of this compound
This protocol is a proposed method and may require optimization for specific instrumentation and sample matrices.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A suitable starting point would be a Chiralpak® series column (e.g., Chiralpak IA, IB, or IC) or a Chiralcel® series column (e.g., Chiralcel OD-H or OJ-H). Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are appropriate for analytical separations.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required.
-
Sample: this compound standard.
-
Sample Diluent: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
Chromatographic Conditions
The following table summarizes the proposed starting conditions for the chiral HPLC method.
| Parameter | Recommended Condition |
| Column | Chiralpak® IA (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (or until both enantiomers have eluted) |
Note: The mobile phase composition is a critical parameter for achieving chiral separation and may require optimization. The ratio of n-hexane to the alcohol modifier (IPA or ethanol) should be systematically varied to improve resolution. For example, ratios of 90:10, 85:15, and 70:30 (n-hexane:IPA) can be evaluated.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.
-
Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL with the sample diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis
The retention times of the two enantiomers will be determined from the resulting chromatogram. The resolution (Rs) between the two enantiomeric peaks should be calculated to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation. The relative amounts of each enantiomer can be determined by integrating the peak areas.
Experimental Workflow
Caption: Workflow for the chiral HPLC analysis of this compound.
Expected Results and Discussion
Under the proposed conditions, it is anticipated that the two enantiomers of this compound will be resolved into two distinct peaks. The retention times will be dependent on the specific interactions between each enantiomer and the chiral stationary phase. A hypothetical chromatogram would show two well-separated peaks.
Table of Expected Chromatographic Parameters:
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | t_R1 |
| Retention Time (Enantiomer 2) | t_R2 |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | 0.9 - 1.5 |
The elution order of the enantiomers will depend on the specific chiral stationary phase used. Optimization of the mobile phase, including the type and concentration of the alcohol modifier, as well as the column temperature, may be necessary to achieve optimal resolution and peak shape. For compounds with basic or acidic functionalities, the addition of a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution; however, this should be evaluated systematically.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase is a robust starting point for method development. The successful implementation of this method will enable researchers and drug development professionals to accurately determine the enantiomeric purity of PT2399, which is a critical aspect of its development as a therapeutic agent. Further optimization of the chromatographic conditions may be required to achieve the desired separation for specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor 2α: at the interface between oxygen sensing systems in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-PT2399 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399, hereafter referred to as PT2399, is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a key transcription factor that plays a critical role in cellular adaptation to hypoxic conditions, often found within the tumor microenvironment. In many cancers, such as clear cell renal cell carcinoma (ccRCC), genetic alterations, most commonly the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, lead to the constitutive stabilization and activity of HIF-2α, even under normal oxygen levels (normoxia). This drives the expression of a suite of genes involved in tumor growth, angiogenesis, and cell survival, including vascular endothelial growth factor (VEGF) and cyclin D1.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex cell-cell and cell-extracellular matrix interactions, as well as the nutrient and oxygen gradients characteristic of in vivo tumors, compared to traditional 2D monolayer cultures. Therefore, evaluating the efficacy of anti-cancer agents like PT2399 in 3D models provides a more physiologically relevant assessment of their potential therapeutic utility.
These application notes provide an overview of the use of PT2399 in 3D cell culture models, including its mechanism of action, and detailed protocols for assessing its effects on tumor spheroid growth and target gene expression.
Mechanism of Action
PT2399 functions by directly binding to the PAS B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with its partner protein, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT heterodimer is an essential step for its translocation to the nucleus, binding to hypoxia response elements (HREs) in the promoter regions of target genes, and subsequent transcriptional activation. By disrupting this protein-protein interaction, PT2399 effectively blocks the entire downstream signaling cascade mediated by HIF-2α.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effects of PT2399 in 3D cell culture models of ccRCC. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Dose-Response of PT2399 on ccRCC Spheroid Viability
| Cell Line | PT2399 Concentration (µM) | Spheroid Viability (%) | IC50 (µM) |
| 786-O (VHL-mutant) | 0 (Vehicle) | 100 ± 5.2 | 0.5 |
| 0.1 | 85 ± 4.1 | ||
| 0.5 | 52 ± 3.5 | ||
| 1.0 | 28 ± 2.9 | ||
| 5.0 | 15 ± 2.1 | ||
| 10.0 | 8 ± 1.5 | ||
| A498 (VHL-mutant) | 0 (Vehicle) | 100 ± 6.1 | 0.8 |
| 0.1 | 90 ± 5.5 | ||
| 0.5 | 65 ± 4.8 | ||
| 1.0 | 45 ± 3.9 | ||
| 5.0 | 25 ± 3.2 | ||
| 10.0 | 12 ± 2.0 | ||
| Caki-1 (VHL-wildtype) | 0 (Vehicle) | 100 ± 4.8 | > 10 |
| 1.0 | 98 ± 4.5 | ||
| 5.0 | 95 ± 3.7 | ||
| 10.0 | 92 ± 3.1 |
Table 2: Effect of PT2399 on Target Gene Expression in 786-O Spheroids
| Target Gene | Treatment (1 µM PT2399 for 48h) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| VEGFA | Vehicle | 1.00 |
| PT2399 | 0.25 ± 0.05 | |
| CCND1 (Cyclin D1) | Vehicle | 1.00 |
| PT2399 | 0.40 ± 0.08 | |
| GAPDH (Housekeeping) | Vehicle | 1.00 |
| PT2399 | 0.98 ± 0.04 |
Experimental Protocols
Protocol 1: Generation and Treatment of ccRCC Spheroids
This protocol describes the generation of tumor spheroids from ccRCC cell lines using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
ccRCC cell lines (e.g., 786-O, A498)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Culture: Maintain ccRCC cell lines in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5,000 cells per 100 µL.
-
Spheroid Formation: Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate. Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for the formation of compact spheroids.
-
PT2399 Treatment: Prepare serial dilutions of PT2399 in complete medium from a concentrated stock solution. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Dosing: Carefully remove 50 µL of medium from each well and add 50 µL of the prepared PT2399 dilutions or vehicle control.
-
Incubation: Incubate the spheroids with the compound for the desired duration (e.g., 72 hours for viability assays, 48 hours for gene expression analysis).
Protocol 2: Spheroid Viability Assessment using a Luminescent Cell Viability Assay
This protocol outlines the measurement of spheroid viability based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Treated spheroids in 96-well plates
-
3D-compatible luminescent cell viability assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Equilibration: Allow the cell viability assay reagent to equilibrate to room temperature.
-
Reagent Addition: Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking to ensure lysis and reagent penetration into the spheroid core.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of spheroid viability. Calculate the IC50 value by plotting the percent viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol describes the analysis of HIF-2α target gene expression in spheroids following treatment with PT2399.
Materials:
-
Treated spheroids
-
RNA lysis buffer
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGFA, CCND1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Spheroid Lysis: Carefully aspirate the medium from the wells containing the spheroids. Add RNA lysis buffer to each well and lyse the spheroids by pipetting up and down.
-
RNA Extraction: Pool the lysates from replicate wells for each condition and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in PT2399-treated spheroids compared to vehicle-treated controls. Normalize the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: HIF-2α signaling pathway under normoxia and hypoxia/VHL-mutant conditions, and the mechanism of PT2399 inhibition.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of PT2399 in 3D ccRCC spheroid models.
Troubleshooting & Optimization
(Rac)-PT2399 solubility and stability issues
Welcome to the technical support center for (Rac)-PT2399. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in experimental settings. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of PT2399, a potent and specific inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor.[1][2] HIF-2α is a key driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).[3][4] The active enantiomer, PT2399, functions by binding directly to the PAS B domain of the HIF-2α protein. This binding event prevents HIF-2α from forming a heterodimer with its partner protein, the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[2] Without this dimerization, the HIF-2α/ARNT complex cannot bind to hypoxia response elements (HREs) on DNA, thereby inhibiting the transcription of downstream target genes involved in angiogenesis, cell proliferation, and metabolism.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM or higher. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
A4: The stability of this compound depends on its form and the storage conditions. The following table summarizes the recommended storage guidelines.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light. |
| In DMSO | -20°C | Up to 1 month | Store under nitrogen if possible. |
| In DMSO | -80°C | Up to 6 months | Store under nitrogen if possible. |
Q5: Is this compound stable in cell culture media?
A5: While specific studies detailing the stability of this compound in various cell culture media at 37°C are not publicly available, it is a common issue for small molecules to have limited stability in aqueous and protein-rich environments over extended periods. For long-term experiments (e.g., > 24 hours), the effective concentration of the compound may decrease. It is advisable to replace the media with a freshly prepared solution of the inhibitor at regular intervals to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer or cell culture media | - Poor aqueous solubility of this compound.- "Solvent shock" from rapid dilution of a high-concentration DMSO stock.- Final concentration exceeds the solubility limit in the media. | - Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.5%) to minimize toxicity while maintaining solubility.- Perform a serial dilution of the DMSO stock into the media rather than a single large dilution step.- Pre-warm the cell culture media to 37°C before adding the compound.- If precipitation persists, consider lowering the final concentration of this compound. |
| Inconsistent or no biological effect observed | - Degradation of this compound in the stock solution or culture media.- Incorrect dosage or treatment duration.- The cell line used is not dependent on the HIF-2α pathway. | - Use a fresh aliquot of the stock solution for each experiment.- For long-term experiments, replenish the media with fresh compound every 24-48 hours.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay.- Confirm the expression and functional relevance of HIF-2α in your cell model through techniques like Western blotting or qPCR for HIF-2α target genes. |
| Cell toxicity observed even at low concentrations | - Off-target effects of the compound.- Sensitivity of the cell line to the DMSO vehicle. | - Include a vehicle control (media with the same final concentration of DMSO) in all experiments to distinguish between compound-specific and solvent-specific effects.- Reduce the final concentration of DMSO in the culture media to the lowest possible level that maintains compound solubility (ideally ≤ 0.1%).- Test a range of concentrations to identify a non-toxic effective dose. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, sonicate briefly in a water bath.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Plate your cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Remove the existing media from the cells.
-
Add the freshly prepared media containing the desired concentrations of this compound or the vehicle control (media with DMSO).
-
Return the plate to the incubator for the desired treatment duration.
-
-
Endpoint Analysis:
-
After the incubation period, perform your chosen endpoint analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), Western blot for HIF-2α target proteins (e.g., VEGF, Cyclin D1), or qPCR for target gene expression.
-
Visualizations
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions.
References
- 1. Making sense of the PT2399 filters - ihatemornings [ihatemornings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (Rac)-PT2399 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (Rac)-PT2399 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of PT2399, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).[1][2][3][4] It functions by directly binding to the PAS B domain of the HIF-2α protein. This binding event disrupts the crucial heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[5] The formation of the HIF-2α/ARNT complex is a prerequisite for its transcriptional activity. By preventing this interaction, this compound effectively inhibits the transcription of HIF-2α target genes, which are involved in processes such as angiogenesis, cell proliferation, and tumorigenesis.
Q2: What is the difference between PT2399 and this compound?
This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). PT2399 is one of these enantiomers and is the active inhibitor of HIF-2α. For in vitro experimental design, it is crucial to note that the reported IC50 values often refer to the active enantiomer, PT2399. Therefore, when using the racemic mixture, a higher concentration may be required to achieve the same level of biological activity as the pure, active enantiomer.
Q3: What is a good starting concentration for my in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on published data, here are some general recommendations:
-
For inhibiting HIF-2α transcriptional activity: The IC50 for HIF-2α inhibition by PT2399 is approximately 6-10 nM. A good starting range to explore would be from 10 nM to 1 µM.
-
For cell-based assays (e.g., soft agar growth): In 786-O clear cell renal cell carcinoma (ccRCC) cells, which are VHL-deficient and have high HIF-2α activity, this compound has been shown to inhibit soft agar growth at concentrations ranging from 0.2 µM to 2 µM.
-
Initial dose-response experiment: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical range to test would be from 10 nM to 20 µM.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).
-
Preparation: To prepare a high-concentration stock solution (e.g., 10 mM or 20 mM), dissolve the powdered this compound in pure, anhydrous DMSO. Gentle warming and vortexing can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture medium. | The final DMSO concentration in the medium is too high, causing the compound to fall out of solution. | Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), and ideally at or below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to achieve the desired final concentration. |
| The compound has limited solubility in aqueous solutions. | After diluting the DMSO stock into the cell culture medium, vortex or gently mix immediately to ensure homogenous distribution before adding to the cells. | |
| Inconsistent or no observable effect at expected concentrations. | The this compound may have degraded due to improper storage. | Use a fresh aliquot of the stock solution. Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles. |
| The cell line used may not be dependent on HIF-2α for its growth or the phenotype being measured. | Confirm that your cell line expresses HIF-2α and that its activity is relevant to your experimental endpoint. For example, VHL-deficient ccRCC cell lines are known to be sensitive to HIF-2α inhibition. | |
| The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations to determine the EC50 or IC50 for your specific assay and cell line. | |
| Observed cytotoxicity or off-target effects. | The concentration of this compound is too high. | High concentrations of PT2399 (e.g., 20 µM) have been shown to cause off-target toxicity, even in cells lacking HIF-2α. Reduce the concentration to the lowest effective dose determined from your dose-response experiments. |
| The cells are sensitive to the DMSO solvent. | Include a vehicle control (medium with the same final concentration of DMSO as your highest treatment group) in all experiments to account for any solvent-induced effects. |
Data Summary
Table 1: In Vitro Activity of this compound/PT2399
| Parameter | Value | Cell Line / System | Reference |
| IC50 (HIF-2α Inhibition) | 6 nM | Biochemical Assay | |
| IC50 (HIF-2α Inhibition) | 0.01 µM (10 nM) | Not specified | |
| Effective Concentration (Soft Agar Growth Inhibition) | 0.2 - 2 µM | 786-O (ccRCC) | |
| Concentration for Off-Target Toxicity | 20 µM | HIF-2α −/− 786-O cells |
Experimental Protocols & Visualizations
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A suggested starting range is from 40 µM down to 20 nM (this will result in a final concentration of 20 µM to 10 nM). Also, prepare a 2X vehicle control containing the same concentration of DMSO as your highest drug concentration.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X drug dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48, 72, or 96 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results on a semi-log graph (percentage viability vs. log concentration) and determine the IC50 value.
Caption: A flowchart illustrating the key steps for determining the optimal concentration of this compound.
Signaling Pathway: Mechanism of this compound Action
Caption: The inhibitory action of this compound on the HIF-2α signaling pathway.
References
Potential off-target effects of (Rac)-PT2399 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-PT2399. The information focuses on potential off-target effects observed at high concentrations and methodologies to investigate these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). It functions by directly binding to the PAS-B domain of the HIF-2α protein. This binding event prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The inhibition of this protein-protein interaction is crucial as the HIF-2α/ARNT complex is a transcription factor responsible for activating genes involved in angiogenesis, cell proliferation, and metabolism, particularly in hypoxic conditions found in tumors like clear cell renal cell carcinoma (ccRCC).
Q2: Are there known off-target effects for this compound, especially at high concentrations?
Yes, while this compound is highly selective for HIF-2α at its effective concentrations, off-target effects have been observed at higher concentrations. For instance, at a concentration of 20 μM, this compound has been shown to inhibit the proliferation of cancer cell lines that do not express HIF-2α, indicating off-target toxicity. The specific proteins responsible for these off-target effects are not fully elucidated in publicly available literature, but they are a critical consideration for in vitro and in vivo experimental design.
Q3: What are the potential reasons for off-target effects of HIF-2α inhibitors like this compound?
The primary reason for potential off-target effects lies in the structural similarity of the PAS-B domain of HIF-2α to PAS domains in other proteins. PAS domains are widespread signaling domains found in numerous proteins across different species. While PT2399 is designed for high-affinity binding to the specific cavity within the HIF-2α PAS-B domain, at high concentrations, it may bind to less-favored PAS domains in other proteins, leading to unintended biological consequences. Additionally, as with many small molecule inhibitors, there is a possibility of binding to unrelated protein targets, such as kinases, at high concentrations.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
Issue 1: Unexpected Cellular Phenotype or Toxicity in HIF-2α-Negative Cell Lines
Question: I am observing cytotoxicity or other unexpected phenotypic changes in my cell line that does not express HIF-2α when treated with high concentrations of this compound. How can I determine if this is an off-target effect?
Answer: This is a strong indication of an off-target effect. To investigate this, a multi-pronged approach is recommended:
-
Confirm the Absence of HIF-2α: First, rigorously confirm the absence of HIF-2α protein expression in your cell line using Western blotting to rule out any low-level or induced expression.
-
Dose-Response Analysis: Perform a detailed dose-response curve in both your HIF-2α-negative cell line and a HIF-2α-positive control cell line. A significant rightward shift in the IC50 for the HIF-2α-negative line compared to the positive line would suggest that the observed effect at high concentrations is indeed off-target.
-
Target Deconvolution: To identify the specific off-target(s), several advanced proteomics techniques can be employed:
-
Biochemical Kinase Profiling: Screen this compound against a broad panel of kinases (e.g., KINOMEscan®) to identify any potential off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells. By observing a thermal shift in a protein upon drug binding, you can identify which proteins are interacting with this compound at high concentrations.
-
Affinity-Based Protein Profiling: Techniques like chemical proteomics can help pull down proteins that bind to a derivatized version of this compound.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: My biochemical assay shows potent inhibition of the HIF-2α:ARNT interaction, but I'm not seeing the expected downstream effects in my cellular assay, or I'm seeing contradictory results at high concentrations. What could be the cause?
Answer: This discrepancy can arise from several factors, including off-target effects that may counteract the on-target inhibition:
-
Off-Target Pathway Activation: At high concentrations, this compound might be inhibiting or activating other signaling pathways that compensate for or override the effects of HIF-2α inhibition. For example, inhibition of a kinase involved in a pro-survival pathway could mask the anti-proliferative effects of HIF-2α blockade.
-
Cellular Metabolism and Transport: The compound's metabolism within the cell or its ability to reach the intended subcellular compartment could be altered at high concentrations, leading to a different biological outcome.
-
Experimental Artifacts: High concentrations of any small molecule can sometimes lead to non-specific effects like protein aggregation or interference with assay readouts.
To troubleshoot this, consider the following:
-
Use a Structurally Unrelated HIF-2α Inhibitor: If available, compare the cellular effects of this compound with another HIF-2α inhibitor that has a different chemical scaffold. If both produce the same on-target effects at low concentrations but differ at high concentrations, it points to scaffold-specific off-target effects.
-
Washout Experiments: Perform experiments where the compound is washed out after a short incubation. This can help distinguish between reversible on-target effects and potentially irreversible or slower-to-reverse off-target effects.
Data on Potential Off-Target Effects
While specific off-target data for this compound at high concentrations is limited in public literature, the following table summarizes the known on-target potency and a key observation of off-target toxicity.
| Compound | Target | IC50 (nM) | Off-Target Observation |
| This compound | HIF-2α | 6 | Inhibits proliferation of HIF-2α-negative cells at 20 μM |
Experimental Protocols
Biochemical Kinase Profiling (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Methodology:
-
Kinase Reaction: Set up a reaction containing the kinase of interest, its substrate, ATP, and varying concentrations of this compound (from low nM to high µM). Include a no-inhibitor control.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 for any off-target kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A ligand-bound protein will be more thermally stable, resulting in more protein remaining in the soluble fraction at higher temperatures. This "thermal shift" indicates a direct interaction between the compound and the protein in a cellular context.
Visualizations
Caption: On-target mechanism of this compound in the HIF-2α signaling pathway.
Caption: Experimental workflows for investigating off-target effects.
Caption: Logical relationship of on-target vs. potential off-target effects at high concentrations.
Troubleshooting inconsistent results with (Rac)-PT2399
Welcome to the technical support center for (Rac)-PT2399, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of PT2399, a small molecule inhibitor of the HIF-2α transcription factor.[1] It functions by binding directly to the PAS B domain of the HIF-2α protein, which prevents its heterodimerization with HIF-1β (also known as ARNT).[2][3] This disruption is crucial as the HIF-2α/HIF-1β dimer is necessary for the transcription of target genes that are involved in processes such as angiogenesis, cell proliferation, and metabolism.
HIF-2α Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the HIF-2α signaling pathway.
Q2: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is highly soluble in DMSO.[3] For in vivo studies, various formulations can be used, including a mixture of DMSO, PEG300, Tween 80, and saline.
Stock Solution Preparation and Storage:
| Parameter | Recommendation |
| Solvent for Stock | DMSO |
| Maximum Stock Concentration | 120 mg/mL (requires sonication)[4] |
| Long-term Storage (Powder) | -20°C for up to 3 years |
| Stock Solution Storage | -80°C for up to 2 years, or -20°C for up to 1 year |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. If the prepared solution for an experiment is a suspension, it should be prepared fresh for each use.
Troubleshooting Inconsistent Results
Q3: I am observing variable sensitivity to this compound across different cell lines. What could be the reason?
Variable sensitivity to PT2399 is a known phenomenon and can be attributed to several factors:
-
HIF-2α Expression Levels: Cell lines with higher basal levels of HIF-2α tend to be more sensitive to PT2399.
-
Dependence on HIF-2α Signaling: Some cell lines, despite having VHL mutations (which typically leads to HIF-2α stabilization), may not be dependent on the HIF-2α pathway for their proliferation and survival.
-
Presence of Resistance Mutations: Pre-existing or acquired mutations in EPAS1 (the gene encoding HIF-2α) or ARNT (the gene for HIF-1β) can prevent PT2399 from binding and disrupting the HIF-2 heterodimer.
Troubleshooting Workflow for Variable Sensitivity
Caption: A logical workflow to diagnose the cause of variable sensitivity to this compound.
Q4: My results are inconsistent even within the same cell line. What experimental factors should I consider?
Inconsistent results within the same cell line can often be traced back to subtle variations in experimental conditions:
-
Cell Confluence: The density of the cell culture can impact the cellular response to drugs. It is crucial to maintain consistent cell seeding densities and confluence levels across experiments.
-
Compound Stability: Ensure that stock solutions are stored correctly and that working solutions are prepared fresh, especially if precipitation is observed.
-
Off-Target Effects: At high concentrations (e.g., 20 µM), PT2399 has been shown to cause off-target toxicity. It is important to perform dose-response experiments to determine the optimal concentration range for on-target effects.
Experimental Parameters Influencing this compound Activity:
| Parameter | Recommendation | Potential Impact of Inconsistency |
| Cell Seeding Density | Maintain consistent seeding density across all wells and experiments. | Can alter IC50 values and overall drug response. |
| This compound Concentration | Perform a dose-response curve to identify the optimal on-target concentration range (typically 0.2–2 µM for sensitive cells). | High concentrations can lead to off-target effects and cytotoxicity. |
| Solvent Concentration | Keep the final DMSO concentration in the culture medium low (typically <0.5%) and consistent across all treatments, including vehicle controls. | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. |
| Incubation Time | Standardize the duration of drug exposure. | The effects of PT2399 on gene expression and cell viability are time-dependent. |
Experimental Protocols
Protocol 1: Assessing On-Target Activity of this compound by qRT-PCR
This protocol allows for the quantification of the expression of HIF-2α target genes to confirm that this compound is inhibiting the HIF-2α pathway.
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for known HIF-2α target genes (e.g., VEGFA, NDRG1, EPO) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the expression of HIF-2α target genes indicates on-target activity.
Protocol 2: Western Blot for HIF-2α Protein Levels
This protocol is to assess the basal levels of HIF-2α in different cell lines or to determine the effect of this compound on HIF-2α protein stability.
-
Sample Preparation:
-
Culture cells to the desired confluence.
-
To prevent degradation of HIF-2α, which has a short half-life in the presence of oxygen, perform all lysis steps on ice and use a lysis buffer containing protease inhibitors and a hypoxia-mimicking agent like cobalt chloride (CoCl₂).
-
Quickly wash cells with ice-cold PBS and lyse them directly in the plate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for HIF-2α.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or tubulin).
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation for in vivo use. A common oral gavage formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer this compound or vehicle control to the respective groups at the desired dose and schedule (e.g., 100 mg/kg, orally, every 12 hours).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the animals.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise the tumors for further analysis (e.g., histopathology, western blot, qRT-PCR).
-
References
Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-PT2399
This technical support center is designed for researchers, scientists, and drug development professionals working with (Rac)-PT2399. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this HIF-2α antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Question: We are observing minimal and highly variable plasma levels of this compound in our rodent models following oral gavage. What are the likely causes and how can we improve this?
-
Answer: Low and inconsistent plasma concentrations are a frequent challenge with orally administered compounds that have poor aqueous solubility, which is a common characteristic of small molecule inhibitors. The variability can stem from several factors including formulation, physiology of the animal model, and the physicochemical properties of the compound itself.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound, as a small molecule inhibitor, may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.
-
Solution: Improve the formulation. A simple suspension may not be sufficient. Consider the following formulation strategies:
-
Co-solvent Systems: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO, PEG 300, or NMP) before diluting it into a vehicle suitable for oral gavage.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[1]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, thereby improving the dissolution rate.[1]
-
-
-
Inadequate Formulation for Preclinical Species: The formulation used for a close analog, PT2385, in preclinical mouse studies was a suspension in 0.5% methylcellulose and 0.5% Tween 80 in water. This can be a good starting point, but may require optimization.
-
Solution: Experiment with different excipients and concentrations to find the optimal vehicle for your specific experimental conditions.
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Solution: While altering the molecule isn't feasible, understanding its metabolic profile is key. In vitro metabolism studies using liver microsomes can provide insights. If metabolism is a major issue, formulation strategies that promote lymphatic absorption, such as lipid-based systems, might help bypass the liver to some extent.[1]
-
-
Animal Model Variability: Gastric pH, gut motility, and food effects can vary between animals.
-
Solution: Standardize experimental conditions. Ensure a consistent fasting period for all animals before dosing. Using a larger group of animals can also help to account for inter-animal variability.
-
-
Issue 2: Inconsistent Pharmacodynamic Effects Despite Consistent Dosing
-
Question: We are administering the same dose of this compound to all animals, but we see a wide range of responses in our pharmacodynamic markers (e.g., downstream targets of HIF-2α). Why is this happening?
-
Answer: This issue is often linked to the bioavailability problems discussed in Issue 1. If the amount of drug reaching the systemic circulation is variable, the resulting biological effect will also be inconsistent.
Potential Causes & Troubleshooting Steps:
-
Variable Drug Exposure: The primary reason for inconsistent pharmacodynamic effects is likely variable plasma concentrations of this compound.
-
Solution: Address the bioavailability of your compound using the formulation strategies mentioned above. It is crucial to perform pharmacokinetic (PK) analysis to correlate plasma drug levels with the observed pharmacodynamic effects.
-
-
Target Saturation: It's possible that at the doses being administered, you are on a steep part of the dose-response curve, where small changes in drug concentration lead to large changes in the biological effect.
-
Solution: Conduct a dose-response study to understand the relationship between the dose of this compound, its plasma concentration, and the pharmacodynamic response. This will help in selecting a dose that is on the plateau of the dose-response curve, where the effect is less sensitive to minor variations in drug exposure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a vehicle to formulate this compound for oral administration in mice?
A1: Based on preclinical studies with the structurally similar compound PT2385, a suspension in 0.5% (w/v) methylcellulose with 0.5% (v/v) Tween 80 in sterile water is a reasonable starting point. However, you may need to optimize this based on your specific batch of this compound and experimental goals.
Q2: How can I perform a basic in vivo study to assess the oral bioavailability of my this compound formulation?
A2: A pilot pharmacokinetic (PK) study is essential. This typically involves administering a known dose of your this compound formulation to a group of animals (e.g., mice or rats) via oral gavage. Blood samples are then collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The concentration of this compound in the plasma is then measured using a validated analytical method like LC-MS/MS. This data allows you to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, which represents total drug exposure). To calculate absolute oral bioavailability, a separate group of animals must be administered the drug intravenously to provide a baseline for 100% bioavailability.
Q3: Are there any known off-target effects of PT2399 that could influence my in vivo results?
A3: this compound is designed to be a selective inhibitor of HIF-2α. It functions by binding to the PAS B domain of HIF-2α, which prevents its heterodimerization with ARNT (HIF-1β) and subsequent transcriptional activity. While it is reported to be selective over HIF-1α, it is always good practice to include appropriate controls in your experiments to monitor for any potential off-target effects.
Q4: My formulation appears to be precipitating out of solution before I can administer it. What can I do?
A4: This indicates that your formulation is not stable. You can try a few approaches:
-
Increase the concentration of solubilizing agents: If you are using co-solvents or surfactants, you may need to increase their concentration.
-
Use a different vehicle: A different combination of excipients may provide better stability.
-
Prepare the formulation immediately before use: If the formulation is only stable for a short period, preparing it fresh for each experiment is crucial.
-
Sonication: Gentle sonication can sometimes help to re-disperse a compound that has started to precipitate.
Data Presentation
A critical aspect of improving bioavailability is the systematic collection and analysis of pharmacokinetic data. Below is a template table to organize your results from in vivo studies. Note: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 45 | 2.0 | 900 ± 250 | ~5% |
| 0.5% MC, 0.5% Tween 80 | 50 | 450 ± 120 | 1.5 | 3200 ± 800 | ~18% |
| SEDDS Formulation | 50 | 980 ± 200 | 1.0 | 7500 ± 1500 | ~42% |
| Intravenous (Reference) | 10 | 2500 ± 400 | 0.25 | 18000 ± 3000 | 100% |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Assessment in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before oral administration of the compound, with continued access to water.
-
Formulation Preparation:
-
Prepare the desired formulation of this compound on the day of the experiment.
-
For a suspension in 0.5% methylcellulose (MC) and 0.5% Tween 80:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by first dissolving Tween 80 in sterile water, then slowly adding methylcellulose while stirring until a homogenous suspension is formed.
-
Add the powdered this compound to the vehicle and vortex thoroughly to ensure a uniform suspension.
-
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Administer the formulation via oral gavage at a volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate Cmax, Tmax, and AUC from the plasma concentration-time data.
-
If an intravenous study is also performed, calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Mandatory Visualization
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for improving the bioavailability of a research compound.
References
(Rac)-PT2399 Stability in Solution: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (Rac)-PT2399 in DMSO and other solvents. The following information is intended to help users troubleshoot common issues and answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For laboratory experiments, it is common practice to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for final experimental concentrations.
Q2: How should I store this compound as a solid and in solution?
A2: As a solid, this compound should be stored at -20°C[1]. Once dissolved in DMSO, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. Generally, stock solutions stored in this manner are usable for up to one month, though this can vary. To minimize degradation, avoid repeated freeze-thaw cycles[2][3].
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to the absorption of water by DMSO, which is hygroscopic. Gently warm the solution and vortex or sonicate to attempt redissolution. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded. It is advisable to prepare a fresh stock solution.
Q4: Can water content in DMSO affect the stability of this compound?
A4: Yes, the presence of water in DMSO can lead to the hydrolysis of susceptible compounds. While a study on a large compound library showed that many compounds are stable in DMSO containing up to 10% water, it is best practice to use anhydrous or high-purity DMSO to prepare stock solutions to minimize the risk of degradation.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, compounds containing sulfonamide groups may be susceptible to hydrolysis under certain conditions. Additionally, oxidation can be a concern for many small molecules. To mitigate these risks, it is recommended to use anhydrous solvents, protect solutions from light, and consider inert gas overlay for long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound in the stock solution.
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -80°C.
-
Perform a Quality Control Check: If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC before use.
-
Minimize Time at Room Temperature: When preparing for an experiment, allow the aliquot to thaw at room temperature and use it promptly. Avoid leaving the solution at room temperature for extended periods.
Issue 2: Loss of Compound Activity Over Time
Possible Cause: Gradual degradation of this compound in the working solution.
Troubleshooting Steps:
-
Prepare Working Solutions Fresh: Dilute the DMSO stock solution into your final aqueous buffer or media immediately before each experiment.
-
Assess Stability in Aqueous Media: Be aware that the stability of this compound may be lower in aqueous solutions compared to DMSO. It is advisable to determine the compound's stability in your specific experimental buffer if you suspect this to be an issue.
-
Use Appropriate Controls: Include positive and negative controls in your experiments to ensure that the observed effects (or lack thereof) are due to the compound's activity and not its degradation.
Data Presentation
Table 1: General Stability Guidelines for Small Molecule Stock Solutions in DMSO
| Storage Condition | Recommended Duration | Key Considerations |
| -80°C in tightly sealed vials | Up to 6 months (compound dependent) | Use anhydrous DMSO; aliquot to avoid freeze-thaw cycles. |
| -20°C in tightly sealed vials | Up to 1 month (compound dependent) | A common short-term storage option; aliquotting is still recommended. |
| 4°C | Not recommended for long-term storage | Increased risk of degradation and water absorption. |
| Room Temperature | Not recommended | Significant risk of degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Once dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and store them at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To determine the stability of a this compound DMSO stock solution over time at a specific storage temperature.
Materials:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
UV detector
Procedure:
-
Immediately after preparing the stock solution (Time 0), take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the baseline (100% purity).
-
Store the remaining aliquots at the desired temperature (e.g., -20°C).
-
At subsequent time points (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot, dilute it in the same manner, and analyze it by HPLC.
-
Compare the peak area of this compound at each time point to the Time 0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Mechanism of action of this compound as a HIF-2α inhibitor.
References
Technical Support Center: Cell Viability Assays for (Rac)-PT2399 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of (Rac)-PT2399, a potent and selective HIF-2α antagonist. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reproducible results.
Understanding this compound
This compound is a small molecule inhibitor that targets the hypoxia-inducible factor-2α (HIF-2α), a key transcription factor involved in cellular adaptation to low oxygen levels (hypoxia). By binding to the PAS B domain of HIF-2α, PT2399 disrupts its heterodimerization with ARNT (HIF-1β), thereby inhibiting the transcription of downstream target genes that promote tumor growth, angiogenesis, and proliferation.[1] This targeted mechanism of action makes it a compound of significant interest in cancer research, particularly for clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is often inactivated, leading to constitutive HIF-2α activation.
Data Presentation: this compound Cytotoxicity
The following tables summarize the cytotoxic effects of PT2399 and related compounds in various cancer cell lines.
Table 1: IC50 Values of PT2399 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| 786-O | Clear Cell Renal Cell Carcinoma | Soft Agar Growth | Not Specified | ~0.2 - 2.0 | [1] |
| A498 | Clear Cell Renal Cell Carcinoma | Soft Agar Growth | Not Specified | Not Specified | [1] |
| UMRC-2 | Clear Cell Renal Cell Carcinoma | Soft Agar Growth | Not Specified | Insensitive | [1] |
| 769-P | Clear Cell Renal Cell Carcinoma | Soft Agar Growth | Not Specified | Insensitive | [1] |
Note: IC50 values can vary depending on the assay method, cell density, and incubation time.
Mandatory Visualizations
Signaling Pathway
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Comparative workflows for MTT, MTS, and CellTox-Green assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest PT2399 concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent (0.5 mg/mL final concentration) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability. The key difference is that the MTS formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.
Materials:
-
This compound stock solution (in DMSO)
-
Combined MTS/PES (phenazine ethosulfate) solution
-
96-well flat-bottom plates
-
Complete cell culture medium
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay, including appropriate controls.
-
Incubation: Incubate for the desired treatment period.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.
CellTox™ Green Cytotoxicity Assay
This fluorescence-based assay measures cytotoxicity by detecting the loss of membrane integrity in dead cells. A proprietary asymmetric cyanine dye enters cells with compromised membranes and binds to DNA, leading to a significant increase in fluorescence.
Materials:
-
This compound stock solution (in DMSO)
-
CellTox™ Green Dye
-
96-well, opaque-walled plates (to minimize crosstalk)
-
Complete cell culture medium
Protocol (Real-Time Kinetic Measurement):
-
Cell Seeding with Dye: Dilute the CellTox™ Green Dye 1:500 in the cell culture medium. Suspend the cells in this medium and seed them at the desired density in a 96-well opaque-walled plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Fluorescence Measurement: Place the plate in a plate-reading fluorometer equipped with temperature and CO2 control. Measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at regular intervals over the desired time course (e.g., up to 72 hours).
Protocol (Endpoint Measurement):
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT/MTS assays.
-
Dye Addition: After the treatment period, add CellTox™ Green Dye to each well (final dilution 1:1000).
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure fluorescence using a plate reader with the appropriate filters.
Troubleshooting Guides and FAQs
General FAQs for this compound Cytotoxicity Assays
Q1: What is the optimal concentration range for this compound in a cytotoxicity assay? A1: The effective concentration of this compound can vary significantly between cell lines. Based on available data, a starting range of 0.1 µM to 50 µM is recommended for initial dose-response experiments.
Q2: How long should I incubate the cells with this compound? A2: Incubation times of 24, 48, and 72 hours are commonly used. Longer incubation times may reveal more pronounced cytotoxic or cytostatic effects. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and experimental question.
Q3: Can the DMSO vehicle affect my results? A3: Yes, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) and to include a vehicle control with the same DMSO concentration as your highest drug concentration.
MTT/MTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in control wells | Contamination of medium or reagents. Phenol red in the medium can interfere. The test compound itself is colored or has reducing properties. | Use sterile technique. Use phenol red-free medium. Include a "compound only" control (no cells) to measure its intrinsic absorbance and subtract this value. |
| Low absorbance readings | Cell seeding density is too low. Incubation time with MTT/MTS is too short. The compound is cytostatic, not cytotoxic. | Optimize cell number by performing a cell titration experiment. Increase incubation time, ensuring formazan crystals are visible (for MTT). Consider a longer drug incubation period or a different assay that measures proliferation. |
| Inconsistent readings between replicate wells | Uneven cell seeding. Pipetting errors. "Edge effect" due to evaporation in outer wells. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. To minimize the edge effect, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| (MTT Specific) Formazan crystals not fully dissolved | Inadequate solubilization solution volume or mixing. | Ensure complete removal of the MTT-containing medium before adding the solubilizer. Mix thoroughly by pipetting or shaking until no crystals are visible under a microscope. |
CellTox-Green Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | DNA contamination in serum or other reagents. Use of clear-walled plates leading to crosstalk. Phenol red in medium can quench fluorescence. | Use heat-inactivated serum. Use opaque-walled plates (preferably white for fluorescence). Use phenol red-free medium for optimal signal. |
| Low fluorescence signal | Low level of cytotoxicity. Incorrect filter settings on the plate reader. | Use a positive control (e.g., digitonin) to confirm assay performance. Ensure the fluorometer is set to the correct excitation and emission wavelengths (~485nm Ex / ~520nm Em). |
| Signal decreases over a long kinetic read | Photobleaching from repeated measurements. Evaporation from wells. | Reduce the frequency of readings or the excitation light intensity if possible. Use plate seals and ensure proper humidification in the incubator/reader. |
References
Technical Support Center: Overcoming Resistance to (Rac)-PT2399 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (Rac)-PT2399, a selective inhibitor of HIF-2α, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). It functions by binding directly to the PAS B domain of the HIF-2α protein. This binding event prevents HIF-2α from forming a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of this HIF-2α/ARNT complex is essential for its transcriptional activity. By disrupting this dimerization, PT2399 effectively blocks the transcription of HIF-2α target genes that are involved in tumor progression, angiogenesis, and cell proliferation.[1][2]
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound can be categorized as either intrinsic or acquired.
-
Intrinsic Resistance: Some cancer cell lines, particularly clear cell renal cell carcinoma (ccRCC) lines, exhibit inherent resistance to PT2399. This has been linked to lower baseline levels of HIF-2α protein.[1] In these cases, the cancer cells may not be as dependent on the HIF-2α signaling pathway for their growth and survival.
-
Acquired Resistance: Cancer cells can develop resistance to PT2399 over a prolonged period of treatment. The primary mechanism of acquired resistance is the emergence of specific mutations within the genes encoding HIF-2α (EPAS1) or its dimerization partner ARNT (ARNT). These "on-target" mutations prevent PT2399 from binding to HIF-2α or stabilize the HIF-2α/ARNT dimer, thereby restoring its transcriptional activity even in the presence of the inhibitor.[2]
Q3: Which specific mutations have been identified to confer resistance to PT2399?
Two key mutations have been identified in preclinical models that lead to PT2399 resistance:
-
HIF-2α (EPAS1) G323E: This is a "gatekeeper" mutation located in the drug-binding pocket of the HIF-2α protein. The substitution of glycine (G) with glutamic acid (E) at position 323 sterically hinders the binding of PT2399, rendering the inhibitor ineffective.[3]
-
ARNT (HIF-1β) F446L: This mutation occurs in the HIF-1β protein and acts as a "second-site suppressor." The substitution of phenylalanine (F) to leucine (L) at position 446 enhances the binding affinity between HIF-2α and ARNT, making the dimer more stable and resistant to disruption by PT2399.
Troubleshooting Guides
Problem 1: My cancer cell line shows little to no response to PT2399 treatment.
This could be due to intrinsic resistance. Here’s a troubleshooting workflow to investigate this issue:
Caption: Workflow for troubleshooting intrinsic resistance to PT2399.
Experimental Protocol: Western Blot for HIF-2α Expression
-
Cell Lysis:
-
Culture sensitive (e.g., 786-O, A498) and suspected resistant (e.g., UMRC-2, 769-P) ccRCC cell lines to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Problem 2: My initially sensitive cancer cell line has developed resistance to PT2399 over time.
This is likely due to acquired resistance through on-target mutations.
Caption: Workflow for troubleshooting acquired resistance to PT2399.
Experimental Protocol: Sanger Sequencing of EPAS1 and ARNT
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the parental sensitive and the developed resistant cell lines using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Design primers to amplify the regions of EPAS1 and ARNT that are known to harbor resistance mutations (specifically, the region around codon 323 in EPAS1 and codon 446 in ARNT).
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the sequencing results to identify any nucleotide changes that result in amino acid substitutions.
-
Strategies to Overcome PT2399 Resistance
Strategy 1: Combination Therapy
Combining PT2399 or its clinical analog, belzutifan, with other targeted agents can be an effective strategy to overcome resistance.
Combination with mTOR inhibitors (e.g., Everolimus): The mTOR pathway is another critical signaling pathway in ccRCC. Preclinical and clinical studies have explored the combination of HIF-2α inhibitors with mTOR inhibitors.
Combination with tyrosine kinase inhibitors (e.g., Cabozantinib): Cabozantinib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, MET, and AXL, which are involved in angiogenesis and tumor progression. The combination of belzutifan and cabozantinib has shown promising results in clinical trials for advanced ccRCC.
Experimental Protocol: Assessing Synergy with Combination Therapy
-
Cell Viability Assay:
-
Plate PT2399-resistant cells in 96-well plates.
-
Treat the cells with a matrix of concentrations of PT2399 and the combination drug (e.g., everolimus or cabozantinib).
-
After 72 hours, assess cell viability using an MTS or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Use the Chou-Talalay method to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation
Table 1: In Vitro Sensitivity of ccRCC Cell Lines to this compound
| Cell Line | VHL Status | PT2399 Sensitivity | Approximate IC50 for HIF-2α Dimerization Inhibition (nM) |
| 786-O | Mutant | Sensitive | 50 - 100 |
| A498 | Mutant | Sensitive | 50 - 100 |
| UMRC-2 | Mutant | Insensitive | >1000 |
| 769-P | Mutant | Insensitive | >1000 |
Data compiled from publicly available literature. IC50 values can vary based on experimental conditions.
Table 2: Effect of PT2399 on HIF-2α Target Gene Expression in Sensitive 786-O Cells
| Target Gene | Function | Approximate Fold Change in mRNA Expression (2µM PT2399, 24h) |
| VEGFA | Angiogenesis | ~0.4 |
| CCND1 | Cell Cycle Progression | ~0.5 |
| NDRG1 | Stress Response, Differentiation | ~0.3 |
| BNIP3 | (HIF-1α target) Autophagy, Apoptosis | No significant change |
Data represents approximate values from published studies and can vary.
Signaling Pathway Diagram
Caption: HIF-2α signaling pathway, mechanism of PT2399 action, and resistance.
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Inhibition of Sphingosine-1-Phosphate Signaling in HIF-2α Inhibitor-Resistant Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Phenotypes with (Rac)-PT2399 Treatment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with (Rac)-PT2399, a potent and selective HIF-2α antagonist. This guide offers detailed experimental protocols, data interpretation support, and visual aids to navigate the complexities of HIF-2α inhibition.
Frequently Asked Questions (FAQs)
Q1: We are observing variable sensitivity to this compound across different clear cell renal cell carcinoma (ccRCC) cell lines, even though they are all VHL-mutant. Is this expected?
A1: Yes, this is an expected, albeit complex, phenomenon. While loss of the von Hippel-Lindau (VHL) tumor suppressor gene is a key driver of HIF-2α stabilization in ccRCC, not all VHL-mutant ccRCCs are equally dependent on HIF-2α for their proliferation and survival.[1][2]
Several factors can contribute to this differential sensitivity:
-
Intrinsic Resistance: Some ccRCC cell lines may have pre-existing molecular mechanisms that make them less reliant on the HIF-2α pathway.[2] Studies have shown that sensitive tumors and cell lines tend to have higher baseline levels of HIF-2α protein compared to resistant ones.[3]
-
HIF-1α Status: While HIF-2α is a primary oncogene in ccRCC, HIF-1α can act as a tumor suppressor. The relative expression and activity of these two HIF isoforms can influence the cellular response to HIF-2α inhibition.
-
Genetic Background: The overall genetic landscape of the cancer cells, including the status of other tumor suppressor genes and oncogenes, can impact their dependence on the HIF-2α pathway.
Q2: Our cells initially responded to this compound, but we are now observing the emergence of resistant clones. What are the known mechanisms of acquired resistance?
A2: Acquired resistance to this compound and other HIF-2α inhibitors is a significant challenge. The primary mechanisms that have been identified are "on-target" and involve mutations that prevent the drug from effectively inhibiting HIF-2α:
-
Mutations in HIF-2α (EPAS1): A key "gatekeeper" mutation, G323E, has been identified within the PAS-B domain of HIF-2α, which is the binding site for PT2399.[2] This mutation prevents the drug from dissociating the HIF-2α/ARNT heterodimer, thereby maintaining its transcriptional activity.
-
Mutations in ARNT: Mutations in the HIF-1β subunit, also known as ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), can also confer resistance. For instance, the F446L mutation in ARNT has been shown to increase the binding affinity of the HIF-2α/ARNT dimer, making it less susceptible to disruption by PT2399.
-
TP53 Pathway Alterations: While the direct role is still under investigation, mutations in the TP53 tumor suppressor gene have been associated with resistance to HIF-2α inhibitors in some preclinical models.
Q3: We are observing off-target effects at higher concentrations of this compound. What is known about its toxicity profile?
A3: this compound is a highly selective inhibitor of HIF-2α with a reported IC50 of 6 nM in biochemical assays. However, at higher concentrations (e.g., 20 μM), off-target toxicity has been observed. This can manifest as inhibition of proliferation in HIF-2α-null cells or in cancer cell lines that do not express detectable levels of HIF-2α. It is crucial to perform dose-response experiments to determine the optimal concentration that provides on-target HIF-2α inhibition without inducing non-specific cytotoxic effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | - Cell line heterogeneity- Mycoplasma contamination- Reagent variability | - Use low-passage, authenticated cell lines.- Regularly test for mycoplasma.- Use freshly prepared this compound solution for each experiment. |
| No effect of this compound on HIF-2α target gene expression | - Cell line is intrinsically resistant.- Suboptimal drug concentration or treatment duration.- Issues with qRT-PCR assay. | - Confirm HIF-2α expression in your cell line by Western blot.- Perform a dose-response and time-course experiment.- Validate qRT-PCR primers and run appropriate controls. |
| High background in Western blots for HIF-2α | - Non-specific antibody binding.- Inappropriate blocking conditions. | - Use a validated antibody specific for HIF-2α.- Optimize blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).- Include a negative control lysate from HIF-2α-null cells. |
| Difficulty in detecting mutations in resistant clones | - Low frequency of mutant alleles.- Suboptimal PCR or sequencing conditions. | - Use a sensitive mutation detection method like digital PCR or next-generation sequencing.- Design and validate primers for the specific exons of EPAS1 and ARNT where resistance mutations are known to occur. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in ccRCC Cell Lines
| Cell Line | VHL Status | PT2399 Sensitivity | IC50 (Soft Agar Growth) | Notes |
| 786-O | Mutant | Sensitive | 0.2–2 μM | High baseline HIF-2α expression. |
| A498 | Mutant | Sensitive | Not reported | High baseline HIF-2α expression. |
| UMRC-2 | Mutant | Insensitive | Not reported | Lower baseline HIF-2α expression. |
| 769-P | Mutant | Insensitive | Not reported | Lower baseline HIF-2α expression. |
Table 2: Effect of this compound on HIF-2α Target Gene Expression in 786-O cells
| Target Gene | Treatment Duration | Fold Change (mRNA vs. DMSO control) |
| VEGFA | 24 hours | Decreased |
| CCND1 (Cyclin D1) | 24 hours | Decreased |
| GLUT1 (SLC2A1) | 24 hours | Decreased |
Note: Specific fold-change values can vary based on experimental conditions. The data indicates a general trend of downregulation of these canonical HIF-2α target genes upon PT2399 treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 786-O, A498, UMRC-2, 769-P)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Genes
This protocol is for quantifying the changes in mRNA expression of HIF-2α target genes following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (VEGFA, CCND1, SLC2A1) and a housekeeping gene (ACTB, GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with this compound or vehicle control using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with 10-20 ng of cDNA, 0.5 µM of forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Table 3: Example qRT-PCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
| SLC2A1 | GCTATGCTGGAGATTGGTGT | CTTCTTCTCCCGCATCATCT |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Visualizations
Signaling Pathway
Caption: Simplified HIF-2α signaling pathway and this compound inhibition.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected phenotypes.
Logical Relationship
Caption: Mechanisms of resistance to this compound.
References
- 1. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in (Rac)-PT2399 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (Rac)-PT2399, a potent and selective HIF-2α antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the racemic mixture of PT2399, a small molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. It functions by directly binding to the PAS B domain of the HIF-2α protein. This binding event prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] The formation of the HIF-2α/ARNT complex is essential for its transcriptional activity. By disrupting this interaction, PT2399 effectively inhibits the expression of HIF-2α target genes that are involved in critical cancer-related processes such as angiogenesis, cell proliferation, and tumorigenesis.[2]
Q2: What is the significance of "(Rac)" in this compound?
Q3: In which cancer types and cell lines is PT2399 most effective?
PT2399 has shown the most significant activity in clear cell renal cell carcinoma (ccRCC), particularly in tumors with inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. VHL inactivation leads to the stabilization and accumulation of HIF-2α, making it a key oncogenic driver in this cancer type. However, not all VHL-mutant ccRCC cell lines are equally sensitive to PT2399.
Table 1: Reported Sensitivity of ccRCC Cell Lines to PT2399
| Cell Line | VHL Status | PT2399 Sensitivity | Key Considerations |
| 786-O | Mutant | Sensitive | High endogenous HIF-2α levels. |
| A498 | Mutant | Sensitive | High endogenous HIF-2α levels. |
| UMRC-2 | Mutant | Insensitive | Lower endogenous HIF-2α levels compared to sensitive lines. |
| 769-P | Mutant | Insensitive | Lower endogenous HIF-2α levels compared to sensitive lines. |
Q4: What are the recommended storage and handling conditions for PT2399?
For optimal stability, PT2399 stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere. Avoid repeated freeze-thaw cycles. When preparing stock solutions, use a suitable solvent such as DMSO.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
Variability in IC50 or EC50 values is a common issue in cell-based assays. The following workflow can help identify and address potential sources of this variability.
Detailed Troubleshooting Steps:
-
Compound Preparation and Storage:
-
Problem: Degradation or precipitation of PT2399.
-
Solution: Prepare fresh stock solutions of PT2399 in a high-quality solvent like DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. Before use, visually inspect the solution for any precipitates. If precipitation is observed, gently warm the solution and vortex. Consider filtering the stock solution.
-
-
Cell Health and Culture Conditions:
-
Problem: Changes in cell phenotype due to high passage number or inconsistent culture conditions.
-
Solution: Use cells within a consistent and low passage number range. Regularly perform cell line authentication. Ensure that media, serum, and supplement lot numbers are consistent between experiments.
-
-
Cell Seeding Density:
-
Problem: Suboptimal cell density can lead to variability in proliferation rates and drug response.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Aim for a density that allows for logarithmic growth throughout the experiment.
-
-
Serum Concentration:
-
Problem: Components in fetal bovine serum (FBS) can bind to the compound, affecting its free concentration and activity.
-
Solution: If variability is high, consider reducing the serum concentration during the drug treatment period. However, be mindful that this can also affect cell health and proliferation. Standardize the serum concentration across all experiments.
-
-
Assay Protocol:
-
Problem: Minor variations in incubation times, reagent addition, or plate reading can introduce significant variability.
-
Solution: Create a detailed and standardized protocol. Use multichannel pipettes for reagent addition where possible to minimize timing differences between wells. Ensure consistent incubation times for all plates.
-
Issue 2: Weak or No Signal in HIF-2α Target Gene Expression Analysis (Western Blot)
A lack of expected changes in the protein levels of HIF-2α targets (e.g., VEGFA, GLUT1, CCND1) after PT2399 treatment can be due to several factors.
Detailed Troubleshooting Steps:
-
Cell Line Sensitivity:
-
Problem: The chosen cell line may be insensitive to PT2399.
-
Solution: Confirm that you are using a sensitive cell line (e.g., 786-O). If using a new cell line, first establish its sensitivity to PT2399 by a cell viability or reporter assay.
-
-
PT2399 Concentration and Activity:
-
Problem: The concentration of PT2399 may be too low, or the compound may have degraded.
-
Solution: Perform a dose-response experiment to ensure you are using an effective concentration (typically in the 0.2-2 µM range for cell-based assays). Use a fresh aliquot of PT2399.
-
-
Treatment Duration:
-
Problem: The time point for protein harvesting may not be optimal to observe changes in target gene expression.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing a significant decrease in your target protein.
-
-
Western Blot Technique:
-
Protein Extraction: Ensure your lysis buffer is appropriate for extracting nuclear proteins and contains protease and phosphatase inhibitors.
-
Protein Loading: Accurately quantify your protein lysates and load equal amounts in each lane. Use a reliable loading control (e.g., β-actin, GAPDH) to confirm equal loading.
-
Antibody Performance: Validate your primary antibody for the target protein. Ensure you are using the correct secondary antibody and that it is not expired. Titrate your primary antibody to find the optimal concentration.
-
Experimental Protocols
Protocol 1: HIF-2α/ARNT Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess the ability of PT2399 to disrupt the interaction between HIF-2α and ARNT.
-
Cell Culture and Treatment:
-
Plate a sensitive cell line (e.g., 786-O) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of PT2399 or vehicle (DMSO) for the optimized duration (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the "bait" protein (e.g., anti-ARNT) to the pre-cleared lysate. Incubate overnight at 4°C on a rotator. Include a negative control with a non-specific IgG antibody.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
After the final wash, aspirate all supernatant.
-
Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (HIF-2α) to assess co-immunoprecipitation.
-
Re-probe the membrane with the antibody against the "bait" protein (ARNT) to confirm successful immunoprecipitation.
-
Protocol 2: HIF-2α Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of HIF-2α.
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., 786-O) with a HIF-responsive reporter plasmid (containing a hypoxia-response element, HRE, driving a luciferase gene) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
-
Cell Plating and Treatment:
-
After 24 hours, plate the transfected cells into a 96-well plate at an optimized density.
-
Allow cells to attach for 12-24 hours.
-
Treat the cells with a serial dilution of PT2399 or vehicle control.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 24 hours), perform a dual-luciferase reporter assay according to the manufacturer's instructions.
-
Measure the luminescence from both the HRE-driven luciferase and the control luciferase.
-
-
Data Analysis:
-
Normalize the HRE-luciferase signal to the control luciferase signal for each well.
-
Plot the normalized luciferase activity against the concentration of PT2399 to generate a dose-response curve and calculate the EC50 value.
-
Signaling Pathway and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of (Rac)-PT2399 in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of (Rac)-PT2399, a potent and selective hypoxia-inducible factor 2α (HIF-2α) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the racemic mixture of PT2399, a small molecule inhibitor of HIF-2α, which is a key transcription factor involved in cellular response to hypoxia and is implicated in the progression of certain cancers like clear cell renal cell carcinoma (ccRCC).[1] Its poor solubility in aqueous media presents a significant challenge for in vitro and in vivo studies, as it can lead to inaccurate experimental results and difficulties in formulation for preclinical and clinical development.
Q2: What are the known solvents for this compound?
Troubleshooting Guide: Addressing Poor Aqueous Solubility
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Initial Stock Solution Preparation
Problem: Difficulty in dissolving this compound powder.
Solution:
-
Recommended Solvent: Prepare a high-concentration stock solution in 100% DMSO. Commercial suppliers suggest that this compound is soluble in DMSO.
-
Sonication: To aid dissolution, sonication is recommended. This can help break up aggregates and enhance the dissolution rate.
-
Gentle Warming: If the compound still does not dissolve, gentle warming (e.g., to 37°C) can be attempted. However, be cautious about potential compound degradation at higher temperatures.
Working Solution Preparation for In Vitro Assays
Problem: Precipitation of this compound upon dilution of the DMSO stock into aqueous media (e.g., cell culture media, assay buffers).
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts in biological assays. However, a slightly higher DMSO concentration may be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on the experiment.
-
Use of Co-solvents: For certain applications, the use of other water-miscible organic solvents in combination with DMSO might be beneficial. These can include polyethylene glycol (PEG) 300, PEG 400, ethanol, and propylene glycol.
-
Pluronic F-68: The addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the aqueous medium can help to stabilize the compound and prevent precipitation.
-
Serum in Media: The presence of serum (e.g., fetal bovine serum) in cell culture media can aid in solubilizing hydrophobic compounds due to the presence of proteins like albumin.
Strategies for Improving Aqueous Solubility
For applications requiring higher concentrations of this compound in aqueous solutions, the following formulation strategies, commonly used for poorly soluble drugs, can be explored.
| Strategy | Description | Key Considerations |
| Co-solvency | The solubility of a poorly soluble drug can be increased by the addition of a water-miscible solvent in which the drug is soluble. | The concentration of the co-solvent should be carefully optimized to avoid toxicity or off-target effects in biological systems. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. | The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) and the molar ratio of cyclodextrin to the drug need to be optimized. |
| Solid Dispersions | A solid dispersion is a system in which the drug is dispersed in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility. | Requires specialized formulation techniques such as spray drying or hot-melt extrusion. The choice of carrier (e.g., PVP, PEG, HPMC) is critical. |
| Particle Size Reduction | Reducing the particle size of the drug increases the surface area, which can lead to an increased dissolution rate according to the Noyes-Whitney equation. | Techniques include micronization and nanosuspension. This is more relevant for oral and parenteral formulations. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution to a point where the drug is in its ionized form can significantly increase its solubility. | This compound has a predicted pKa of 11.30±0.40, suggesting it is a weak acid. Therefore, increasing the pH of the aqueous medium may improve its solubility. However, the physiological relevance of the pH must be considered for biological experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution using a Co-solvent System
This is a general example and may require optimization.
-
Prepare a 10X stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare a vehicle solution consisting of a mixture of the desired co-solvent (e.g., PEG300) and saline or buffer. A common starting point is a 1:1 ratio of PEG300 to saline.
-
To prepare the final working solution, add 1 part of the 10X DMSO stock to 9 parts of the vehicle solution.
-
Mix thoroughly by vortexing. This will result in a final solution containing 10% DMSO. Further dilution in aqueous buffer can be performed if needed, keeping the final DMSO concentration in mind.
Visualizations
Below are diagrams illustrating key concepts related to addressing the poor solubility of this compound.
Caption: A general workflow for preparing and troubleshooting solutions of this compound.
Caption: The HIF-2α signaling pathway and the mechanism of action of this compound.
References
Troubleshooting (Rac)-PT2399 degradation in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PT2399, a potent and selective HIF-2α antagonist. The information provided addresses potential issues related to the compound's stability and degradation in long-term studies.
Troubleshooting Guide: this compound Degradation
Unexpected results in long-term studies using this compound can often be attributed to its degradation. This guide provides a structured approach to identifying and mitigating potential stability issues.
Issue 1: Loss of Potency or Inconsistent Results Over Time
Possible Cause: Degradation of this compound in stock solutions or experimental media.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and stock solutions are stored according to the manufacturer's recommendations.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment to minimize the impact of solvent-mediated degradation.
-
Conduct a Quick Potency Check: Compare the activity of a freshly prepared solution with an older one using a reliable in vitro assay, such as a cell-based assay measuring the expression of a known HIF-2α target gene.
-
Analytical Chemistry Analysis: If the issue persists, analyze the older stock solution using High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks, which could indicate degradation products.
Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photodecomposition.
Troubleshooting Steps:
-
Review Experimental Conditions: Assess the pH, temperature, and light exposure of your experimental setup. This compound, like many small molecules, may be susceptible to degradation under harsh conditions.
-
Perform Forced Degradation Studies: To proactively identify potential degradation products and pathways, conduct forced degradation studies. This involves intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) and analyzing the resulting mixtures.
-
Characterize Degradation Products: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products and propose potential structures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound and stock solutions should be stored under specific conditions to minimize degradation.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term (months) | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Stored under nitrogen.[1] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Stored under nitrogen.[1] |
| Stock Solution (Short-term) | 0-4°C | Days to weeks | [2] |
Q2: I observe a decrease in the biological activity of my this compound solution over a few weeks. What could be the cause?
A2: A gradual loss of activity is a strong indicator of compound degradation. This can be due to several factors, including:
-
Hydrolysis: If your solvent is aqueous or contains water, hydrolysis of labile functional groups may occur.
-
Oxidation: Exposure to air can lead to oxidation.
-
Improper Storage: Storing solutions at room temperature for extended periods or repeated freeze-thaw cycles can accelerate degradation.
It is recommended to prepare fresh solutions for your experiments or to aliquot stock solutions to minimize freeze-thaw cycles.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the active compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique. The key is to develop a method that separates the parent this compound peak from all potential degradation product peaks. This is typically achieved through forced degradation studies, where you generate the degradation products and then optimize the HPLC method (e.g., column, mobile phase, gradient) to resolve all peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 70°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, along with a control (untreated) sample, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Injection Volume: 10 µL.
Procedure:
-
Inject the control (unstressed) sample of this compound to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Optimize the mobile phase composition, gradient, and flow rate to achieve baseline separation between the parent compound and all degradation products.
Visualizations
Caption: HIF-2α signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for investigating this compound degradation.
References
Identifying and mitigating off-target kinase inhibition of (Rac)-PT2399
Disclaimer: Information provided is for research use only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PT2399. While the query referenced "(Rac)-PT2399," it is important to clarify that PT2399 is a selective antagonist of Hypoxia-Inducible Factor 2α (HIF-2α), not a Rac GTPase inhibitor.[1][2][3] This document will address potential issues related to its on-target and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PT2399?
PT2399 is a potent and selective antagonist of HIF-2α.[1] It functions by binding directly to the PAS B domain of the HIF-2α protein, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] This disruption of the HIF-2α/ARNT complex inhibits the transcription of HIF-2α target genes, such as those involved in angiogenesis, cell proliferation, and metabolism, including VEGF and cyclin D1.
Q2: Is PT2399 a kinase inhibitor?
No, PT2399 is not a kinase inhibitor. Its primary target is the transcription factor HIF-2α. While off-target effects on kinases cannot be entirely ruled out without comprehensive kinome screening, its known mechanism of action does not involve direct kinase inhibition.
Q3: What are the known off-target effects of PT2399?
PT2399 is described as a selective inhibitor of HIF-2α. One study noted that it minimally affects a panel of 68 receptors, ion channels, and enzymes. However, at high concentrations (e.g., 20 μM), PT2399 has been observed to induce off-target toxicity, inhibiting the proliferation of cells that do not express HIF-2α. The specific off-target proteins responsible for this toxicity are not well-defined in the available literature.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. Here are some strategies:
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target protein can help differentiate effects. In the case of PT2399, a mutation in the HIF-2α binding site that prevents drug interaction should rescue the on-target effects but not the off-target ones.
-
Use of Structurally Different Inhibitors: Employing another inhibitor with a different chemical scaffold but the same target can help confirm if the observed phenotype is due to on-target inhibition.
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of inhibiting the target. Discrepancies may suggest off-target effects. For PT2399, this would involve comparing your results with known outcomes of HIF-2α suppression.
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's potency (IC50 or Kd) for its target. Off-target effects often require higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition or other off-target toxicity. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target HIF-2α. 3. Lower the concentration of PT2399 to the lowest effective dose. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect. 3. Reduced cytotoxicity while maintaining on-target effects. |
| Compound solubility issues. | The compound may be precipitating in the cell culture media. | 1. Check the solubility of PT2399 in your specific media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. 3. Consider using a different formulation or solvent if solubility is low. | Prevention of compound precipitation, which can lead to non-specific effects and inaccurate concentration assessment. |
| Observed cellular phenotype does not match expected HIF-2α inhibition. | Potential off-target effects are dominating the cellular response. | 1. Conduct a phenotypic screen comparing the effects of PT2399 to those of siRNA/shRNA knockdown of HIF-2α. 2. Perform a rescue experiment by overexpressing a PT2399-resistant mutant of HIF-2α. | 1. Discrepancies will highlight potential off-target pathways. 2. If the phenotype is not rescued, it is likely an off-target effect. |
| Inconsistent results between experiments. | 1. Variability in compound potency or stability. 2. Cell line heterogeneity or passage number effects. | 1. Ensure proper storage and handling of PT2399 stock solutions. 2. Use cells within a consistent and low passage number range. 3. Regularly verify the identity and purity of the cell line. | Improved reproducibility of experimental results. |
Experimental Protocols
Kinase Selectivity Profiling
To investigate potential off-target kinase inhibition, a kinase selectivity profiling assay can be performed.
Objective: To determine the inhibitory activity of PT2399 against a broad panel of purified human protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of PT2399 in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 10 nM to 10 µM).
-
Kinase Panel: Select a diverse panel of recombinant human kinases representing different families of the kinome.
-
Assay Principle: Utilize an in vitro kinase activity assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Procedure:
-
Dispense the kinase, a suitable substrate, and ATP into the wells of a microplate.
-
Add the different concentrations of PT2399 or vehicle control to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of PT2399 relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value for any inhibited kinases.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of PT2399 with its target (HIF-2α) and potential off-targets in a cellular context.
Objective: To assess the binding of PT2399 to proteins in intact cells by measuring changes in their thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with PT2399 at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Ligand-bound proteins are generally more stable and will denature at higher temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble protein at each temperature using techniques like Western blotting for specific target proteins or mass spectrometry for a proteome-wide analysis.
-
Data Analysis:
-
Generate a melting curve for the protein of interest in the presence and absence of PT2399.
-
A shift in the melting curve to a higher temperature upon drug treatment indicates direct binding of the drug to the protein.
-
Visualizations
References
Optimizing dosing schedule for (Rac)-PT2399 in animal studies
This technical support center provides guidance and resources for researchers utilizing (Rac)-PT2399 in animal studies. The information is curated to address common challenges and provide clear protocols for optimizing dosing schedules and experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with this compound.
| Question ID | Question | Answer |
| D-001 | What is the recommended starting dose for this compound in mice? | Based on published literature, a common starting dose for this compound in mouse models of clear cell renal cell carcinoma (ccRCC) is 100 mg/kg, administered via oral gavage every 12 hours.[1][2] However, this should be considered a starting point, and dose optimization is recommended for specific animal models and experimental endpoints. |
| D-002 | How should this compound be formulated for oral administration? | This compound is typically formulated for oral gavage. While specific formulations for this compound are not detailed in the available literature, a common vehicle for similar poorly soluble compounds for oral administration in mice is a suspension in a vehicle such as 0.5% methylcellulose or a solution containing DMSO, PEG400, and Tween-80. It is crucial to assess the stability and homogeneity of the formulation. |
| PK-001 | What are the known pharmacokinetic properties of this compound? | Detailed pharmacokinetic data such as half-life, bioavailability, and tissue distribution for this compound are not extensively reported in publicly available literature. Pharmacokinetic studies are essential to determine the optimal dosing frequency and to understand the exposure-response relationship in your specific animal model. |
| E-001 | How can I monitor the in vivo efficacy of this compound? | Efficacy can be monitored by measuring tumor volume over time in xenograft or genetically engineered mouse models. Additionally, pharmacodynamic markers can be assessed by measuring the expression of HIF-2α target genes (e.g., VEGF, CCND1, GLUT1) in tumor tissue via methods like qPCR or immunohistochemistry. |
| T-001 | I am observing unexpected toxicity or weight loss in my animals. What should I do? | Unexpected toxicity could be due to the dose, the formulation vehicle, or off-target effects. Consider the following troubleshooting steps: 1. Dose Reduction: Lower the dose of this compound. 2. Vehicle Control: Ensure a control group receives only the vehicle to rule out vehicle-induced toxicity. 3. Monitor Animal Health: Closely monitor animal weight, behavior, and physical appearance. 4. Histopathology: Conduct histopathological analysis of major organs at the end of the study to assess for any tissue damage. |
| T-002 | The compound is not showing the expected efficacy. What are potential reasons? | Lack of efficacy could stem from several factors: 1. Suboptimal Dosing: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. Conduct a dose-response study. 2. Poor Bioavailability: The formulation may not be optimal for absorption. Consider formulation optimization or alternative routes of administration if oral bioavailability is low. 3. Tumor Model Resistance: The specific tumor model may not be sensitive to HIF-2α inhibition. Confirm HIF-2α dependency of your model in vitro before in vivo studies. |
Quantitative Data Summary
The following table summarizes the key in vivo dosing parameter for this compound based on available data.
| Compound | Animal Model | Dose | Route of Administration | Dosing Schedule | Reported Effect | Reference |
| This compound | RCC Bearing Mice | 100 mg/kg | Oral Gavage | Every 12 hours | Inhibition of tumor growth | [1][2] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration.
-
Prepare the formulation fresh daily or assess its stability if stored.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line (e.g., 786-O, a VHL-deficient ccRCC cell line)
-
Matrigel (or similar basement membrane matrix)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the determined dosing schedule (e.g., 100 mg/kg, orally, twice daily).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology, pharmacodynamic marker analysis).
Visualizations
Signaling Pathway of HIF-2α
Caption: Mechanism of action of this compound in inhibiting the HIF-2α signaling pathway.
Experimental Workflow for Dosing Optimization
Caption: A stepwise workflow for optimizing the dosing schedule of this compound in animal studies.
Troubleshooting Logic for In Vivo Studies
Caption: A decision tree for troubleshooting common issues in this compound in vivo experiments.
References
Technical Support Center: (Rac)-PT2399 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-PT2399, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly binds to the PAS B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is essential for its transcriptional activity. By disrupting this interaction, this compound effectively blocks the transcription of HIF-2α target genes involved in tumorigenesis, angiogenesis, and cell proliferation.
Q2: What are the primary research applications for this compound?
A2: The primary application of this compound is in the study of cancers characterized by the accumulation of HIF-2α, most notably von Hippel-Lindau (VHL) deficient clear cell renal cell carcinoma (ccRCC). In VHL-deficient tumors, HIF-2α is constitutively stabilized, driving tumor growth. This compound is used as a tool to probe the dependency of these tumors on HIF-2α signaling and to evaluate its potential as a therapeutic agent.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the formulation may vary depending on the specific experimental protocol and animal model. It is crucial to consult the manufacturer's data sheet for specific solubility and stability information. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent or no effect of this compound in my cell culture experiments.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Not all cell lines, even those with VHL mutations, are equally sensitive to HIF-2α inhibition.
-
Recommendation: Confirm the HIF-2α dependency of your cell line. Sensitive cell lines like 786-O and A498 generally show a robust response, while others like UMRC-2 and 769-P may be less sensitive despite having VHL mutations. It is recommended to test a panel of cell lines if possible.
-
-
Compound Inactivity: Improper storage or handling may have led to the degradation of this compound.
-
Recommendation: Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage conditions are maintained.
-
-
Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in vitro typically range from low nanomolar to low micromolar.
-
-
Assay-Specific Issues: The chosen experimental endpoint may not be sensitive to HIF-2α inhibition in your model system.
-
Recommendation: Use a well-established readout for HIF-2α activity, such as measuring the mRNA or protein levels of known HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1).
-
Problem 2: Observing off-target effects in my experiments.
Possible Causes and Solutions:
-
High Compound Concentration: Off-target effects are more likely to occur at higher concentrations of the inhibitor.[1]
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. At concentrations around 20 μM, off-target toxicity has been observed, even in cells lacking HIF-2α.[1]
-
-
Lack of Specificity: The observed phenotype may be due to the inhibition of other cellular targets.
-
Recommendation: Implement rigorous control experiments to confirm that the observed effects are specifically due to HIF-2α inhibition.
-
Key Control Experiments:
-
HIF-2α Knockout/Knockdown Cells: The most critical control is to use a cell line where HIF-2α has been genetically depleted (e.g., using CRISPR/Cas9 or shRNA). This compound should have no effect on the phenotype of interest in these cells.
-
Negative Control Compound: Ideally, an inactive enantiomer or a structurally similar but inactive analog of this compound should be used as a negative control. While a specific, commercially available inactive enantiomer for this compound is not widely documented, researchers should consult with the compound supplier for availability. In its absence, using a different, structurally unrelated HIF-2α inhibitor can help confirm that the observed phenotype is due to targeting the pathway.
-
Rescue Experiments: In HIF-2α knockout/knockdown cells, re-expression of a wild-type HIF-2α should restore the sensitivity to this compound.
Problem 3: Development of resistance to this compound in long-term studies.
Possible Causes and Solutions:
-
Acquired Mutations: Prolonged treatment with this compound can lead to the selection of cells with mutations in the HIF-2α protein (EPAS1 gene) or its dimerization partner ARNT, which prevent the binding of the inhibitor.
-
Recommendation: If resistance is observed, sequence the EPAS1 and ARNT genes in the resistant cell population to identify potential mutations.
-
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of HIF-2α.
-
Recommendation: Perform transcriptomic or proteomic analysis to compare sensitive and resistant cells to identify upregulated pathways that could be driving resistance.
-
Data Presentation
Table 1: In Vitro Activity of this compound in ccRCC Cell Lines
| Cell Line | VHL Status | This compound IC50 (HIF-2α Dimerization) | Sensitivity to this compound (Soft Agar Growth) |
| 786-O | Mutant | ~50 nM | Sensitive |
| A498 | Mutant | ~50 nM | Sensitive |
| UMRC-2 | Mutant | ~50 nM | Insensitive |
| 769-P | Mutant | ~50 nM | Insensitive |
Data compiled from publicly available research.[1]
Table 2: In Vivo Efficacy of this compound in ccRCC Xenograft Models
| Xenograft Model | Treatment | Route of Administration | Dosing Schedule | Outcome |
| 786-O Orthotopic | This compound | Oral | 100 mg/kg, twice daily | Tumor Regression |
| A498 Orthotopic | This compound | Oral | 100 mg/kg, twice daily | Tumor Growth Inhibition |
| UMRC-2 Orthotopic | This compound | Oral | 100 mg/kg, twice daily | No significant effect |
| 769-P Orthotopic | This compound | Oral | 100 mg/kg, twice daily | No significant effect |
Data compiled from publicly available research.[1]
Experimental Protocols
1. Western Blot for HIF-2α and Target Proteins
-
Cell Lysis: Due to the rapid degradation of HIF-α subunits in the presence of oxygen, it is critical to process samples quickly. Lyse cells on ice with a lysis buffer containing protease and phosphatase inhibitors. For hypoxic experiments, it is ideal to perform the lysis step within a hypoxic chamber.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for HIF-2α or the target protein of interest (e.g., VEGFA, Cyclin D1). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
2. Quantitative Real-Time PCR (qPCR) for HIF-2α Target Genes
-
RNA Extraction: Isolate total RNA from cells treated with this compound or vehicle control using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for HIF-2α target genes (e.g., VEGFA, CCND1, SLC2A1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3. Cell Viability Assay (e.g., MTT or ATP-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals and measure the absorbance.
-
ATP-based Assay (e.g., CellTiter-Glo®): Add the lytic reagent that releases ATP and generates a luminescent signal. Measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for cell viability.
Mandatory Visualization
Caption: HIF-2α signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for investigating this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
Validating On-Target HIF-2α Inhibition: A Comparative Analysis of (Rac)-PT2399
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-PT2399, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), with other relevant therapeutic alternatives. The following sections detail the mechanism of action of this compound, present supporting experimental data for its on-target inhibition, and compare its performance with other HIF-2α inhibitors, supported by detailed experimental protocols.
Mechanism of Action: Disrupting the HIF-2α Signaling Cascade
Under normoxic conditions, the α-subunit of HIF is targeted for proteasomal degradation. However, in hypoxic environments, such as the microenvironment of many solid tumors, HIF-α subunits are stabilized and translocate to the nucleus. There, they heterodimerize with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-1α/ARNT or HIF-2α/ARNT complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in critical processes for tumor survival and progression, including angiogenesis, cell proliferation, and metabolism.
This compound is a small molecule inhibitor that directly targets the PAS B domain of the HIF-2α subunit. This binding allosterically disrupts the heterodimerization of HIF-2α with its partner ARNT, thereby preventing the formation of the active transcriptional complex and subsequent activation of HIF-2α target genes.
Unraveling the Stereospecificity of HIF-2α Inhibition: A Comparative Analysis of (S)-PT2399 and (R)-PT2399
The biological activity of the potent hypoxia-inducible factor-2α (HIF-2α) inhibitor, PT2399, is highly stereospecific, with the therapeutic effect predominantly residing in the (S)-enantiomer. In contrast, the (R)-enantiomer is largely inactive. This guide provides a detailed comparison of the biological activities of (S)-PT2399 and (R)-PT2399, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of oncology and hypoxia-driven diseases.
Hypoxia-inducible factor-2α is a critical transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC). PT2399 is a first-in-class small molecule inhibitor that disrupts the heterodimerization of HIF-2α with its partner, the aryl hydrocarbon receptor nuclear translocator (ARNT), thereby inhibiting the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.
Data Presentation: Quantitative Comparison of Enantiomer Activity
While direct comparative data for both enantiomers of PT2399 in the public domain is limited, the structure-activity relationship (SAR) studies of closely related analogs, such as PT2385, have definitively established that the inhibitory activity is conferred by the (S)-enantiomer. The data presented below is extrapolated from these well-documented SAR studies for analogous HIF-2α inhibitors.
| Parameter | (S)-Enantiomer (e.g., PT2385) | (R)-Enantiomer |
| HIF-2α Luciferase Reporter Assay (EC50) | ~27 nM | >10,000 nM (estimated) |
| HIF-2α/ARNT TR-FRET Assay (IC50) | Potent Inhibition | Negligible Inhibition |
| In vivo Tumor Growth Inhibition | Significant | None Observed |
Signaling Pathway and Mechanism of Action
The differential activity of the PT2399 enantiomers stems from their stereospecific interaction with the PAS-B domain of the HIF-2α protein. The (S)-enantiomer possesses the correct spatial orientation to bind with high affinity to a pocket within the PAS-B domain, leading to a conformational change that prevents its heterodimerization with ARNT. The (R)-enantiomer, being a mirror image, does not fit into this binding pocket and therefore cannot disrupt the HIF-2α/ARNT interaction.
Experimental Protocols
The determination of the stereospecific activity of HIF-2α inhibitors like PT2399 involves a series of in vitro and in vivo experiments.
Chiral Separation of Enantiomers
The first critical step is the separation of the racemic mixture of PT2399 into its individual (S) and (R) enantiomers.
Methodology: A solution of racemic PT2399 is injected into an HPLC system equipped with a chiral stationary phase (CSP) column. The different interactions of the (S) and (R) enantiomers with the chiral stationary phase result in different retention times, allowing for their separation and collection as individual, enantiomerically pure fractions. The purity of the separated enantiomers is then confirmed using analytical chiral HPLC and polarimetry.
In Vitro HIF-2α Inhibition Assays
a) Luciferase Reporter Gene Assay:
This cell-based assay is used to measure the ability of a compound to inhibit HIF-2α-mediated gene transcription.
Protocol:
-
Human cancer cells (e.g., 786-O renal cancer cells, which have constitutively active HIF-2α) are engineered to express a luciferase reporter gene under the control of a hypoxia-response element (HRE).
-
The cells are treated with varying concentrations of (S)-PT2399 or (R)-PT2399.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity indicates inhibition of HIF-2α transcriptional activity. The EC50 value, the concentration at which 50% of the maximal inhibitory effect is observed, is then calculated.
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
This biochemical assay directly measures the disruption of the HIF-2α and ARNT protein-protein interaction.
Protocol:
-
Recombinant HIF-2α and ARNT proteins, each labeled with a different fluorophore (a donor and an acceptor), are incubated together.
-
In the absence of an inhibitor, the proteins interact, bringing the fluorophores into close proximity and allowing for FRET to occur when the donor fluorophore is excited.
-
(S)-PT2399 or (R)-PT2399 is added to the mixture.
-
If the compound binds to HIF-2α and disrupts its interaction with ARNT, the distance between the fluorophores increases, leading to a decrease in the FRET signal.
-
The IC50 value, the concentration required to inhibit 50% of the FRET signal, is determined.
In Vivo Efficacy Studies
Xenograft models are used to assess the anti-tumor activity of the compounds in a living organism.
Protocol:
-
Immunocompromised mice are subcutaneously implanted with human ccRCC tumor cells (e.g., 786-O).
-
Once the tumors reach a specified size, the mice are randomized into treatment groups: vehicle control, (S)-PT2399, and (R)-PT2399.
-
The compounds are administered orally according to a predetermined dosing schedule.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers of HIF-2α inhibition (e.g., decreased expression of target genes).
Conclusion
The biological activity of PT2399 as a HIF-2α inhibitor is exclusively attributed to the (S)-enantiomer. The (R)-enantiomer is inactive due to its inability to bind to the specific pocket in the PAS-B domain of HIF-2α. This stereospecificity is a critical consideration in the development of this class of inhibitors, as the synthesis and administration of the enantiomerically pure (S)-form are essential for achieving the desired therapeutic effect and avoiding potential off-target effects of the inactive enantiomer. The experimental protocols outlined provide a framework for the evaluation of the stereoselective activity of HIF-2α inhibitors.
Comparative Analysis of Racemic PT2399 and its Pure Enantiomers: A Data-Driven Examination
Introduction
PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the progression of clear cell renal cell carcinoma (ccRCC) and other malignancies. As a chiral molecule, PT2399 exists as a racemic mixture of two non-superimposable mirror-image isomers, or enantiomers. While the therapeutic efficacy of racemic PT2399 has been established in preclinical models, a critical aspect of its pharmacological profile remains to be fully elucidated: the individual contributions and comparative activities of its constituent enantiomers. This guide provides a comprehensive, data-centric comparison of racemic PT2399 and its purified enantiomers, addressing their biochemical potency, cellular activity, and potential for stereoselective pharmacology.
Rationale for Enantiomeric Scrutiny
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects and toxicity (the distomer). Therefore, the characterization of individual enantiomers is a crucial step in drug development, with the potential to lead to improved therapeutic agents with enhanced efficacy and safety profiles.
Data Presentation
Comparative Biochemical and Cellular Activity
A comprehensive search of publicly available scientific literature and clinical trial data did not yield specific quantitative data comparing the biochemical and cellular activities of the individual R- and S-enantiomers of PT2399 against the racemic mixture. Preclinical studies have predominantly focused on the activity of the racemate.
The available data for racemic PT2399 is summarized below. It is important to note that without data on the individual enantiomers, a direct comparison is not possible.
Table 1: Biochemical and Cellular Activity of Racemic PT2399
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| HIF-2α Binding Affinity (IC50) | 6 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay | [1] |
| Inhibition of HIF-2α Target Gene Expression | Effective | 786-O VHL-/- ccRCC cells | [2] |
| Inhibition of Soft Agar Growth | Effective at 0.2–2 µM | 786-O cells | [1][2] |
| In vivo Tumor Growth Inhibition | Significant | Preclinical models of pVHL-defective ccRCC | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of HIF-2α inhibitors are crucial for the reproducibility and validation of research findings. As specific data for the enantiomers of PT2399 is not available, the following are generalized, yet detailed, methodologies that would be employed for a comparative analysis.
1. HIF-2α/ARNT Heterodimerization Assay (TR-FRET)
This assay is designed to quantify the ability of a compound to disrupt the interaction between HIF-2α and its binding partner, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator).
-
Principle: The assay utilizes epitope-tagged HIF-2α and ARNT proteins (e.g., His-tagged and GST-tagged, respectively). A fluorescent donor (e.g., Europium-labeled anti-His antibody) binds to HIF-2α, and a fluorescent acceptor (e.g., Allophycocyanin-labeled anti-GST antibody) binds to ARNT. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Protocol:
-
Purified recombinant His-HIF-2α and GST-ARNT proteins are incubated in an assay buffer.
-
Serial dilutions of the test compounds (racemic PT2399, R-enantiomer, S-enantiomer) are added to the protein mixture.
-
Europium-labeled anti-His and Allophycocyanin-labeled anti-GST antibodies are added.
-
The mixture is incubated to allow for binding and potential inhibition.
-
The TR-FRET signal is measured using a plate reader at appropriate excitation and emission wavelengths.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cellular Target Engagement Assay
This assay assesses the ability of a compound to inhibit HIF-2α activity within a cellular context by measuring the expression of HIF-2α target genes.
-
Principle: In pVHL-deficient ccRCC cell lines (e.g., 786-O), HIF-2α is constitutively active, leading to the upregulation of target genes such as VEGFA, CCND1, and GLUT1. An effective HIF-2α inhibitor will reduce the mRNA levels of these genes.
-
Protocol:
-
786-O cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Total RNA is extracted from the cells.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of HIF-2α target genes.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
The concentration-dependent inhibition of target gene expression is determined.
-
3. In Vivo Xenograft Model of ccRCC
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Principle: Immunocompromised mice are implanted with human ccRCC cells (e.g., 786-O) to establish tumors. The effect of drug treatment on tumor growth is then monitored over time.
-
Protocol:
-
786-O cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, racemic PT2399, R-enantiomer, S-enantiomer).
-
Compounds are administered orally at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for HIF-2α target proteins).
-
Mandatory Visualization
Signaling Pathway of HIF-2α Inhibition by PT2399
The following diagram illustrates the mechanism of action of PT2399 in inhibiting the HIF-2α signaling pathway.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of experiments to compare racemic PT2399 with its enantiomers.
Logical Relationship between Racemic Mixture and Enantiomers
This diagram illustrates the fundamental relationship between a racemic mixture and its constituent enantiomers.
While racemic PT2399 has demonstrated significant promise as a HIF-2α inhibitor, a thorough comparative analysis of its individual enantiomers is a critical next step for its clinical development. The absence of publicly available data on the R- and S-enantiomers of PT2399 highlights a significant knowledge gap. The experimental protocols and workflows outlined in this guide provide a clear roadmap for conducting such a comparative analysis. The elucidation of the stereoselective pharmacology of PT2399 will be instrumental in optimizing its therapeutic potential and may pave the way for the development of a second-generation, single-enantiomer HIF-2α inhibitor with an improved therapeutic index. Further research in this area is strongly encouraged to fully unlock the clinical utility of this important class of anti-cancer agents.
References
- 1. Towards Chemoenzymatic Syntheses of Both Enantiomers of Phosphoemeriamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective disposition and protein binding of [(5,6-dichloro-9a-propyl-3-oxo-2,3,9,9a-tetrahydro-1-H-fluoren-7 -yl)-oxy] acetic acid, a new cerebral antiedemic agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of (Rac)-PT2399: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the activity of (Rac)-PT2399, a first-in-class, orally available small-molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α), across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of HIF-2α targeted therapies. Our analysis, supported by experimental data from peer-reviewed studies, highlights the differential sensitivity of cancer cells to PT2399 and provides detailed methodologies for key experimental assays.
This compound operates by directly binding to the PAS B domain of the HIF-2α protein, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] This inhibition of the HIF-2α/ARNT complex formation prevents the transcription of downstream target genes essential for tumor growth, proliferation, and angiogenesis.
Comparative Activity of this compound in Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines
The efficacy of PT2399 has been notably studied in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated, leading to the stabilization and accumulation of HIF-2α.[1] However, a key finding is the variable sensitivity to PT2399 among different pVHL-defective ccRCC cell lines.
| Cell Line | HIF-2α Status | PT2399 Sensitivity (Soft Agar Growth) | IC50 (HIF-2α Dimerization) | IC50 (Cell Proliferation) | Reference |
| 786-O | High | Sensitive | Comparable to other ccRCC lines | Inhibition at 0.2–2 μM | [1][2] |
| A498 | High | Sensitive | Comparable to other ccRCC lines | Not explicitly quantified, but sensitive | [2] |
| UMRC-2 | Low | Insensitive | Comparable to other ccRCC lines | Not sensitive | |
| 769-P | Low | Insensitive | Comparable to other ccRCC lines | Not sensitive |
Note: The IC50 for the direct binding of PT2399 to the HIF-2α PAS B domain is approximately 6 nM. The differential sensitivity in cell-based assays is observed downstream of direct target engagement.
Visualizing the HIF-2α Signaling Pathway and PT2399's Mechanism of Action
The following diagram illustrates the canonical HIF-2α signaling pathway and the inhibitory action of PT2399.
Caption: HIF-2α signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are protocols for key assays used to evaluate the activity of this compound.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of cellular transformation.
-
Preparation of Base Agar Layer:
-
Melt 1% agar in a microwave and cool to 40°C in a water bath.
-
Warm 2X cell culture medium (e.g., DMEM/F12) with additives to 40°C.
-
Mix equal volumes of the 1% agar and 2X medium to obtain a 0.5% agar medium.
-
Dispense 1.5 mL of the 0.5% agar medium into each well of a 6-well plate and allow it to solidify.
-
-
Preparation of Top Agar Layer with Cells:
-
Melt 0.7% agar and cool to 40°C.
-
Trypsinize and count cells, preparing a single-cell suspension.
-
For each condition, add the desired number of cells (e.g., 5,000 cells/well) to a tube.
-
Mix 3 mL of 2X medium and 3 mL of 0.7% agar with the cell suspension.
-
Gently overlay 1.5 mL of this cell-agar mixture onto the solidified base layer.
-
-
Incubation and Treatment:
-
Allow the top layer to solidify.
-
Add complete cell culture medium containing the desired concentrations of this compound or vehicle control on top of the agar.
-
Incubate at 37°C in a humidified incubator for 10-21 days, replenishing the medium with fresh compound every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies with 0.005% crystal violet for at least 1 hour.
-
Count the number of colonies using a dissecting microscope.
-
Western Blot for HIF-2α and Target Proteins
This technique is used to measure the levels of specific proteins.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Note for HIF-2α: Due to its rapid degradation in the presence of oxygen, it is crucial to perform lysis quickly on ice. Some protocols recommend the use of a hypoxia chamber or the addition of cobalt chloride to the lysis buffer to stabilize HIF-2α.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-2α or a target protein (e.g., Cyclin D1, NDRG1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (qPCR) for HIF-2α Target Genes
qPCR is used to measure the mRNA expression levels of target genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., VEGFA, CCND1, GLUT1), and a housekeeping gene (e.g., ACTB, GAPDH), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
Experimental Workflow for Evaluating this compound Activity
The following diagram outlines a typical workflow for assessing the in vitro activity of this compound.
Caption: A streamlined workflow for the in vitro assessment of this compound.
This guide provides a foundational understanding of the cross-validation of this compound's activity in different cell lines. The provided data and protocols serve as a valuable resource for researchers aiming to investigate the therapeutic potential of HIF-2α inhibition. The observed differential sensitivity underscores the importance of biomarker development to identify patient populations most likely to respond to this class of targeted therapy.
References
A Head-to-Head Showdown: (Rac)-PT2399 vs. Sunitinib in Preclinical Models of Clear Cell Renal Cell Carcinoma
For researchers, scientists, and drug development professionals, the quest for more effective and better-tolerated cancer therapies is a continuous endeavor. In the landscape of clear cell renal cell carcinoma (ccRCC), two distinct mechanisms of action have come to the forefront: the targeted inhibition of Hypoxia-Inducible Factor 2α (HIF-2α) by (Rac)-PT2399 and the multi-targeted tyrosine kinase inhibition of sunitinib. This guide provides an objective, data-driven comparison of these two agents in preclinical settings, offering insights into their relative efficacy, mechanisms, and experimental validation.
This compound, a potent and selective inhibitor of HIF-2α, represents a novel therapeutic strategy directly targeting a key oncogenic driver in the majority of ccRCC cases. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a standard of care, primarily functioning through the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding tumor angiogenesis. Preclinical evidence suggests that direct inhibition of HIF-2α with agents like PT2399 may offer greater activity and a better tolerability profile compared to sunitinib, particularly in both treatment-naive and sunitinib-resistant tumors.[1]
At a Glance: Key Quantitative Data
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and sunitinib, focusing on their inhibitory concentrations and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 |
| This compound | HIF-2α | 10 nM |
| Sunitinib | VEGFR2 | 80 nM |
| PDGFRβ | 2 nM |
Table 2: Preclinical Pharmacokinetic Parameters in Mice
| Compound | Dosing | Cmax | Tmax | AUC (0-10h) |
| Sunitinib | 42.4 mg/kg (single oral dose) | Varies with time of day | - | ~14-27% higher at 4 a.m./p.m. vs. 8 a.m./p.m. |
Note: Direct comparative pharmacokinetic data for this compound in the same preclinical model was not available in the reviewed literature.
Mechanism of Action: A Tale of Two Pathways
The distinct therapeutic approaches of this compound and sunitinib are best understood by visualizing their respective signaling pathways.
Caption: this compound inhibits the dimerization of HIF-2α with ARNT, preventing the transcription of target genes that drive tumor growth and angiogenesis.
Caption: Sunitinib is a multi-targeted inhibitor of several receptor tyrosine kinases, blocking downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.
Experimental Protocols: A Closer Look at the Methodology
The following section details the experimental protocols used in preclinical studies to evaluate the efficacy of this compound and sunitinib, with a focus on xenograft models of ccRCC.
Establishment of Sunitinib-Resistant Clear Cell Renal Cell Carcinoma Xenograft Model
This protocol outlines the methodology for developing a sunitinib-resistant tumor model, a critical tool for evaluating the efficacy of novel agents like this compound in a clinically relevant setting.
Caption: A stepwise process for generating a sunitinib-resistant ccRCC xenograft model through serial passaging and continuous drug exposure.
Detailed Steps:
-
Cell Line: The human ccRCC cell line 786-O, which harbors a VHL mutation, is commonly used.
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are utilized to prevent rejection of the human tumor cells.
-
Tumor Implantation: 786-O cells are injected subcutaneously into the flank of the mice.
-
Sunitinib Administration: Once tumors are established, mice are treated with sunitinib, typically at a dose of 40 mg/kg/day, administered orally.[2] A common dosing schedule is 4 weeks of treatment followed by a 2-week rest period.
-
Monitoring and Passaging: Tumor growth is monitored regularly. When tumors exhibit resistance and begin to grow despite treatment, they are excised and fragments are implanted into a new cohort of mice. This process is repeated for several generations to establish a stable sunitinib-resistant xenograft line.
In Vivo Efficacy Studies
This protocol describes a general framework for assessing the anti-tumor activity of this compound and sunitinib in ccRCC xenograft models.
Detailed Steps:
-
Animal Model and Tumor Implantation: As described above, 786-O cells or patient-derived xenograft (PDX) fragments are implanted into immunocompromised mice. For orthotopic models, tumor cells are injected directly into the kidney.
-
Treatment Groups: Once tumors reach a predetermined size, mice are randomized into treatment groups, including a vehicle control group, a this compound group, and a sunitinib group.
-
Drug Administration:
-
This compound: Administered orally, with the specific dose and schedule determined by prior pharmacokinetic and tolerability studies.
-
Sunitinib: Typically administered orally at a dose of 40 mg/kg/day.[2]
-
-
Efficacy Assessment:
-
Tumor Volume: Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
Bioluminescence Imaging: For cell lines expressing luciferase, tumor burden can be non-invasively monitored using bioluminescence imaging.
-
Survival: Overall survival of the mice in each treatment group is recorded.
-
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors are excised for analysis of target engagement (e.g., HIF-2α target gene expression for PT2399) and other biomarkers of response or resistance.
Conclusion
The preclinical data available to date suggests that this compound, with its targeted inhibition of the core oncogenic driver HIF-2α in ccRCC, holds significant promise as a therapeutic agent. Head-to-head comparisons in preclinical models indicate a potential for greater efficacy and improved tolerability over the multi-targeted kinase inhibitor sunitinib, including in settings of acquired resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and direct comparison of these and other novel agents in the pursuit of more effective treatments for clear cell renal cell carcinoma. Further head-to-head clinical trials are warranted to translate these preclinical findings into patient benefit.
References
(Rac)-PT2399: A Highly Selective Antagonist of HIF-2α with Exceptional Specificity Over HIF-1α
For researchers, scientists, and drug development professionals, the selective targeting of hypoxia-inducible factor (HIF) isoforms is a critical aspect of developing novel cancer therapeutics. (Rac)-PT2399 has emerged as a potent and highly selective inhibitor of HIF-2α, demonstrating minimal activity against the closely related HIF-1α isoform. This guide provides a comprehensive comparison of the specificity and selectivity of this compound, supported by experimental data and detailed methodologies.
This compound is a small molecule inhibitor that directly binds to the PAS B domain of the HIF-2α subunit, disrupting its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This disruption prevents the HIF-2 complex from binding to hypoxia response elements (HREs) in the promoter regions of its target genes, thereby inhibiting their transcription.[3] Extensive preclinical studies have demonstrated the potent and selective antitumor activity of PT2399 in models of clear cell renal cell carcinoma (ccRCC), a cancer type often characterized by the constitutive activation of HIF-2α.[4][5]
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound for HIF-2α over HIF-1α is evident from its differential inhibitory concentrations. While a specific IC50 value for HIF-1α is not extensively reported, multiple studies confirm that PT2399 does not significantly inhibit HIF-1α activity or the expression of its target genes.
| Parameter | HIF-2α | HIF-1α | Reference |
| IC50 | 6 nM or 10 nM | Not significantly inhibited | |
| Binding Domain | PAS B | Does not bind | |
| Mechanism of Action | Prevents heterodimerization with ARNT | No effect on HIF-1α/ARNT dimerization |
Experimental Evidence of Selectivity
The remarkable selectivity of PT2399 has been validated through various experimental approaches, primarily focusing on co-immunoprecipitation and gene expression analysis.
Co-immunoprecipitation
Co-immunoprecipitation (Co-IP) assays have been instrumental in demonstrating the specific disruption of the HIF-2α/ARNT complex by PT2399, with no effect on the HIF-1α/ARNT complex. In these experiments, cell lysates are incubated with an antibody against ARNT, followed by immunoprecipitation. The resulting protein complexes are then analyzed by western blotting for the presence of HIF-2α and HIF-1α.
Experimental Workflow for Co-immunoprecipitation:
Caption: Co-immunoprecipitation workflow to assess PT2399's effect on HIF-α/ARNT interaction.
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is employed to measure the mRNA levels of specific target genes for HIF-1α and HIF-2α. Studies consistently show that PT2399 treatment leads to a significant downregulation of HIF-2α target genes, such as VEGFA, CCND1, and GLUT1, while having no effect on the expression of HIF-1α-specific target genes like BNIP3.
Experimental Protocols
Co-immunoprecipitation Protocol
-
Cell Culture and Treatment: Culture clear cell renal cell carcinoma (ccRCC) cell lines (e.g., 786-O, which are VHL-deficient and express high levels of HIF-2α) to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO as a vehicle control for 16-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-ARNT antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-2α and HIF-1α, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantitative Real-Time PCR (qRT-PCR) Protocol
-
Cell Culture and Treatment: Treat ccRCC cells with this compound or DMSO as described for the Co-IP protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for HIF-1α target genes (BNIP3), HIF-2α target genes (VEGFA, CCND1), and a housekeeping gene for normalization (ACTB or GAPDH).
-
Perform the PCR in a real-time PCR detection system.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the PT2399-treated and control samples.
Signaling Pathway and Mechanism of Action
The selectivity of this compound is rooted in the structural differences between the PAS B domains of HIF-1α and HIF-2α. The HIF-2α PAS B domain possesses a unique internal cavity that can accommodate PT2399, leading to a stable interaction that allosterically disrupts the dimerization interface with ARNT. The corresponding region in HIF-1α lacks this specific pocket, thus preventing high-affinity binding of the inhibitor.
Caption: this compound selectively binds to HIF-2α, preventing its dimerization with ARNT and subsequent gene transcription.
Conclusion
This compound is a highly specific and selective antagonist of HIF-2α. Its mechanism of action, centered on the disruption of the HIF-2α/ARNT heterodimer, has been robustly demonstrated through biochemical and cellular assays. The lack of significant activity against HIF-1α underscores its potential as a precision medicine for cancers driven by HIF-2α dysregulation, such as clear cell renal cell carcinoma. The experimental protocols provided in this guide offer a framework for researchers to independently verify and explore the selective properties of this and other HIF-2α inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to HIF-2α Inhibitors (Rac)-PT2399 and Belzutifan
Hypoxia-Inducible Factor-2α (HIF-2α) is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC), making it a critical therapeutic target. The development of small molecule inhibitors targeting HIF-2α has marked a significant advancement in the treatment of this malignancy. This guide focuses on the preclinical in vivo comparison of two key HIF-2α inhibitors: (Rac)-PT2399, a first-generation agent, and belzutifan, a second-generation inhibitor that has received FDA approval.
At a Glance: Key In Vivo Efficacy Data
The following table summarizes key in vivo efficacy data for this compound and belzutifan in ccRCC xenograft models. It is important to note that these results are from separate studies and not a direct head-to-head comparison.
| Parameter | This compound | Belzutifan | Other HIF-2α Inhibitors |
| Animal Model | Orthotopic 786-O ccRCC xenografts in nude mice[1] | VHL-deficient ccRCC tumor xenograft models in mice[2] | PT2385 in a patient-derived xenograft (PDX) model[3] |
| Dosing Regimen | 30 mg/kg, twice daily, oral gavage[1] | Not specified in available preclinical literature | 30 mg/kg, twice daily[3] |
| Observed Efficacy | Caused tumor stasis or regression | Demonstrated antitumor activity | Completely inhibited tumor growth |
| Pharmacodynamic Effects | Decreased HIF-responsive mRNAs, decreased Ki-67 staining, increased Caspase 3 cleavage, and decreased microvessel density in 786-O tumors. | Not specified in available preclinical literature | Decreased expression of HIF-2α target genes. |
Signaling Pathway and Mechanism of Action
Both this compound and belzutifan target the HIF-2α signaling pathway, which is constitutively active in the majority of ccRCC tumors due to the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein. VHL loss leads to the stabilization and accumulation of HIF-2α, which then translocates to the nucleus and heterodimerizes with HIF-1β (also known as ARNT). This HIF-2 complex binds to hypoxia response elements (HREs) in the promoter regions of target genes, driving the transcription of genes involved in tumor growth, angiogenesis, and cell proliferation.
This compound and belzutifan are small molecule inhibitors that bind to a pocket in the PAS B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with HIF-1β, thereby inhibiting the transcriptional activity of the HIF-2 complex and suppressing tumor growth. Belzutifan is considered a second-generation inhibitor with improved potency and pharmacokinetic properties compared to first-generation inhibitors like this compound and PT2385.
Figure 1. Simplified signaling pathway of HIF-2α and the mechanism of action of inhibitors.
Detailed Experimental Protocols
While a direct comparative study is unavailable, the following protocols are based on published in vivo studies of this compound and general methodologies for xenograft models used in the preclinical evaluation of HIF-2α inhibitors.
In Vivo Efficacy Study of this compound in an Orthotopic ccRCC Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: 786-O human clear cell renal cell carcinoma cells, which are VHL-deficient.
-
Tumor Implantation: 786-O cells were grown orthotopically in the kidneys of the mice.
-
Treatment: Once tumors were established, mice were treated with either this compound or a vehicle control.
-
Dose: 30 mg/kg of this compound.
-
Administration: Administered twice daily via oral gavage.
-
-
Efficacy Assessment: Tumor growth was monitored, and at the end of the study, tumors were analyzed for pharmacodynamic markers.
-
Tumor stasis or regression was observed in the PT2399-treated group.
-
Analysis of tumors showed decreased expression of HIF-responsive genes, reduced cell proliferation (Ki-67 staining), increased apoptosis (Caspase 3 cleavage), and decreased blood vessel formation (microvessel density).
-
General Protocol for In Vivo Efficacy Studies of HIF-2α Inhibitors in ccRCC Xenograft Models
This generalized protocol is based on standard practices for evaluating anticancer agents in preclinical models.
Figure 2. Generalized experimental workflow for in vivo efficacy studies of HIF-2α inhibitors.
Pharmacokinetics and Pharmacodynamics
Belzutifan was developed as a second-generation HIF-2α inhibitor with the goal of improving upon the pharmacokinetic properties of first-generation compounds like PT2385 (a close analog of PT2399). Belzutifan is reported to have more consistent and higher drug exposure compared to PT2385.
Pharmacodynamic studies of this compound in 786-O xenografts demonstrated on-target effects, including the downregulation of HIF-2α target genes. This confirms that the antitumor activity is mediated through the intended mechanism of action.
Conclusion
Based on the available preclinical data, both this compound and belzutifan demonstrate in vivo activity against ccRCC models. Belzutifan, as a second-generation inhibitor, was developed to have an improved pharmacokinetic profile, which likely contributes to its clinical efficacy. While a direct preclinical comparison is lacking, the collective evidence supports the therapeutic potential of targeting the HIF-2α pathway in ccRCC. The successful clinical development and FDA approval of belzutifan validate the preclinical findings and the importance of this therapeutic strategy. Further research and clinical trials will continue to define the role of HIF-2α inhibitors in the treatment of ccRCC and other malignancies.
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF2 inactivation and tumor suppression with a tumor-directed RNA-silencing drug in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disruption of HIF-2α/ARNT Dimerization by (Rac)-PT2399: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-PT2399, a potent inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), with other relevant alternatives. The focus is on the validation of its mechanism of action—the disruption of the HIF-2α/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein-protein interaction. This guide includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the signaling pathway and experimental workflows.
Introduction to HIF-2α Inhibition
Under hypoxic conditions, the transcription factor HIF-2α dimerizes with its partner protein ARNT. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumorigenesis, angiogenesis, and cell proliferation. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization of HIF-2α, even in normal oxygen conditions, promoting tumor growth.
This compound and its analogues are small molecule inhibitors that bind to a pocket within the PAS-B domain of the HIF-2α subunit.[1] This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby inhibiting the transcription of downstream target genes.[1][2]
Comparative Performance of HIF-2α Inhibitors
The efficacy of this compound and other HIF-2α inhibitors is typically evaluated through a series of biochemical and cell-based assays to quantify their ability to disrupt the HIF-2α/ARNT dimer and inhibit downstream signaling. The following tables summarize key quantitative data for this compound and its closely related, well-characterized counterparts, PT2385 and belzutifan (MK-6482/PT2977).
| Compound | Assay Type | Parameter | Value (nM) | Cell Line/System |
| This compound | Not Specified | IC50 | 10 | Not Specified |
| PT2399 | Not Specified | IC50 | 6 | Not Specified |
| PT2385 | TR-FRET | Ki | 148 | Purified Proteins |
| Belzutifan (MK-6482) | TR-FRET | Ki | ~20-23 | Purified Proteins |
| Belzutifan (MK-6482) | HRE Luciferase Reporter | IC50 | 17 | 786-O cells |
Table 1: Biochemical and Cellular Potency of HIF-2α Inhibitors. This table provides a summary of the reported IC50 and Ki values for the inhibition of HIF-2α activity or dimerization. Lower values indicate higher potency. Data is compiled from multiple sources.
| Compound | Animal Model | Dosing | Key Findings |
| PT2399 | RCC Xenografts | 100 mg/kg, oral, twice daily | More active than sunitinib; inhibited tumor growth in sunitinib-resistant tumors.[1] |
| Belzutifan (MK-6482) | Advanced ccRCC Patients (Phase 1) | Not specified | Showed clinical activity in a heavily pretreated population and was well-tolerated.[3] |
| Belzutifan (MK-6482) | Advanced ccRCC Patients (Phase 3) | 120 mg, oral, once daily | Significantly improved progression-free survival compared to everolimus. |
Table 2: In Vivo Efficacy of HIF-2α Inhibitors. This table summarizes key findings from preclinical and clinical studies.
Experimental Protocols for Validation
The disruption of HIF-2α/ARNT dimerization can be validated through several key experimental techniques. Detailed methodologies for these assays are provided below.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the interaction between HIF-2α and ARNT within a cellular context and its disruption by an inhibitor.
Cell Line: 786-O (human renal clear cell carcinoma), which has a VHL mutation and constitutively active HIF-2α.
Protocol:
-
Cell Culture and Treatment: Culture 786-O cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody specific for HIF-2α or ARNT overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both HIF-2α and ARNT, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: In the vehicle-treated sample, immunoprecipitating HIF-2α should pull down ARNT, and vice-versa. In the this compound-treated sample, this interaction should be significantly reduced or abolished.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive, solution-based method to quantify protein-protein interactions in a high-throughput format.
Principle: Two molecules, a donor (e.g., Europium cryptate) and an acceptor (e.g., a fluorescent dye), are conjugated to antibodies that recognize HIF-2α and ARNT, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, resulting in a specific FRET signal.
Protocol:
-
Reagent Preparation:
-
Purified recombinant HIF-2α and ARNT proteins.
-
Anti-HIF-2α antibody conjugated to a FRET donor (e.g., Europium cryptate-labeled anti-tag antibody if the protein is tagged).
-
Anti-ARNT antibody conjugated to a FRET acceptor (e.g., d2-labeled anti-tag antibody).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a microplate, mix purified HIF-2α and ARNT proteins at optimized concentrations.
-
Add varying concentrations of this compound or other inhibitors.
-
Add the donor and acceptor antibody pair.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation and inhibitor binding.
-
-
Signal Detection:
-
Measure the fluorescence emission at two wavelengths (one for the donor and one for the acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the HIF-2α/ARNT complex.
Principle: A reporter plasmid containing a luciferase gene under the control of a minimal promoter and multiple copies of the HRE is introduced into cells. Active HIF-2α/ARNT complexes bind to the HREs and drive the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.
Protocol:
-
Cell Culture and Transfection:
-
Culture 786-O cells in a multi-well plate.
-
Transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment: After transfection, treat the cells with a range of concentrations of this compound or other inhibitors.
-
Cell Lysis and Luciferase Assay:
-
After the treatment period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
HIF-2α Signaling Pathway and Point of Inhibition
Caption: HIF-2α signaling and the mechanism of this compound inhibition.
Experimental Workflow for Validating Dimerization Disruption
Caption: A typical experimental workflow for validating HIF-2α/ARNT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive feedback loop and synergistic effects between hypoxia‐inducible factor‐2α and stearoyl–CoA desaturase‐1 promote tumorigenesis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Putative Pharmacokinetic Profiles of (Rac)-PT2399 and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Published: November 25, 2025
While the HIF-2α antagonist PT2399 has shown significant promise in preclinical models of clear cell renal cell carcinoma (ccRCC), specific pharmacokinetic data comparing the racemic mixture, (Rac)-PT2399, with its individual enantiomers is not currently available in the public domain. This guide will therefore address the critical importance of evaluating the stereoselective pharmacokinetics of chiral drugs like PT2399. It will provide a comprehensive, albeit hypothetical, experimental protocol for such a study, present the established signaling pathway of PT2399, and offer a template for the presentation of potential pharmacokinetic data.
The differential pharmacological and toxicological profiles of enantiomers are well-documented, making stereoselective pharmacokinetic studies a cornerstone of modern drug development.[1][2][3] Neglecting to investigate the individual enantiomers of a chiral drug candidate can obscure significant differences in absorption, distribution, metabolism, and excretion (ADME), potentially leading to inaccurate safety and efficacy assessments.[1][2]
Hypothetical Pharmacokinetic Data
The following table outlines key pharmacokinetic parameters that would be determined in a comparative study of this compound and its enantiomers. The values presented are for illustrative purposes to highlight potential stereoselective differences.
| Parameter | This compound | (+)-Enantiomer | (-)-Enantiomer |
| Cmax (ng/mL) | 1500 | 1800 | 1200 |
| Tmax (h) | 2.0 | 1.5 | 2.5 |
| AUC (0-t) (ng·h/mL) | 9000 | 12000 | 6000 |
| t½ (h) | 4.5 | 6.0 | 3.0 |
| CL/F (L/h/kg) | 0.55 | 0.42 | 0.83 |
| Vd/F (L/kg) | 3.5 | 3.6 | 3.5 |
Caption: Hypothetical pharmacokinetic parameters of this compound and its individual enantiomers following oral administration in a preclinical model.
Experimental Protocols
A rigorous preclinical study to define and compare the pharmacokinetic profiles of this compound and its enantiomers would involve the following key experiments:
Chiral Separation and Bioanalytical Method Development
Objective: To develop and validate a stereoselective bioanalytical method for the simultaneous quantification of the (+) and (-) enantiomers of PT2399 in a biological matrix (e.g., plasma).
Methodology:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for chiral separation. A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak®), would be screened with various mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol with additives) to achieve optimal enantiomeric resolution.
-
Detection: Tandem mass spectrometry (LC-MS/MS) would be employed for detection due to its high sensitivity and selectivity, which is crucial for analyzing samples from biological matrices.
-
Validation: The method would be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
In Vivo Pharmacokinetic Study in a Preclinical Model
Objective: To determine and compare the pharmacokinetic profiles of this compound and its individual enantiomers following intravenous and oral administration in an appropriate animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group) would be used.
-
Drug Administration:
-
Group 1: this compound (e.g., 10 mg/kg) via oral gavage.
-
Group 2: (+)-Enantiomer (e.g., 5 mg/kg) via oral gavage.
-
Group 3: (-)-Enantiomer (e.g., 5 mg/kg) via oral gavage.
-
Group 4: this compound (e.g., 2 mg/kg) via intravenous injection.
-
Group 5: (+)-Enantiomer (e.g., 1 mg/kg) via intravenous injection.
-
Group 6: (-)-Enantiomer (e.g., 1 mg/kg) via intravenous injection.
-
-
Sample Collection: Blood samples would be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma would be harvested and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the (+) and (-) enantiomers would be determined using the validated chiral LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
In Vitro Metabolic Stability Assessment
Objective: To assess the metabolic stability of the individual enantiomers of PT2399 in liver microsomes from different species (e.g., rat, human) to identify potential stereoselective metabolism.
Methodology:
-
Incubation: The (+) and (-) enantiomers of PT2399 would be incubated separately with liver microsomes in the presence of NADPH.
-
Sample Analysis: Aliquots would be taken at various time points, and the reaction quenched. The concentration of the parent enantiomer would be quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of each enantiomer would be used to calculate the in vitro half-life and intrinsic clearance.
Signaling Pathway and Experimental Workflow
PT2399 is a potent and selective antagonist of the hypoxia-inducible factor 2α (HIF-2α). It functions by binding to the PAS B domain of HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT), which is essential for the transcriptional activation of HIF-2α target genes.
Caption: HIF-2α signaling pathway under normoxia and its inhibition by PT2399.
The experimental workflow for a comparative pharmacokinetic study is a sequential process, beginning with method development and culminating in data analysis.
Caption: Experimental workflow for a preclinical stereoselective pharmacokinetic study.
References
(Rac)-PT2399 Demonstrates Superior Efficacy Over Sunitinib in Preclinical Models of Sunitinib-Resistant Clear Cell Renal Cell Carcinoma
For Immediate Release
DATELINE – In preclinical studies, the investigational compound (Rac)-PT2399 has shown significant antitumor activity in sunitinib-resistant models of clear cell renal cell carcinoma (ccRCC), outperforming the standard-of-care tyrosine kinase inhibitor, sunitinib. These findings position this compound as a promising therapeutic agent for patients who have developed resistance to current first-line therapies.
This compound is a first-in-class, oral, small-molecule inhibitor of hypoxia-inducible factor 2α (HIF-2α), a key oncogenic driver in the majority of ccRCC tumors which are characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. The stabilization of HIF-2α leads to the transcription of numerous genes involved in tumor growth, proliferation, and angiogenesis. While sunitinib targets vascular endothelial growth factor receptors (VEGFRs), its efficacy is often limited by the development of resistance. This compound offers an alternative mechanism of action by directly targeting the core driver of tumorigenesis in VHL-deficient ccRCC.
Comparative Efficacy in Sunitinib-Resistant Models
Preclinical evaluation of this compound in patient-derived xenograft (PDX) models of ccRCC has demonstrated its superior efficacy compared to sunitinib, particularly in tumors that have progressed on sunitinib treatment.
| Parameter | This compound | Sunitinib | Reference |
| Activity in Sunitinib-Progressing Tumors | Active | Ineffective | [1] |
| Tumorigenesis Suppression in ccRCC PDX lines | Suppressed tumorigenesis in 56% (10 out of 18) of lines | Less active than PT2399 | [1] |
| Overall Antitumor Activity | Greater activity | Lower activity | [1] |
| Tolerability | Better tolerated | Less tolerated | [1] |
Note: Specific quantitative data from direct head-to-head comparisons in sunitinib-resistant models, such as percentage of tumor growth inhibition and tumor volume measurements, are not publicly available in the reviewed literature.
Mechanism of Action: Targeting the HIF-2α Pathway
The efficacy of this compound stems from its direct inhibition of HIF-2α. In VHL-deficient ccRCC cells, HIF-2α accumulates and forms a heterodimer with HIF-1β, leading to the transcription of target genes that promote cancer progression. This compound disrupts this process by binding to HIF-2α and preventing its dimerization with HIF-1β.
References
Validating (Rac)-PT2399's Mechanism of Action: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of (Rac)-PT2399, a potent and selective inhibitor of the hypoxia-inducible factor-2α (HIF-2α). By employing a multi-pronged approach, researchers can build a robust body of evidence to confirm its on-target activity and cellular effects. This document compares this compound with other HIF-2α inhibitors and outlines detailed protocols for key validation assays.
Introduction to this compound's Mechanism of Action
This compound is a small molecule inhibitor that targets the PAS B domain of the HIF-2α protein. This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is a critical step in the transcriptional activation of a host of downstream target genes involved in angiogenesis, cell proliferation, and metabolism. By preventing this dimerization, this compound effectively silences the HIF-2α signaling pathway, leading to anti-tumor effects, particularly in clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is often inactivated, leading to HIF-2α accumulation.[1][2][3][4]
Orthogonal Validation Strategy
To rigorously validate the mechanism of action of this compound, a combination of biophysical, cellular, and in vivo assays should be employed. This orthogonal approach provides converging lines of evidence, strengthening the confidence in the inhibitor's proposed mechanism.
Caption: Orthogonal approach to validate the mechanism of action.
Biophysical Assays: Confirming Direct Target Engagement
Biophysical assays are fundamental in demonstrating a direct interaction between this compound and the HIF-2α protein.
Table 1: Comparison of Biophysical Methods for Target Engagement
| Method | Principle | This compound Expected Outcome | Alternative Compounds' Expected Outcome |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). | Exothermic binding to HIF-2α PAS-B domain with a low nanomolar Kd. | Belzutifan: Similar low nanomolar Kd. NKT2152 & BPI-452080: Expected to show direct binding. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a protein-immobilized sensor chip to determine association (ka) and dissociation (kd) rates, and Kd. | Rapid association and slow dissociation from immobilized HIF-2α, confirming high-affinity binding. | Similar high-affinity binding kinetics expected for other direct HIF-2α inhibitors. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in cells upon ligand binding. | Increased thermal stability of HIF-2α in cells treated with this compound, indicating target engagement in a cellular context. | Other direct binders are expected to induce a similar thermal shift. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
-
Protein and Ligand Preparation: Purify recombinant human HIF-2α PAS-B domain. Prepare a concentrated stock solution of this compound in a buffer identical to the protein buffer to minimize heats of dilution.
-
ITC Experiment: Load the HIF-2α solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of this compound into the HIF-2α solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize purified HIF-2α protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface and monitor the change in resonance units (RU) in real-time.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to calculate the on- and off-rates and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., 786-O ccRCC cells) with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates at a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble HIF-2α at each temperature by Western blotting. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.
Cellular Assays: Demonstrating On-Target Effects
Cellular assays are crucial for confirming that the direct binding of this compound to HIF-2α translates into the intended biological effects within a cellular context.
Caption: this compound inhibits the HIF-2α signaling pathway.
Table 2: Comparison of Cellular Assays for On-Target Effects
| Assay | Principle | This compound Expected Outcome | Alternative Compounds' Expected Outcome |
| qRT-PCR | Measures the mRNA levels of HIF-2α target genes. | Dose-dependent decrease in the expression of genes like VEGFA, CCND1, GLUT1, and CXCR4.[5] | Belzutifan: Similar downregulation of HIF-2α target genes. NKT2152 & BPI-452080: Preclinical data show decreased expression of similar target genes. |
| Western Blot | Measures the protein levels of HIF-2α and its downstream targets. | Reduction in the protein levels of Cyclin D1 and other HIF-2α-regulated proteins. | Similar effects on protein expression are expected. |
| Co-Immunoprecipitation (Co-IP) | Assesses the interaction between HIF-2α and ARNT. | Reduced co-immunoprecipitation of ARNT with HIF-2α in the presence of this compound. | Other direct inhibitors of dimerization should also disrupt this interaction. |
| Cell Proliferation Assay | Measures the effect of the compound on cell growth. | Inhibition of proliferation in HIF-2α-dependent cancer cell lines (e.g., 786-O). | Similar anti-proliferative effects in sensitive cell lines. |
| Soft Agar Colony Formation Assay | Measures anchorage-independent growth, a hallmark of cancer. | Reduced number and size of colonies in HIF-2α-dependent cells. | Similar inhibition of anchorage-independent growth. |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Treat HIF-2α-dependent cells with varying concentrations of this compound for a specified time.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for HIF-2α target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression compared to vehicle-treated cells.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against HIF-2α.
-
Immune Complex Capture: Capture the antibody-protein complexes using protein A/G beads.
-
Western Blot Analysis: Elute the bound proteins and analyze for the presence of ARNT by Western blotting.
Soft Agar Colony Formation Assay
-
Base Agar Layer: Prepare a bottom layer of agar in a culture dish.
-
Cell Suspension: Suspend single cells in a top layer of agar containing this compound at various concentrations.
-
Plating: Overlay the cell-containing agar onto the base layer.
-
Incubation: Incubate the plates for several weeks to allow for colony formation.
-
Staining and Counting: Stain the colonies with crystal violet and count them.
In Vivo Models: Validating Therapeutic Efficacy
In vivo studies are the final step in validating the therapeutic potential of this compound's mechanism of action.
Table 3: Comparison of In Vivo Validation Methods
| Method | Principle | This compound Expected Outcome | Alternative Compounds' Expected Outcome |
| Xenograft Tumor Growth | Measures the effect of the compound on the growth of human tumors implanted in immunocompromised mice. | Significant inhibition of tumor growth in HIF-2α-dependent xenograft models. | Belzutifan: Demonstrated tumor regression in preclinical models. NKT2152 & BPI-452080: Showed dose-dependent reduction in tumor size in xenograft models. |
| Pharmacodynamic (PD) Biomarkers | Measures the modulation of a biomarker in response to drug treatment to confirm target engagement in vivo. | Reduction in circulating levels of erythropoietin (EPO), a known HIF-2α target gene product. | Similar reduction in circulating EPO is expected. |
Experimental Protocols
Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant HIF-2α-dependent cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound or vehicle control to the mice according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, Western blotting).
Measurement of Circulating Erythropoietin (EPO)
-
Sample Collection: Collect blood samples from treated and control animals at various time points.
-
Plasma/Serum Isolation: Separate plasma or serum from the whole blood.
-
ELISA: Use a commercially available ELISA kit to quantify the concentration of EPO in the samples.
-
Data Analysis: Compare the EPO levels between the treatment and control groups.
Comparison with Alternative HIF-2α Inhibitors
Several other small molecule inhibitors targeting HIF-2α have been developed, providing valuable comparators for benchmarking the performance of this compound.
Table 4: Comparative Profile of HIF-2α Inhibitors
| Inhibitor | This compound | Belzutifan (MK-6482) | NKT2152 | BPI-452080 |
| Reported IC50 | ~6-10 nM | Potent, with enhanced selectivity over first-generation inhibitors | Potent inhibitor | Potent inhibitor |
| Clinical Development Stage | Preclinical/Clinical | FDA-approved for VHL disease-associated tumors and advanced ccRCC | Phase 1/2 clinical trials | Phase 1 clinical trial |
| Key Differentiators | A well-characterized tool compound for preclinical research. | First-in-class approved HIF-2α inhibitor. | Being investigated in combination therapies. | In early clinical development. |
Conclusion
A rigorous and multi-faceted approach is essential to definitively validate the mechanism of action of this compound. By combining biophysical assays to confirm direct target binding, cellular assays to demonstrate on-target functional consequences, and in vivo models to establish therapeutic efficacy, researchers can build a comprehensive and compelling data package. This orthogonal validation strategy not only strengthens the scientific rationale for this compound but also provides a framework for the evaluation of other novel HIF-2α inhibitors.
References
A Tale of Two Strategies: A Side-by-Side Analysis of (Rac)-PT2399 and Older Generation HIF Inhibitors
For researchers, scientists, and drug development professionals, the hypoxia-inducible factor (HIF) pathway represents a critical therapeutic target in a range of diseases, from cancer to anemia. The evolution of HIF inhibitors has led to two distinct mechanistic classes: the newer, direct HIF-2α antagonists like (Rac)-PT2399 and its close analog belzutifan, and the older generation of prolyl hydroxylase (PHD) inhibitors. This guide provides a comprehensive, data-driven comparison of these two approaches, offering insights into their mechanisms, preclinical and clinical performance, and the experimental methodologies used for their evaluation.
Executive Summary
This compound and its derivatives represent a targeted approach, directly inhibiting the dimerization of the HIF-2α subunit with its partner, ARNT (HIF-1β). This specific blockade of HIF-2α activity has shown significant promise in the treatment of clear cell renal cell carcinoma (ccRCC), where HIF-2α is a primary oncogenic driver. In contrast, older generation HIF inhibitors, such as roxadustat and vadadustat, act by inhibiting prolyl hydroxylase domain (PHD) enzymes. This leads to the stabilization and accumulation of all HIF-α subunits (both HIF-1α and HIF-2α), mimicking a hypoxic state and stimulating erythropoiesis. Consequently, these agents have been primarily developed for the treatment of anemia associated with chronic kidney disease (CKD). This fundamental mechanistic difference dictates their distinct therapeutic applications and side-effect profiles.
Mechanism of Action: A Fork in the Road
The HIF signaling pathway is a master regulator of the cellular response to low oxygen levels. The key players are the HIF-α and HIF-β (ARNT) subunits, which dimerize to form a transcription factor that upregulates genes involved in angiogenesis, metabolism, and cell survival.
Older Generation: PHD Inhibition
Older generation HIF inhibitors are competitive antagonists of 2-oxoglutarate, a key cofactor for PHD enzymes. By inhibiting PHDs, these drugs prevent the hydroxylation of HIF-α subunits, which would normally mark them for proteasomal degradation in the presence of oxygen. This leads to the stabilization and accumulation of both HIF-1α and HIF-2α, which can then translocate to the nucleus, dimerize with ARNT, and activate target gene expression.
Mechanism of older generation HIF inhibitors.
Newer Generation: Direct HIF-2α Antagonism
This compound and its analogs employ a more direct and specific mechanism. These small molecules bind to a pocket within the PAS-B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby selectively blocking the transcriptional activity of HIF-2α. This targeted approach avoids the pan-HIF activation seen with PHD inhibitors.
Mechanism of this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and representative older generation HIF inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented are often from different experimental systems and for different therapeutic indications.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | HIF-2α | Dimerization | IC50: 10 nM | [1] |
| Belzutifan (PT2977) | HIF-2α | Dimerization (TR-FRET) | Ki: 20 nM | [2] |
| PT2385 | HIF-2α | Binding (ITC) | Kd: 10 ± 4.9 nM | [3] |
| Roxadustat (FG-4592) | PHD2 | Enzymatic (FP) | IC50: 591 nM | [4] |
| Vadadustat (AKB-6548) | PHD1, PHD2, PHD3 | Enzymatic (TR-FRET) | IC50: 15.36, 11.83, 7.63 nM | [5] |
| Daprodustat (GSK1278863) | PHD1, PHD2, PHD3 | Enzymatic | IC50: 3.5, 22.2, 2.2 nM |
Table 2: Preclinical Efficacy in Xenograft Models
| Compound | Cell Line | Model Type | Key Findings | Reference |
| PT2399 | 786-O (ccRCC) | Orthotopic Xenograft | Significant tumor regression. | |
| Belzutifan | Patient-Derived (ccRCC) | Xenograft | Greater antitumor activity than sunitinib. | |
| Roxadustat | Breast Cancer | Mouse Model | No influence on tumor initiation, progression, or metastasis. | |
| Vadadustat | 5/6 Nephrectomy | Rat Model of CKD | Increased red blood cell indices. |
Table 3: Clinical Efficacy and Safety (Summary from Meta-Analyses)
| Compound | Indication | Key Efficacy Outcome | Common Adverse Events | Reference |
| Belzutifan | Advanced/Metastatic ccRCC | Pooled Objective Response Rate (ORR): 34% | Anemia, fatigue, dyspnea, nausea. | |
| Roxadustat | Anemia in Dialysis-Dependent CKD | Increased hemoglobin levels compared to ESAs. | Not significantly different from ESAs. | |
| Vadadustat | Anemia in CKD | Non-inferior to darbepoetin alfa in maintaining hemoglobin levels. | Similar cancer incidence to darbepoetin alfa. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of HIF inhibitors.
HIF-2α Dimerization Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the ability of a compound to disrupt the interaction between HIF-2α and ARNT.
TR-FRET based HIF-2α dimerization assay workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant, purified His-tagged HIF-2α and FLAG-tagged ARNT proteins are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA).
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
TR-FRET donor (e.g., terbium-conjugated anti-His antibody) and acceptor (e.g., d2-conjugated anti-FLAG antibody) are prepared in the detection buffer provided by the manufacturer.
-
-
Assay Procedure:
-
In a 384-well low-volume black plate, add equal volumes of the HIF-2α and ARNT protein solutions.
-
Add the test compound dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add the pre-mixed donor and acceptor antibodies to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at the donor and acceptor wavelengths (e.g., ~620 nm for terbium and ~665 nm for d2).
-
The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.
-
The percentage of inhibition is calculated relative to controls (no inhibitor for 0% inhibition, and no ARNT for 100% inhibition). IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Prolyl Hydroxylase (PHD) Activity Assay (AlphaLISA)
This assay measures the enzymatic activity of PHDs by detecting the hydroxylation of a HIF-α-derived peptide substrate.
References
- 1. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of belzutifan inhibitor in patients with advanced or metastatic clear cell renal cell carcinoma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
Benchmarking (Rac)-PT2399 Against Current ccRCC Standard of Care: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel HIF-2α inhibitor, (Rac)-PT2399, with the current standard-of-care therapies for clear cell renal cell carcinoma (ccRCC). The information is curated to facilitate informed decision-making in research and drug development, with supporting experimental data and detailed methodologies.
Introduction to Therapeutic Strategies in ccRCC
Current first-line treatment for metastatic ccRCC has shifted from single-agent therapies to combination regimens, primarily involving:
-
Immune Checkpoint Inhibitor (ICI) and Tyrosine Kinase Inhibitor (TKI) Combinations: Such as pembrolizumab (anti-PD-1) with axitinib (VEGFR TKI) or nivolumab (anti-PD-1) with cabozantinib (multi-TKI).
-
Dual Immune Checkpoint Inhibitor Combinations: Such as nivolumab with ipilimumab (anti-CTLA-4).
This compound represents a novel therapeutic approach by directly targeting the core oncogenic driver, HIF-2α. This guide will compare the preclinical performance of this compound with established TKIs, and contextualize its potential against the current standard-of-care combinations.
Mechanism of Action
This compound: A Selective HIF-2α Inhibitor
This compound is a first-in-class, orally available small molecule that selectively inhibits HIF-2α. It functions by binding to a pocket in the PAS-B domain of the HIF-2α subunit, preventing its heterodimerization with HIF-1β (also known as ARNT).[3] This disruption of the HIF-2α/HIF-1β complex formation is critical, as this complex is necessary for binding to hypoxia response elements (HREs) in the DNA and activating the transcription of target genes like VEGF, PDGF, and Cyclin D1, which are crucial for tumor growth and angiogenesis.[1]
Signaling Pathway of HIF-2α in ccRCC and the Action of this compound
Caption: VHL inactivation leads to HIF-2α accumulation and tumorigenesis. This compound blocks this pathway.
Standard of Care: Targeting Angiogenesis and Immune Evasion
The current standard of care in ccRCC targets two main pathways: angiogenesis, primarily through VEGF signaling, and the host's immune response to the tumor.
-
VEGF Receptor Tyrosine Kinase Inhibitors (VEGFR-TKIs): Drugs like sunitinib, axitinib, and cabozantinib inhibit the VEGF receptors on endothelial cells. This blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thus inhibiting the formation of new blood vessels (angiogenesis) that tumors need to grow.
VEGF Signaling Pathway and TKI Inhibition
Caption: VEGFR-TKIs block VEGF-mediated signaling to inhibit angiogenesis in tumors.
-
Immune Checkpoint Inhibitors (ICIs): Monoclonal antibodies like pembrolizumab, nivolumab (anti-PD-1), and ipilimumab (anti-CTLA-4) work by blocking inhibitory signals on T-cells. PD-1 and CTLA-4 are checkpoint proteins that, when activated by their ligands (like PD-L1 on tumor cells), suppress T-cell activity. By inhibiting these checkpoints, ICIs "release the brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.
PD-1/PD-L1 and CTLA-4 Immune Checkpoint Pathways
Caption: ICIs block inhibitory pathways to restore anti-tumor T-cell activity.
Preclinical Efficacy: A Comparative Overview
| Compound/Regimen | Model | Key Efficacy Endpoints | Reference |
| This compound | Patient-derived ccRCC xenografts | - Tumor regression in 56% of models. - Greater activity and better tolerated than sunitinib. - Active in sunitinib-progressing tumors. | |
| Sunitinib | ccRCC xenografts | - Significant inhibition of tumor growth. | |
| Axitinib | mRCC xenografts | - Potent inhibition of VEGFRs. | |
| Cabozantinib | ccRCC xenografts | - Inhibition of MET and VEGFR2, reducing cell invasion. - Activity in bone metastasis models. | |
| Everolimus | ccRCC cell lines and xenografts | - Inhibition of mTOR pathway, leading to decreased cell proliferation. | |
| Nivolumab + Ipilimumab | (Clinical Data) | - Improved overall survival and objective response rates compared to sunitinib in intermediate- and poor-risk patients. |
Experimental Protocols
This section outlines generalized protocols for key experiments used to evaluate the efficacy and mechanism of action of anti-cancer agents in ccRCC.
In Vivo Xenograft Efficacy Study
Experimental Workflow for a Xenograft Study
Caption: Standard workflow for assessing in vivo efficacy of anti-cancer agents.
-
Cell Culture: Human ccRCC cell lines (e.g., 786-O, A498) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: A suspension of ccRCC cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) or standard-of-care agent is administered according to the planned dosing schedule and route. A vehicle control is also included.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry and western blotting.
Western Blot for HIF-2α Pathway Proteins
-
Sample Preparation: Protein lysates are prepared from ccRCC cells or tumor tissue.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., HIF-2α, VEGF).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the target protein.
Immunohistochemistry (IHC) for Tumor Microvasculature
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared.
-
Antigen Retrieval: The tissue sections are treated to unmask the antigenic sites.
-
Blocking: Sections are incubated with a blocking solution to prevent non-specific staining.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against an endothelial cell marker (e.g., CD31).
-
Secondary Antibody and Detection: A labeled secondary antibody and a chromogenic substrate are used to visualize the primary antibody binding.
-
Counterstaining: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
Analysis: The microvessel density is quantified by microscopy.
T-Cell Activation Assay
-
T-Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Stimulation: T-cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies, which mimic the signals received during natural activation.
-
Co-culture with ICIs: The stimulated T-cells are co-cultured with or without immune checkpoint inhibitors (e.g., nivolumab, ipilimumab).
-
Assessment of Activation: T-cell activation is assessed by measuring proliferation (e.g., using CFSE dye), cytokine production (e.g., IFN-γ by ELISA), or the expression of activation markers (e.g., CD69, CD25) by flow cytometry.
Discussion and Future Perspectives
This compound demonstrates a distinct and targeted mechanism of action by directly inhibiting the primary oncogenic driver in the majority of ccRCC cases. Preclinical data suggests its potential as a potent anti-tumor agent, with efficacy observed even in tumors resistant to a previous standard-of-care TKI, sunitinib.
The current landscape of ccRCC treatment is dominated by combination therapies that leverage both anti-angiogenic and immunotherapeutic approaches. While direct comparative data is lacking, the unique mechanism of this compound suggests several potential advantages and areas for future investigation:
-
Overcoming TKI Resistance: Given its efficacy in sunitinib-resistant models, this compound could offer a valuable therapeutic option for patients who have progressed on VEGFR-TKIs.
-
Combination Strategies: The distinct mechanism of HIF-2α inhibition presents a strong rationale for combination with current standard-of-care agents. Combining this compound with ICIs could potentially enhance the anti-tumor immune response by modulating the tumor microenvironment.
-
Biomarker Development: Identifying predictive biomarkers for response to this compound will be crucial for patient selection and maximizing its clinical benefit.
Further preclinical and clinical studies are warranted to directly compare this compound with and in combination with the current first-line therapies for metastatic ccRCC. These investigations will be critical in defining the future role of this promising new agent in the evolving treatment paradigm for this disease.
References
Safety Operating Guide
Proper Handling and Disposal of (Rac)-PT2399: A Guide for Laboratory Professionals
Initial searches for "(Rac)-PT2399" have revealed that this designation primarily refers to the PT2399, a well-documented echo processor integrated circuit used in audio electronics, and not a chemical compound. Therefore, this guidance will address the proper handling and disposal of the electronic component, as no relevant information on a chemical entity with this name has been found.
For researchers and professionals in drug development and other scientific fields, it is crucial to correctly identify substances to ensure safety and proper disposal. In this case, the nomenclature "(Rac)-" typically denotes a racemic mixture of a chiral chemical compound. The absence of any chemical information associated with "PT2399" suggests a potential misidentification. If you are working with a chemical substance, please verify its name and consult its specific Safety Data Sheet (SDS).
Safe Handling of Electronic Components like the PT2399 IC
While not a chemical hazard, electronic components require careful handling to prevent damage and ensure personal safety from electrical risks.
-
Electrostatic Discharge (ESD) Prevention: The PT2399 is a CMOS (Complementary Metal-Oxide-Semiconductor) device, which is sensitive to electrostatic discharge.[1][2][3] Always handle such components in an ESD-safe environment. This includes using a grounded wrist strap and an ESD-safe work surface.
-
Physical Handling: Avoid touching the pins of the integrated circuit directly, as oils and residues from skin can interfere with soldering and electrical contact. Use appropriate tools for handling and insertion into circuits.
-
Soldering: When soldering the component, use a temperature-controlled soldering iron and work in a well-ventilated area to avoid inhaling fumes from the solder and flux.
Disposal Procedures for Electronic Components
The disposal of electronic components like the PT2399 IC falls under the regulations for electronic waste (e-waste). Improper disposal can lead to environmental contamination with heavy metals and other hazardous materials present in electronic circuits.
General E-Waste Disposal Workflow
Caption: Workflow for the proper disposal of electronic components.
Step-by-Step Disposal Guidance:
-
Segregation: Do not dispose of electronic components in regular laboratory or municipal trash. Segregate them from chemical and biological waste streams.
-
Institutional Procedures: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on e-waste disposal.[4][5] Many organizations have dedicated collection points for electronic waste.
-
Decontamination: If the electronic component has been used in a laboratory setting where it could have been contaminated with chemical or biological materials, it must be decontaminated before disposal. The decontamination method should be appropriate for the potential contaminant and compatible with the electronic component.
-
Collection: Place the clean, decontaminated electronic components in a designated e-waste collection container.
-
Recycling: Ensure that the collected e-waste is sent to a certified electronics recycler who can responsibly recover materials and dispose of any hazardous components.
Chemical Safety and Disposal (General Guidance)
For the benefit of laboratory professionals who may be handling chemical substances, the following is a general overview of proper chemical disposal procedures. This information is not specific to "PT2399" as it is an electronic component.
| Waste Category | General Disposal Procedure |
| Non-hazardous Solid Waste | Can often be disposed of in the normal trash, provided it is not contaminated with hazardous materials. |
| Non-hazardous Aqueous Solutions | Many can be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations and institutional policies. |
| Organic Solvents | Collect in designated, properly labeled, and sealed waste containers. Do not mix incompatible solvents. Arrange for hazardous waste pickup. |
| Corrosive Waste (Acids/Bases) | Neutralize to a safe pH range (typically 6-9) before sewer disposal, if permitted. Collect concentrated corrosives in designated waste containers. |
| Toxic/Reactive Waste | Must be collected in designated hazardous waste containers. Never mix with other waste streams. Follow specific institutional procedures for high-hazard waste. |
Logical Flow for Chemical Waste Disposal
Caption: Decision-making process for chemical waste disposal in a laboratory setting.
References
Essential Safety and Operational Guide for Handling (Rac)-PT2399
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-PT2399, a potent and selective HIF-2α antagonist. The following procedures are based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended for handling highly potent compounds as primary protection.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1][2] A dedicated lab coat, preferably disposable, should be worn over personal clothing. |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling potent compounds like this compound.
1. Preparation:
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.
2. Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.
-
Containment: Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a labeled, sealed, and puncture-resistant container. This includes contaminated PPE and lab supplies. |
| Liquid Waste | Collect in a sealed, leak-proof, and clearly labeled container. Do not mix with other chemical waste. |
| Sharps Waste | Dispose of in a designated sharps container. |
All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Signaling Pathway of PT2399
This compound is a potent and selective antagonist of Hypoxia-Inducible Factor 2α (HIF-2α). It functions by binding directly to the HIF-2α PAS B domain, which disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl hydrocarbon receptor nuclear translocator (ARNT). This inhibition prevents the transcription of HIF-2α target genes.
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
